Diisooctyl succinate
Description
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Properties
CAS No. |
28880-24-2 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) butanedioate |
InChI |
InChI=1S/C20H38O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3 |
InChI Key |
MQKXWEJVDDRQKK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C |
Other CAS No. |
28880-24-2 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diisooctyl Succinate: Core Properties and Applications
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a versatile emollient and solubilizing agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its physicochemical characteristics, synthesis, purification, and applications.
Physicochemical Properties
This compound is the diester of isooctyl alcohol and succinic acid.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 28880-24-2 | [2] |
| Molecular Formula | C20H38O4 | [2][3] |
| Molecular Weight | 342.51 g/mol | [2][3] |
| Boiling Point | 356 °C at 101.3 kPa | [2][4] |
| Density | 0.917 g/cm³ at 25 °C | [2][4] |
| Vapor Pressure | 0.013 Pa at 25 °C | [2][4] |
| logP (o/w) | 7.13 at 20 °C | [2][4] |
| Water Solubility | 0.005564 mg/L at 25 °C (estimated) | [5] |
| Appearance | Liquid | [2][4] |
Synthesis and Purification
General Synthesis Approach: Esterification
The synthesis of this compound would typically involve the esterification of succinic acid or its anhydride with isooctyl alcohol. The reaction is generally catalyzed by an acid.
A related synthesis for dioctyl sodium sulfosuccinate involves the alcoholysis reaction of isooctanol and maleic anhydride, followed by an esterification reaction at elevated temperatures (115°C initially, then raised to 185-205°C) to produce diisooctyl maleate.[6] A similar process could be envisioned for this compound using succinic anhydride.
Purification Protocol: Solvent Extraction and Column Chromatography
A general multi-step purification process for a similar compound, monooctyl succinate, can be adapted for this compound to remove unreacted starting materials and byproducts.[7]
Protocol: Purification by Solvent Extraction and Washing [7]
-
Dilution : The crude reaction mixture is diluted with an organic solvent such as ethyl acetate.
-
Washing : The organic solution is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid.
-
Extraction : The organic layer containing the this compound is then washed with water to remove any remaining water-soluble impurities.
-
Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography [7]
-
Column Packing : A silica gel column is prepared using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
-
Elution : The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis : Fractions are collected and analyzed using a technique like Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Solvent Removal : The pure fractions are combined, and the solvent is removed under reduced pressure to obtain the purified this compound.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound is primarily utilized for its properties as an emollient, slip agent, and solubilizer.
-
Skincare and Cosmetics : It is used to improve the texture and spreadability of skincare products, where it forms a protective layer on the skin to enhance smoothness and hydration.[8] It is considered a light emollient that provides a silky after-feel and can reduce the greasiness of oil-based formulations.[9][10]
-
Solubilizer and Dispersing Agent : It is an excellent solubilizer for UV filters and a dispersing agent for pigments and inorganic filters, making it valuable in sun care and color cosmetic formulations.[9][10]
-
Drug Delivery : While direct applications of this compound in drug delivery are not extensively documented in the provided results, related succinate derivatives have been explored in nanoparticle formulations for enhanced therapeutic efficacy, stability, and targeted delivery.[11] For instance, α-tocopheryl succinate has been used in nanoparticles for antitumor drug delivery.[12] The solubilizing properties of this compound suggest its potential as an excipient in topical or transdermal drug delivery systems.
Caption: Logical relationships of this compound's properties and applications.
Safety Information
Safety data for this compound is limited in the provided search results. However, information on related compounds can offer some insight. For dioctyl sodium sulfosuccinate, it is noted to cause skin irritation and serious eye damage. It is important to handle these types of chemicals with appropriate personal protective equipment, including gloves and eye protection.[13][14] Always refer to the specific Safety Data Sheet (SDS) for the product being used.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not found in the provided search results. For the structural elucidation of novel compounds, a combination of 1D and 2D NMR techniques, mass spectrometry, and IR data is typically employed.[15] In the absence of experimental data, computational tools can be used to predict spectroscopic properties.[16][17] For the analysis of succinate and its derivatives, both NMR and mass spectrometry are powerful complementary techniques.[18][19]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound CAS#: 28880-24-2 [m.chemicalbook.com]
- 3. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 28880-24-2 [perflavory.com]
- 6. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. myrevea.com [myrevea.com]
- 9. ulprospector.com [ulprospector.com]
- 10. ulprospector.com [ulprospector.com]
- 11. benchchem.com [benchchem.com]
- 12. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.eshop-live.com [assets.eshop-live.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Diisooctyl Succinate: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl succinate is a diester of succinic acid and isooctyl alcohol. It is a versatile chemical compound with applications in various fields, including cosmetics, plastics, and potentially as a specialty solvent in pharmaceutical formulations. Its properties are largely defined by its chemical structure, which consists of a central succinate moiety with two branched octyl chains. This guide provides an in-depth overview of the chemical structure and a detailed examination of the synthesis of this compound.
Chemical Structure and Properties
This compound is characterized by the IUPAC name bis(6-methylheptyl) butanedioate.[1] Its molecular formula is C20H38O4, and it has a molecular weight of 342.51 g/mol .[1][2] The structure features a four-carbon dicarboxylic acid backbone (succinic acid) esterified with two isooctyl alcohol molecules. The "iso" prefix in isooctyl alcohol typically refers to a branched-chain isomer of octanol, most commonly 6-methylheptanol.
dot```dot graph Diisooctyl_Succinate_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Central succinate structure C1 [label="O", pos="0,0.5!", fontsize=12, fontcolor="#EA4335"]; C2 [label="C", pos="0.5,0!", fontsize=12, fontcolor="#202124"]; C3 [label="O", pos="1,0.5!", fontsize=12, fontcolor="#EA4335"]; C4 [label="C", pos="1.5,0!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="2.5,0!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="3.5,0!", fontsize=12, fontcolor="#202124"]; C7 [label="O", pos="4,0.5!", fontsize=12, fontcolor="#EA4335"]; C8 [label="C", pos="4.5,0!", fontsize=12, fontcolor="#202124"]; C9 [label="O", pos="5,0.5!", fontsize=12, fontcolor="#EA4335"];
// Isooctyl chains // Left chain C10 [label="C", pos="-0.5,-0.5!", fontsize=12, fontcolor="#202124"]; C11 [label="C", pos="-1.5,-0.5!", fontsize=12, fontcolor="#202124"]; C12 [label="C", pos="-2.5,-0.5!", fontsize=12, fontcolor="#202124"]; C13 [label="C", pos="-3.5,-0.5!", fontsize=12, fontcolor="#202124"]; C14 [label="C", pos="-4.5,-0.5!", fontsize=12, fontcolor="#202124"]; C15 [label="C", pos="-5.5,-0.5!", fontsize=12, fontcolor="#202124"]; C16 [label="C", pos="-6.5,-0.5!", fontsize=12, fontcolor="#202124"]; C17 [label="C", pos="-5.5,-1.5!", fontsize=12, fontcolor="#202124"]; C18 [label="H3", pos="-6.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C19 [label="H", pos="-5.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C20 [label="H3", pos="-5.2,-1.8!", fontsize=10, fontcolor="#5F6368"]; C21 [label="H2", pos="-4.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C22 [label="H2", pos="-3.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C23 [label="H2", pos="-2.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C24 [label="H2", pos="-1.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C25 [label="H2", pos="-0.5,-0.2!", fontsize=10, fontcolor="#5F6368"];
// Right chain C26 [label="C", pos="5.5,-0.5!", fontsize=12, fontcolor="#202124"]; C27 [label="C", pos="6.5,-0.5!", fontsize=12, fontcolor="#202124"]; C28 [label="C", pos="7.5,-0.5!", fontsize=12, fontcolor="#202124"]; C29 [label="C", pos="8.5,-0.5!", fontsize=12, fontcolor="#202124"]; C30 [label="C", pos="9.5,-0.5!", fontsize=12, fontcolor="#202124"]; C31 [label="C", pos="10.5,-0.5!", fontsize=12, fontcolor="#202124"]; C32 [label="C", pos="11.5,-0.5!", fontsize=12, fontcolor="#202124"]; C33 [label="C", pos="10.5,-1.5!", fontsize=12, fontcolor="#202124"]; C34 [label="H2", pos="5.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C35 [label="H2", pos="6.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C36 [label="H2", pos="7.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C37 [label="H2", pos="8.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C38 [label="H2", pos="9.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C39 [label="H", pos="10.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C40 [label="H3", pos="11.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C41 [label="H3", pos="10.2,-1.8!", fontsize=10, fontcolor="#5F6368"];
// Bonds C2 -- C1 [penwidth=2]; C2 -- C3; C2 -- C4; C4 -- C5 [penwidth=2]; C5 -- C6; C6 -- C7 [penwidth=2]; C6 -- C8; C8 -- C9; C3 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C15 -- C17; C8 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C30; C30 -- C31; C31 -- C32; C31 -- C33; }
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Representative Fischer Esterification
The following is a representative experimental protocol for the synthesis of a dialkyl succinate, adapted for the preparation of this compound.
Materials:
-
Succinic acid
-
Isooctyl alcohol (6-methylheptan-1-ol)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine succinic acid, a molar excess of isooctyl alcohol (e.g., 2.5 to 3 molar equivalents), and a catalytic amount of an acid catalyst (e.g., 0.02 molar equivalents of p-TsOH). Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction time can vary from a few hours to several hours depending on the scale and specific conditions.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted succinic acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent and excess isooctyl alcohol under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.
-
Quantitative Data from a Representative Dialkyl Succinate Synthesis
The following table provides representative quantitative data from a similar dialkyl succinate synthesis, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Value |
| Molar Ratio (Acid:Alcohol) | 1:2.5 - 1:3 |
| Catalyst Loading (p-TsOH) | 1-5 mol% |
| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene ~110 °C) |
| Reaction Time | 2-8 hours |
| Typical Yield | >90% (after purification) |
Biological Significance and Signaling Pathways
Currently, there is a lack of specific research on the direct interaction of this compound with biological signaling pathways. However, the core component of the molecule, succinate, is a key metabolite in the citric acid cycle (Krebs cycle) and has been identified as an important signaling molecule.
Extracellular succinate can act as a ligand for the G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and metabolic homeostasis. It is plausible that this compound, if hydrolyzed in vivo to release succinate, could indirectly influence these pathways. However, direct evidence for this is currently unavailable.
dot
Caption: General role of succinate in cellular metabolism and signaling.
Conclusion
This compound is a well-defined chemical entity with a straightforward synthesis based on the principles of Fischer esterification. While its direct biological activity and involvement in specific signaling pathways are not yet elucidated, its structural relationship to the key metabolite succinate suggests potential for indirect biological effects. This guide provides a foundational understanding of the chemical properties and synthesis of this compound, which can serve as a valuable resource for professionals in chemical and pharmaceutical research and development. Further investigation into the metabolic fate and potential biological targets of this compound is warranted to fully explore its applications.
References
CAS number and molecular weight of diisooctyl succinate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl succinate (CAS No: 28880-24-2) is a diester of succinic acid and isooctyl alcohol. Primarily utilized in the cosmetics and personal care industry, it functions as a light, non-greasy emollient, texture enhancer, and dispersing agent. Its utility stems from its ability to impart a silky, smooth feel to formulations while solubilizing active ingredients such as UV filters. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, analytical characterization methods, and safety considerations for this compound. While it is a common ingredient in commercial products, detailed public data on its synthesis and toxicology are limited; therefore, some information herein is based on established chemical principles and data from structurally related compounds.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid. Its key properties are summarized in the table below, compiled from various chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 28880-24-2 | [1][2][3] |
| Molecular Formula | C₂₀H₃₈O₄ | [1][4] |
| Molecular Weight | 342.51 g/mol | [1][4] |
| IUPAC Name | bis(6-methylheptyl) butanedioate | [4] |
| Synonyms | Butanedioic acid, diisooctyl ester; Butanedioic acid, 1,4-diisooctyl ester | [4] |
| Appearance | Clear Liquid | |
| Boiling Point | ~356 - 359 °C at 101.3 kPa | |
| Density | ~0.92 - 0.94 g/cm³ at 25°C | |
| Flash Point | ~158 °C |
Synthesis and Purification
A detailed, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a standard and scientifically sound method would be the Fischer esterification of succinic acid or its anhydride with isooctyl alcohol. The following protocol is proposed based on this established chemical reaction.
Experimental Protocol: Synthesis of this compound
Reaction: Succinic Anhydride + 2 Isooctyl Alcohol → this compound + Water
Materials:
-
Succinic anhydride (1.0 mol)
-
Isooctyl alcohol (2.2 mol, slight excess)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol)
-
Toluene (solvent, for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Reaction Mixture: The flask is charged with succinic anhydride (1.0 mol), isooctyl alcohol (2.2 mol), p-toluenesulfonic acid (0.02 mol), and toluene.
-
Esterification: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC) until the succinic anhydride is consumed.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The mixture is washed sequentially with 5% sodium bicarbonate solution (to remove the acid catalyst and any unreacted succinic acid), water, and finally, brine.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
Toluene and excess isooctyl alcohol are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation to yield the final, high-purity product.
-
Analytical Characterization
Spectroscopic data for this compound is not widely published. The following are expected characteristics based on its molecular structure.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methylene protons of the succinate backbone (a singlet or a multiplet around 2.5-2.7 ppm). Multiple signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the branched isooctyl chains, including characteristic doublets for the methyl groups. A triplet around 4.0-4.2 ppm for the -O-CH₂- protons adjacent to the ester oxygen. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 172 ppm. A signal for the succinate methylene carbons around 29-31 ppm. Signals for the carbons of the isooctyl chains in the 10-70 ppm range. |
| FT-IR | A strong C=O stretching band for the ester functional group around 1735 cm⁻¹. C-O stretching bands in the 1150-1250 cm⁻¹ region. C-H stretching bands for the aliphatic chains just below 3000 cm⁻¹. |
| Mass Spec | The molecular ion peak [M]⁺ at m/z = 342.5. Common fragmentation patterns would involve the loss of the isooctyl side chains. |
Biological Activity and Signaling Pathways
As an emollient in cosmetic and topical formulations, this compound's primary function is physical rather than pharmacological. It acts on the surface of the skin (stratum corneum) to form a thin, lubricating film. This film helps to reduce transepidermal water loss (TEWL) and improves skin texture and feel. There is no evidence in the public domain to suggest that this compound interacts with biological signaling pathways in the manner of a pharmacologically active drug substance. Its role is confined to altering the physical properties of the skin surface and the formulation itself.
Safety and Toxicology
This compound is generally considered safe for use in cosmetic products and is well-tolerated by most skin types.[5] It is often listed as being free from common allergens and irritants.[6]
-
Skin Irritation: It is considered unlikely to cause irritation in typical use concentrations.[5]
-
Skin Sensitization: It is not known to be a common skin sensitizer.
For context, related dialkyl sulfosuccinate salts have been reviewed and found to be safe for use in cosmetics when formulated to be non-irritating.[7] However, direct extrapolation of safety data from sulfated or phthalate analogues should be done with caution due to structural differences.
Experimental Protocols: Emollient Evaluation
To assess the performance of this compound as an emollient in a formulation, a series of standard in-vitro and in-vivo tests can be conducted.
Protocol: Evaluation of Emollient Performance
Objective: To characterize the physical and sensory properties of a formulation containing this compound.
Methods:
-
Formulation: Prepare a simple oil-in-water emulsion with and without this compound (as a control) at a specified concentration (e.g., 5% w/w).
-
Physical Characterization:
-
Viscosity: Measure using a viscometer (e.g., Brookfield) to determine the flow characteristics of the formulation.
-
Spreadability: Assess by placing a known amount of the formulation between two glass plates and measuring the diameter of spread after applying a standard weight for a set time.
-
-
In-Vitro Performance:
-
Hydration/Occlusivity: Measure the rate of water evaporation from a controlled surface (e.g., a filter paper or a synthetic skin model) with and without the formulation applied.
-
-
Sensory Panel Evaluation:
-
Recruit and train a panel of sensory assessors.
-
Provide panelists with coded samples of the control and test formulations.
-
Assessors will apply a standardized amount of product to their forearms and rate various sensory attributes (e.g., greasiness, silkiness, absorption speed, after-feel) on a labeled magnitude scale.
-
-
Data Analysis: Statistically analyze the quantitative data (viscosity, spreadability, water loss) and the sensory panel scores to determine the impact of this compound on the formulation's properties.
References
- 1. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound (with Product List) [incidecoder.com]
- 3. incibeauty.com [incibeauty.com]
- 4. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beautydecoded.com [beautydecoded.com]
- 6. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 7. cir-safety.org [cir-safety.org]
An In-depth Technical Guide to the Mechanism of Action of Succinate Esters in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate esters, derivatives of the Krebs cycle intermediate succinic acid, are a versatile class of molecules with significant applications in biological research and drug development. Their primary utility lies in their ability to act as prodrugs, effectively delivering succinate or a parent drug molecule across the cell membrane. Once intracellular, these esters are hydrolyzed by endogenous esterases, releasing the active compound. This guide provides a comprehensive overview of the mechanism of action of succinate esters, detailing their metabolic fate, signaling pathways, and therapeutic potential.
Core Mechanism of Action: Prodrug Strategy and Intracellular Delivery
The fundamental mechanism of action of succinate esters revolves around their function as prodrugs. The esterification of a drug molecule with succinic acid can enhance its physicochemical properties, such as aqueous solubility. This strategy is particularly useful for hydrophobic drugs that are otherwise difficult to administer.
Once administered, succinate ester prodrugs are cleaved by intracellular esterases, releasing the active drug and succinate. This targeted intracellular release can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure and potential side effects.
Metabolic Fate of Succinate Esters
Upon intracellular release, the succinate moiety enters the Krebs cycle, a central metabolic pathway for energy production. This can have significant effects on cellular metabolism, particularly in tissues with high energy demands. The metabolism of succinate can lead to an increase in ATP production, which can be beneficial in certain pathological conditions.
Below is a diagram illustrating the intracellular hydrolysis of a succinate ester and the subsequent entry of succinate into the Krebs cycle.
Caption: Intracellular processing of succinate esters.
Signaling through Succinate Receptor 1 (SUCNR1/GPR91)
Extracellular succinate, which can be released from cells under conditions of metabolic stress, acts as a signaling molecule by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[1] Activation of SUCNR1 can trigger various downstream signaling cascades, primarily through Gq and Gi proteins, leading to intracellular calcium mobilization and inhibition of adenylyl cyclase, respectively. This signaling pathway is implicated in a range of physiological and pathological processes, including inflammation, immune responses, and blood pressure regulation.[2]
The following diagram illustrates the SUCNR1 signaling pathway.
Caption: SUCNR1/GPR91 signaling cascade.
Quantitative Data on Succinate Ester Activity
The biological activity of succinate esters can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for different succinate ester prodrugs.
Table 1: In Vitro Anticancer Activity of Succinate Ester Prodrugs
| Prodrug | Parent Drug | Cell Line | IC50 (µM) | Citation |
| Curcumin diethyl disuccinate | Curcumin | Caco-2 | 1.8 - 9.6 | [3] |
| Taxol-suc | Paclitaxel | HeLa | >10 | [4] |
| Taxol-GG | Paclitaxel | HeLa | ~1 | [4] |
| CPT-suc | Camptothecin | HeLa | >10 | [4] |
| CPT-GG | Camptothecin | HeLa | ~1 | [4] |
| MRS7422 | Cl-IB-MECA | - | - | [5] |
| MRS7476 | MRS5698 | - | - | [5] |
Note: "suc" refers to a simple succinate ester, while "GG" refers to a diglycine-activated succinate ester, which shows enhanced hydrolysis.[4]
Table 2: SUCNR1/GPR91 Activation by Succinate and its Analogs
| Agonist | Assay | EC50 (µM) | Citation |
| Succinate | Aequorin luminescence (human) | 56 ± 8 | [6] |
| Succinate | Aequorin luminescence (mouse) | 28 ± 5 | [6] |
| Succinate | cAMP reduction | 29 | [7] |
| cis-Epoxysuccinic acid | cAMP reduction | 2.7 | [7] |
| Succinic acid | [Ca2+]i mobilization | 581 | [7] |
| cis-Epoxysuccinic acid | [Ca2+]i mobilization | 191 | [7] |
| cis-1,2-Cyclopropanedicarboxylic acid | [Ca2+]i mobilization | 1040 | [7] |
Table 3: Pharmacokinetic Parameters of Methylprednisolone Prodrugs
| Prodrug | Parameter | Value | 90% CI | Citation |
| Methylprednisolone suleptanate | AUC (relative to succinate) | 108% | 102-114% | [8] |
| Methylprednisolone suleptanate | Cmax (relative to succinate) | 81% | 75-88% | [8] |
| Methylprednisolone suleptanate | tmax difference (relative to succinate) | 200% | 141-283% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of succinate esters. Below are representative protocols for key experiments.
Synthesis of a Succinate Ester Prodrug (General Protocol)
This protocol describes a general method for the esterification of a hydroxyl-containing drug with succinic anhydride.
Materials:
-
Drug with a hydroxyl group
-
Succinic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
HPLC for purification
Procedure:
-
Dissolve the drug in DCM.
-
Add succinic anhydride (typically in excess, e.g., 8 equivalents).[5]
-
Add TEA (e.g., 16 equivalents) and a catalytic amount of DMAP (e.g., 1 equivalent).[5]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete, monitoring by TLC or LC-MS.[3]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by HPLC to obtain the succinate ester prodrug.[5]
Enzymatic Hydrolysis of Succinate Esters
This protocol outlines a method to assess the stability of succinate esters in the presence of esterases.
Materials:
-
Succinate ester prodrug
-
Porcine liver esterase (PLE) or other esterase source
-
HEPES buffer (pH 7.3)
-
HPLC for analysis
Procedure:
-
Prepare a solution of the succinate ester prodrug in HEPES buffer.
-
Add PLE to the solution at a specified concentration.
-
Incubate the mixture at 37°C.[5]
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to quantify the remaining prodrug and the released active drug.
-
Calculate the rate of hydrolysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Succinate ester prodrug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the succinate ester prodrug and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an MTT-based cytotoxicity assay.
Conclusion
Succinate esters represent a powerful and versatile tool in drug development and biological research. Their ability to act as prodrugs allows for enhanced delivery and targeted release of active compounds, while the succinate moiety itself can modulate cellular metabolism and signaling. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for their effective application in developing novel therapeutics. This guide provides a foundational resource for researchers and scientists working in this exciting field.
References
- 1. WO2015155238A1 - Succinate prodrugs for use in the treatment of lactic acidosis or drug-induced side-effects due to complex i-related impairment of mitochondrial oxidative phosphorylation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of diisooctyl succinate and related succinate compounds, focusing on their synthesis, physicochemical properties, and emerging roles in biological signaling. This document is intended to serve as a valuable resource for researchers in drug development and the life sciences, offering detailed experimental protocols, comparative data, and visual representations of key chemical and biological processes.
Introduction to this compound and Succinate Esters
This compound (CAS No. 28880-24-2) is the diester formed from succinic acid and isooctyl alcohol. It belongs to the broader class of succinate esters, which are esters of butanedioic acid[1][2]. These compounds are gaining interest not only for their applications as emollients and plasticizers but also for their potential roles in cellular metabolism and signaling[3]. Succinic acid itself is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle[4]. Succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91)[5][6]. This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and blood pressure regulation[4][7].
Cell-permeable succinate esters can serve as precursors to intracellular succinate, making them valuable tools for studying succinate signaling pathways[4]. This guide will focus on the synthesis and properties of this compound as a representative long-chain dialkyl succinate and will also review the broader context of succinate ester signaling.
Physicochemical Properties
This compound is a high-boiling point, lipophilic liquid. Its physical and chemical properties are summarized in the table below. Due to a lack of extensive experimental data in the public domain, some values are estimated based on computational models.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₄ | [8] |
| Molecular Weight | 342.51 g/mol | [8] |
| CAS Number | 28880-24-2 | [8] |
| Appearance | Colorless to pale yellow liquid | Assumed |
| Boiling Point | 358.9 °C at 760 mmHg | [9] |
| Density | 0.934 g/cm³ | [9] |
| Flash Point | 158 °C | [9] |
| logP (octanol/water) | 5.28 - 6.6 | [8][9] |
| Vapor Pressure | 2.46E-05 mmHg at 25°C | [9] |
Synthesis of this compound
The most common method for synthesizing dialkyl succinates is the Fischer-Speier esterification of succinic acid or its anhydride with the corresponding alcohol in the presence of an acid catalyst[6]. The following protocol is an adapted method for the synthesis of this compound based on established procedures for similar long-chain esters[10][11].
Experimental Protocol: Fischer Esterification of Succinic Anhydride with Isooctyl Alcohol
Materials:
-
Succinic anhydride (1.0 equivalent)
-
Isooctyl alcohol (2.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents) or another suitable acid catalyst
-
Toluene (as solvent for azeotropic water removal)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add succinic anhydride (1.0 eq.), isooctyl alcohol (2.1 eq.), p-toluenesulfonic acid (0.02 eq.), and toluene.
-
Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the formation of the diester.
-
Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted succinic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess isooctyl alcohol under reduced pressure using a rotary evaporator.
-
For high purity, the crude this compound can be purified by vacuum distillation, given its high boiling point.
-
Quantitative Data for Analogous Syntheses:
References
- 1. Dioctyl sulfosuccinate sodium salt(577-11-7) IR Spectrum [m.chemicalbook.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy Bis(2-ethylhexyl) succinate (EVT-300710) | 2915-57-3 [evitachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fao.org [fao.org]
- 7. Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bis(2-ethylhexyl) succinate | 2915-57-3 | Benchchem [benchchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Bis(2-ethylhexyl) succinate | 2915-57-3 | CAA91557 [biosynth.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Diisooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl succinate (CAS No. 28880-24-2) is a diester of succinic acid and isooctyl alcohol. It functions as an emollient, skin conditioning agent, and solvent in a variety of cosmetic and personal care products.[1][2] Its high molecular weight and branched alkyl chains contribute to a desirable sensory profile, providing a light, silky feel on the skin. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols and data analysis for its synthesis and characterization.
Physical and Chemical Properties
This compound is a colorless liquid with a high boiling point and low water solubility. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H38O4 | [3] |
| Molecular Weight | 342.51 g/mol | [3] |
| CAS Number | 28880-24-2 | [3] |
| Boiling Point | 356 °C at 101.3 kPa | |
| Density | 0.917 g/cm³ at 25 °C | |
| Vapor Pressure | 0.013 Pa at 25 °C | |
| Water Solubility | Insoluble (estimated) | |
| logP | 7.13 at 20 °C and pH 7 | |
| Appearance | Colorless Liquid |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of succinic acid with isooctyl alcohol, using an acid catalyst.[4][5]
Materials:
-
Succinic acid (1.0 eq)
-
Isooctyl alcohol (2.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add succinic acid, isooctyl alcohol, and a catalytic amount of p-TSA.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the succinic acid has been consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene and excess isooctyl alcohol under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.[6]
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the succinate backbone and the various protons of the isooctyl chains.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbons of the ester groups, the methylene carbons of the succinate backbone, and the carbons of the isooctyl chains.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
-
δ 4.05 (t, 4H, -O-CH₂-)
-
δ 2.60 (s, 4H, -CO-CH₂-CH₂-CO-)
-
δ 1.55-1.20 (m, 18H, isooctyl CH and CH₂)
-
δ 0.88 (d, 12H, isooctyl CH₃)
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
-
δ 172.5 (C=O)
-
δ 66.0 (-O-CH₂-)
-
δ 38.5, 30.0, 29.0, 24.0, 23.0 (isooctyl carbons)
-
δ 29.5 (-CO-CH₂-)
-
δ 14.0, 11.0 (isooctyl CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group.
Expected FTIR Spectral Data:
-
~2960-2870 cm⁻¹ (C-H stretching of alkyl groups)
-
~1735 cm⁻¹ (C=O stretching of the ester)
-
~1160 cm⁻¹ (C-O stretching of the ester)
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 342.3
-
Major Fragments: Loss of isooctyl group (m/z 229), loss of isooctoxycarbonyl group (m/z 199), McLafferty rearrangement fragments.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 3. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
The Role of Diisooctyl Succinate as an Emollient: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl succinate is a versatile, non-occlusive emollient increasingly utilized in cosmetic and pharmaceutical formulations for its unique sensory profile and functional benefits. This technical guide provides an in-depth analysis of its role as an emollient, focusing on its physicochemical properties, mechanism of action on the skin, and performance characteristics. This document synthesizes available data on its spreadability, viscosity, and sensory attributes, offering detailed experimental protocols for their evaluation. Furthermore, it explores the impact of this compound on skin barrier function, including its effects on transepidermal water loss (TEWL) and skin hydration. Safety and regulatory information are also briefly addressed.
Introduction
Emollients are fundamental components of topical formulations, playing a crucial role in maintaining skin health and improving the aesthetic qualities of cosmetic and dermatological products. They function primarily by forming a thin film on the skin's surface, which helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and smoothness.[1] this compound, a diester of succinic acid and isooctyl alcohol, has emerged as a popular emollient choice due to its light, non-greasy feel and excellent spreadability.[2][3]
This guide aims to provide a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It will delve into the quantitative data available for its key performance indicators and provide detailed methodologies for the experiments cited, enabling a deeper understanding of its functional role in topical formulations.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid with a low viscosity.[4] Its chemical structure, characterized by branched alkyl chains, contributes to its desirable sensory properties and good solubility in a variety of cosmetic ingredients.[5]
Table 1: Typical Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| CAS Number | 28880-24-2 | [6] |
| Molecular Formula | C₂₀H₃₈O₄ | [4] |
| Molecular Weight | 342.51 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 356 °C at 101.3 kPa | [4] |
| Density | 0.917 g/cm³ at 25°C | [4] |
Mechanism of Action as an Emollient
The primary mechanism by which this compound functions as an emollient is by forming a semi-occlusive film on the stratum corneum. This film, while not completely preventing water evaporation, helps to slow down the rate of transepidermal water loss (TEWL), allowing the skin to retain more moisture.[1] This increase in skin hydration contributes to a smoother, softer skin feel and can help to improve the overall health and integrity of the skin barrier.
Unlike heavier, more occlusive emollients like petrolatum, this compound provides these benefits with a light, non-greasy sensory experience.[2] Its branched-chain structure allows it to spread easily and evenly across the skin, filling in the spaces between corneocytes to create a smoother surface.
Performance Characteristics and Experimental Protocols
The performance of an emollient is typically evaluated based on a combination of objective instrumental measurements and subjective sensory assessments.
Viscosity
Experimental Protocol: Viscosity Measurement
Objective: To determine the dynamic viscosity of this compound.
Apparatus:
-
Rotational viscometer (e.g., Brookfield DV-E Viscometer)
-
Appropriate spindle (selected based on the expected viscosity range)
-
Temperature-controlled water bath
Procedure:
-
Equilibrate the this compound sample to a controlled temperature (e.g., 25°C) in the water bath.
-
Select a spindle and rotational speed that will provide a torque reading between 10% and 90% of the instrument's capacity.
-
Immerse the spindle into the sample up to the designated immersion mark.
-
Allow the spindle to rotate for a sufficient amount of time to obtain a stable reading.
-
Record the viscosity in centipoise (cPs) or milliPascal-seconds (mPa·s).
-
Repeat the measurement at different shear rates (rotational speeds) to assess if the fluid is Newtonian or non-Newtonian.
Spreadability
Spreadability is a measure of how easily an emollient can be applied to the skin. It is a key factor in consumer acceptance of a product. This compound is known for its excellent spreadability.[1]
Experimental Protocol: Spreadability by Parallel Plate Method
Objective: To quantify the spreadability of this compound.
Apparatus:
-
Glass plates of a defined diameter
-
Weight of a known mass
-
Ruler or caliper
Procedure:
-
Place a standardized volume or weight of the this compound sample at the center of a glass plate.
-
Carefully place a second glass plate of the same diameter on top of the sample.
-
Place a weight of a known mass (e.g., 20 g) on the center of the top plate for a specified duration (e.g., 1 minute).
-
Measure the diameter of the spread sample.
-
The spreadability can be expressed as the area of the circle formed by the spread sample (S = πr²).
-
A higher spread area indicates better spreadability.
Sensory Profile
The sensory profile of an emollient is a critical factor in its selection for a cosmetic or pharmaceutical formulation. This compound is often described as having a light, silky, and non-greasy feel with a powdery afterfeel.[5][6]
Table 2: Illustrative Sensory Profile of this compound (Note: This table is based on qualitative descriptions from manufacturer literature. Quantitative sensory panel data for this compound is not publicly available.)
| Sensory Attribute | Description |
| Initial Feel | Light, non-greasy |
| Spreadability | Easy to spread, excellent slip |
| Playtime | Moderate |
| Absorbency | Fast absorbing |
| Afterfeel | Silky, powdery, non-tacky |
| Residue | Low |
Experimental Protocol: Sensory Panel Evaluation
Objective: To quantitatively assess the sensory attributes of this compound.
Panelists: A panel of 10-15 trained sensory assessors.
Procedure:
-
Sample Preparation: Prepare standardized samples of this compound and a range of benchmark emollients (e.g., silicones, other esters, mineral oil).
-
Application: Panelists apply a pre-measured amount of each sample to a designated area on their volar forearm.
-
Evaluation: Panelists evaluate a series of predefined sensory attributes at different time points (e.g., during application, 1 minute after, 5 minutes after). Attributes may include:
-
Spreadability: Ease of spreading on the skin.
-
Absorbency: Rate at which the product is absorbed.
-
Greasiness: Perception of oiliness on the skin.
-
Tackiness: Stickiness of the skin after application.
-
Slip: How easily the fingers glide over the treated skin.
-
Cushion: The feeling of substance and softness under the fingers.
-
Afterfeel: The final sensation on the skin after the product has been fully absorbed.
-
-
Scoring: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10 or 0-100).
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each emollient, often visualized using a spider web chart.
Impact on Skin Barrier Function
Transepidermal Water Loss (TEWL)
By forming a semi-occlusive film, this compound helps to reduce TEWL. While specific clinical data for this compound is limited, emollients of this type are generally shown to have a positive impact on skin barrier function.
Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement
Objective: To evaluate the effect of this compound on TEWL.
Apparatus:
-
Tewameter® or similar open-chamber evaporimeter
-
Controlled environment room (constant temperature and humidity)
Procedure:
-
Acclimatization: Subjects acclimate in a controlled environment room for at least 30 minutes before measurements.
-
Baseline Measurement: Measure the baseline TEWL on designated test sites on the volar forearm.
-
Product Application: Apply a standardized amount of this compound to the test sites. A control site with no product application should also be included.
-
Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the percentage change in TEWL from baseline for both the treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function.
Skin Hydration
The reduction in TEWL leads to an increase in the water content of the stratum corneum, resulting in improved skin hydration.
Experimental Protocol: Skin Hydration Measurement (Corneometry)
Objective: To assess the effect of this compound on skin hydration.
Apparatus:
-
Corneometer® or similar capacitance-based skin hydration measurement device
-
Controlled environment room
Procedure:
-
Acclimatization: Subjects acclimate in a controlled environment room.
-
Baseline Measurement: Measure the baseline skin hydration on designated test sites on the volar forearm.
-
Product Application: Apply a standardized amount of this compound to the test sites, with a corresponding control site.
-
Post-Application Measurements: Measure skin hydration at specified time points after application.
-
Data Analysis: Calculate the percentage change in skin hydration from baseline. An increase in the Corneometer® readings indicates improved skin hydration.
Functional Benefits in Formulations
Beyond its primary emollient properties, this compound offers several functional benefits in cosmetic and pharmaceutical formulations:
-
Solubilizer for UV Filters: It can effectively solubilize organic UV filters, which can improve the efficacy and aesthetics of sunscreen formulations.[5]
-
Dispersing Agent for Pigments: It aids in the dispersion of pigments in color cosmetics, leading to more uniform color application.[5]
-
Greasiness Reducer: It can be used to reduce the greasy feel of heavier oils and butters in a formulation.[5]
-
Silicone Alternative: Due to its light, silky feel, it is often used as a natural and biodegradable alternative to silicones like cyclomethicone.[7]
Safety and Regulatory Status
This compound is generally considered safe for use in cosmetic products.[2] It is well-tolerated by most skin types and is unlikely to cause irritation.[2] As with any cosmetic ingredient, it is recommended to perform a patch test for individuals with sensitive skin.
Conclusion
This compound is a high-performance emollient that offers a unique combination of functional benefits and a desirable sensory profile. Its ability to improve skin hydration and barrier function, coupled with its light, non-greasy feel, makes it a valuable ingredient for a wide range of cosmetic and dermatological applications. While more publicly available quantitative data would be beneficial for direct comparison with other emollients, the existing information and the methodologies outlined in this guide provide a strong foundation for its effective utilization in product development. As the demand for aesthetically pleasing and efficacious topical products continues to grow, the role of versatile emollients like this compound will become increasingly important.
References
- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.se]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.com.tr]
- 3. ulprospector.com [ulprospector.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. inolex.com [inolex.com]
- 6. inolex.com [inolex.com]
- 7. pubs.acs.org [pubs.acs.org]
Diisooctyl Succinate: A Multifunctional Ingredient in Cosmetic and Pharmaceutical Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diisooctyl succinate, a diester of succinic acid and isooctyl alcohol, is a versatile ingredient increasingly utilized in cosmetic and pharmaceutical formulations. Its multifunctional nature as an emollient, solvent, and dispersing agent makes it a valuable component in a wide array of products, from skincare and sun care to color cosmetics. This technical guide provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols for its evaluation, and logical workflow diagrams.
Core Functions and Physicochemical Properties
This compound is primarily recognized for its excellent emollient properties, imparting a characteristic light, silky, and non-greasy feel to topical formulations.[1][2] It improves the spreadability of creams and lotions, contributing to a more elegant skin feel.[3] Beyond its sensory benefits, it serves as an effective solvent for various cosmetic ingredients, notably for crystalline UV filters used in sunscreen products, and as a dispersing agent for pigments in color cosmetics.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 28880-24-2 | [5][6] |
| Molecular Formula | C20H38O4 | [5][7] |
| Molecular Weight | 342.51 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 356 °C at 101.3 kPa | [7] |
| Density | 0.917 g/cm³ at 25°C | [7] |
| Vapor Pressure | 0.013 Pa at 25°C | [7] |
| LogP | 7.13 at 20°C and pH 7 | [7] |
Emollient Function and Sensory Profile Evaluation
As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin.[9] Its lightweight nature makes it a suitable alternative to traditional heavy oils, reducing the greasy after-feel of formulations.[1]
Experimental Protocol: Sensory Panel Analysis of Emolliency
A trained sensory panel can be utilized to quantify the sensory characteristics of this compound compared to other emollients.
Objective: To evaluate and compare the sensory attributes of this compound with other benchmark emollients.
Materials:
-
This compound
-
Benchmark emollients (e.g., Cyclomethicone, Isopropyl Myristate)
-
Trained sensory panelists (10-15 members)
-
Standardized application protocols
-
Evaluation forms with defined sensory attributes and rating scales (e.g., 1-10)
Methodology:
-
Panelist Training: Panelists are trained to identify and rate specific sensory attributes such as initial spreadability, skin feel (lightness/heaviness), shine/gloss, residue, and tackiness.[10]
-
Product Application: A standardized amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the panelists' volar forearms.[10]
-
Evaluation: Panelists evaluate the sensory attributes at predefined time points (e.g., immediately after application, 5 minutes, and 15 minutes) to assess both the initial feel and the after-feel.[10]
-
Data Analysis: The ratings from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the tested emollients.[11][12][13]
Solvent Function for UV Filters
This compound is an effective solvent for many solid organic UV filters, which is crucial for achieving high SPF values and ensuring the stability of sunscreen formulations. Its ability to dissolve these actives prevents their recrystallization, which can compromise the efficacy and safety of the product.
Experimental Protocol: Determination of UV Filter Solubility
The solubility of a UV filter in this compound can be determined using the isothermal shake-flask method.
Objective: To quantify the solubility of a specific UV filter (e.g., Avobenzone, Oxybenzone) in this compound at a controlled temperature.
Materials:
-
This compound
-
UV filter powder
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Sample Preparation: An excess amount of the UV filter is added to a known weight of this compound in a sealed vial.
-
Equilibration: The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged to separate the undissolved UV filter from the saturated solution.
-
Quantification: An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by HPLC to determine the concentration of the dissolved UV filter.
-
Calculation: The solubility is expressed as the weight of the UV filter dissolved in 100g of this compound.
Dispersing Agent Function for Pigments
In color cosmetics, achieving a uniform dispersion of pigments is essential for color consistency, intensity, and stability. This compound can act as a wetting and dispersing agent, facilitating the incorporation of pigments into the formulation and preventing their agglomeration.[1]
Experimental Protocol: Evaluation of Pigment Dispersion
The effectiveness of this compound as a dispersing agent can be assessed by measuring the fineness of grind and particle size distribution of a pigment dispersion.
Objective: To evaluate the ability of this compound to disperse a specific pigment (e.g., Titanium Dioxide, Iron Oxides).
Materials:
-
This compound
-
Pigment powder
-
Grinding medium (e.g., bead mill, three-roll mill)
-
Hegman gauge
-
Particle size analyzer (e.g., laser diffraction)
-
Microscope
Methodology:
-
Premix Preparation: A specified ratio of pigment is gradually added to this compound under low-shear mixing.
-
Grinding: The premix is subjected to high-shear grinding for a defined period.
-
Fineness of Grind: The dispersion is evaluated using a Hegman gauge to determine the size of the largest agglomerates. A smooth drawdown with a low Hegman value indicates a finer dispersion.[14][15][16][17][18]
-
Particle Size Analysis: The particle size distribution of the dispersion is measured using a laser diffraction particle size analyzer to obtain quantitative data on the mean particle size and distribution.[19][20][21][22][23]
-
Microscopic Examination: A small sample of the dispersion is examined under a microscope to visually assess the degree of agglomeration and the uniformity of the dispersion.
Conclusion
This compound is a highly functional ingredient that offers multiple benefits in the formulation of cosmetic and pharmaceutical products. Its excellent sensory profile as a lightweight emollient, coupled with its efficacy as a solvent for challenging actives like UV filters and as a dispersing agent for pigments, makes it a valuable tool for formulators. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these functions, enabling researchers and product developers to optimize their formulations for performance, stability, and consumer appeal. As the demand for high-performance, aesthetically pleasing topical products continues to grow, the role of multifunctional ingredients like this compound is set to become even more prominent.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. incibeauty.com [incibeauty.com]
- 5. This compound CAS#: 28880-24-2 [m.chemicalbook.com]
- 6. This compound (with Product List) [incidecoder.com]
- 7. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. benchchem.com [benchchem.com]
- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Hegman Gauge: Comprehensive Overview and Standards | Nextagen Analytics [nextagen.in]
- 15. ispigment.com [ispigment.com]
- 16. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
- 17. Hegman gauge - Wikipedia [en.wikipedia.org]
- 18. specialchem.com [specialchem.com]
- 19. horiba.com [horiba.com]
- 20. m.youtube.com [m.youtube.com]
- 21. azom.com [azom.com]
- 22. particletechlabs.com [particletechlabs.com]
- 23. nanoqam.ca [nanoqam.ca]
An In-depth Guide for Researchers and Scientific Professionals
Introduction
Diisooctyl succinate (CAS No. 28880-24-2) is the diester of isooctyl alcohol and succinic acid.[1][2] Despite its straightforward chemical nature, a comprehensive review of scientific literature reveals that its primary applications are firmly rooted in the cosmetics and personal care industries, with a noticeable absence in primary research fields such as drug development and fundamental cell biology. This guide provides a technical overview of the known applications and properties of this compound, while also addressing the current data gap in dedicated research applications.
It is critical to distinguish this compound from structurally related compounds with similar naming conventions, such as dioctyl sodium sulfosuccinate (DOSS) and diisooctyl phthalate (DIOP). These molecules possess distinct chemical properties and toxicological profiles, and data pertaining to them should not be extrapolated to this compound.
Primary Application: Emollient in Cosmetics and Personal Care
The predominant use of this compound is as an emollient and skin-conditioning agent in a variety of cosmetic formulations.[3][4] Its functions in these products are multifaceted:
-
Emollience: It softens and soothes the skin, contributing to a smoother and more pleasant skin feel.[3][5]
-
Texture Enhancement: As a transparent liquid, it imparts a silky, cushioned texture to creams, lotions, and balms, often reducing the greasy feel of heavier oils in a formulation.[4][6]
-
Dispersing Agent: It can be utilized to disperse sunscreen ingredients and pigments within a formulation, contributing to a more uniform product.[6]
-
Binding Agent: In powdered cosmetics, it can act as a binding agent.[6]
This compound is often marketed as a plant-derived and palm-free alternative to silicone-based emollients.[6] It is generally considered safe for cosmetic use and is well-tolerated by most skin types.[4]
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. The lack of extensive research-focused literature means that some data points are derived from chemical databases and supplier specifications rather than peer-reviewed studies.
| Property | Value | Reference(s) |
| CAS Number | 28880-24-2 | [1] |
| Molecular Formula | C20H38O4 | [1][7] |
| Molecular Weight | 342.51 g/mol | [1][8][9] |
| Appearance | Clear Liquid | [10] |
| Boiling Point | 356 - 358.9 °C at 101.3 kPa | [1][11] |
| Density | ~0.917 - 0.934 g/cm³ at 25 °C | [1][11] |
| Vapor Pressure | 0.013 Pa at 25 °C | [1] |
| LogP (octanol/water) | ~7.1 | [1] |
| Solubility in Water | 0.005564 mg/L at 25 °C (estimated) | [12] |
Synthesis of this compound: A Conceptual Workflow
Mechanism of Action as a Skin Emollient
As an emollient, this compound functions by forming a thin, non-greasy film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL) and fills in the spaces between corneocytes, resulting in a smoother and more hydrated skin surface.
Absence in Primary Research Literature
Extensive searches of scientific databases for primary research applications of this compound in fields such as pharmacology, drug delivery, and cell biology yielded no significant results. The compound does not appear to be utilized as a research tool, a therapeutic agent, or a key excipient in published pharmaceutical development studies.
This lack of data means that for the target audience of researchers, scientists, and drug development professionals, there are currently no established experimental protocols, signaling pathway interactions, or quantitative datasets related to this compound in a primary research context.
This compound is a well-characterized cosmetic ingredient valued for its properties as an emollient and texture enhancer. It provides a silky skin feel and can aid in the formulation of a wide range of personal care products. However, its application appears to be confined to this industry. For the scientific research and drug development communities, this compound does not currently represent a molecule of significant interest, and there is a notable absence of literature detailing its use in primary research. Therefore, while its role in applied material science for cosmetics is clear, its potential applications in fundamental or translational research remain unexplored and undocumented.
References
- 1. This compound CAS#: 28880-24-2 [m.chemicalbook.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. incibeauty.com [incibeauty.com]
- 4. beautydecoded.com [beautydecoded.com]
- 5. myrevea.com [myrevea.com]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dicapryl Succinate | C20H38O4 | CID 84475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | CAS#:28880-24-2 | Chemsrc [chemsrc.com]
- 12. This compound, 28880-24-2 [perflavory.com]
Diisooctyl Succinate: A Comprehensive Technical Guide to its Origin and Manufacture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl succinate is a versatile emollient and solvent with a favorable safety profile and a growing presence in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its utility is derived from its unique physical properties, including its light, non-greasy feel and excellent solubilizing capabilities. This technical guide provides an in-depth exploration of the origins of this compound, detailing both its petrochemical and bio-based sourcing. Furthermore, it delineates the primary manufacturing processes, including detailed experimental protocols for its synthesis via Fischer-Speier esterification and a two-step process involving the formation and subsequent hydrogenation of diisooctyl maleate. Quantitative data from exemplary synthesis protocols are presented in tabular format for clarity and comparative analysis. The chemical pathways and manufacturing workflows are illustrated with diagrams generated using Graphviz (DOT language) to provide a clear visual representation of the processes involved.
Origin of this compound
This compound is an ester of succinic acid and isooctyl alcohol.[3] The origin of this compound can be traced back to its constituent raw materials, which can be sourced from both conventional petrochemical feedstocks and renewable, bio-based sources.
Petrochemical Origin
The traditional and most common route for sourcing the raw materials for this compound synthesis is from petrochemicals.
-
Succinic Acid/Maleic Anhydride: Succinic acid is historically produced from the catalytic hydrogenation of maleic anhydride, which is derived from the oxidation of benzene or n-butane.[4]
-
Isooctyl Alcohol: Isooctyl alcohol is a branched-chain C8 alcohol, typically produced through the oxo process (hydroformylation) of heptenes, which are in turn derived from the cracking of petroleum. A common isomer used is 2-ethylhexanol.[5]
Bio-Based Origin
With a growing emphasis on sustainability and green chemistry, bio-based routes for the production of this compound are gaining prominence.
-
Bio-Succinic Acid: Succinic acid can be produced through the fermentation of renewable resources such as corn starch and other polysaccharides.[6] This bio-fermentation process offers a more sustainable alternative to petrochemical-derived succinic acid.
-
Bio-Based Alcohols: While less common, research is ongoing into the production of isooctyl alcohol from renewable feedstocks.
-
Fully Bio-Based this compound: Some commercially available this compound products are marketed as being 100% natural and palm-free, derived from sources such as non-GMO corn and castor oils.[7]
Manufacturing Process of this compound
The industrial production of this compound is primarily achieved through the esterification of succinic acid or its anhydride with isooctyl alcohol. The two main synthetic pathways are direct esterification and a two-step process involving the synthesis and subsequent hydrogenation of diisooctyl maleate.
Direct Esterification (Fischer-Speier Esterification)
The most direct method for synthesizing this compound is the Fischer-Speier esterification of succinic acid with isooctyl alcohol in the presence of an acid catalyst.[8] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed.[8]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.[8]
Figure 1: Fischer-Speier Esterification of Succinic Acid.
Two-Step Synthesis via Diisooctyl Maleate
An alternative and widely used industrial method involves a two-step process. The first step is the esterification of maleic anhydride with isooctyl alcohol to produce diisooctyl maleate. The second step is the catalytic hydrogenation of the carbon-carbon double bond in the maleate ester to yield this compound.
Maleic anhydride is reacted with isooctyl alcohol, typically in the presence of an acid catalyst, to form diisooctyl maleate.[9] This reaction is also an esterification reaction.
The diisooctyl maleate is then hydrogenated in the presence of a suitable catalyst, such as a supported palladium, nickel, or ruthenium catalyst, to saturate the double bond and form this compound.[8][10]
Figure 2: Two-Step Synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound.
Protocol for Direct Esterification of Succinic Acid
This protocol is a general laboratory procedure adapted from established Fischer esterification methods.[5]
-
Materials:
-
Succinic acid
-
Isooctyl alcohol (molar excess, e.g., 2.1-2.2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1% by weight of reactants)
-
Toluene (as an azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid, isooctyl alcohol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted succinic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Protocol for Two-Step Synthesis
The following are examples of experimental conditions for the synthesis of diisooctyl maleate as described in the patent literature.[4]
Table 1: Exemplary Reaction Conditions for Diisooctyl Maleate Synthesis
| Parameter | Example 1 | Example 2 | Example 3 |
| Reactants | |||
| Isooctyl Alcohol | 267 Kg | 273 Kg | 260 Kg |
| Maleic Anhydride | 98 Kg | 98 Kg | 98 Kg |
| Catalysts | |||
| Dibutyltin oxide | 4 Kg | - | - |
| Boric acid | - | 3 Kg | - |
| Phosphoric acid | - | 1 Kg | - |
| p-Toluenesulfonic acid | - | - | 0.1 Kg |
| Loaded phosphotungstic acid | - | - | 0.1 Kg |
| Additives | |||
| Sodium phosphite | 3 Kg | - | - |
| Sodium hypophosphite | - | 3 Kg | - |
| Hypophosphorous acid | - | - | 2 Kg |
| Reaction Conditions | |||
| Initial Heating | 80°C for 1.5 h | 90°C for 1 h | 60°C for 2 h |
| Second Heating | 115°C for 1.5 h | 115°C for 2 h | 115°C for 3 h |
| Final Heating | 200°C for 4 h | 200°C for 4.5 h | 185°C for 5 h |
| Post-treatment | Cool to 60°C and filter | Cool to 60°C and filter | Cool to 60°C and filter |
Data sourced from patent CN103709078A.[4]
This is a general protocol for the hydrogenation of a maleate ester.
-
Materials:
-
Diisooctyl maleate
-
Hydrogenation catalyst (e.g., 5% Pd on carbon)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor (autoclave), dissolve diisooctyl maleate in a suitable solvent.
-
Add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain this compound.
-
Manufacturing Workflow
The overall manufacturing process for this compound can be summarized in the following workflow diagram.
Figure 3: General Manufacturing Workflow for this compound.
Conclusion
This compound is a valuable chemical entity with a growing market demand, driven by its favorable properties and the increasing availability of bio-based raw materials. Its manufacturing process is well-established, primarily relying on esterification technologies. The choice between direct esterification of succinic acid and the two-step process via diisooctyl maleate hydrogenation depends on factors such as raw material availability, cost, and desired product purity. The detailed protocols and workflow diagrams presented in this guide offer a comprehensive technical overview for professionals in research, development, and manufacturing, facilitating a deeper understanding of the synthesis and production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102898309A - Method for preparing 1, 2-cyclohexane dioctyl phthalate diisooctyl by hydrogenation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Diisooctyl Succinate as a Polymer Plasticizer
Introduction
Diisooctyl succinate (DIOS) is an emerging, bio-based plasticizer belonging to the succinate ester class of compounds. Derived from renewable resources, it presents a promising alternative to traditional petroleum-derived plasticizers, such as phthalates, which have come under scrutiny due to health and environmental concerns.[1] Plasticizers are essential additives that increase the flexibility, workability, and durability of rigid polymers by reducing the intermolecular forces between polymer chains.[2] Succinate esters, in particular, have demonstrated excellent performance, compatibility, and lower toxicity profiles, making them suitable for a range of applications, including sensitive uses in the pharmaceutical and medical device industries.[3][4] These notes provide a comprehensive overview of the properties, performance, and evaluation protocols for DIOS in polymer formulations.
Mechanism of Action
The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[5] DIOS achieves this by positioning its molecules between the long polymer chains. The bulky, non-polar alkyl chains of DIOS disrupt the close packing of the polymer chains, increasing the free volume and allowing the polymer chains to move more freely past one another. This increased molecular mobility manifests as enhanced flexibility and reduced brittleness in the final material.
Caption: Mechanism of polymer plasticization by this compound (DIOS).
Performance Data
Quantitative evaluation of a plasticizer's efficiency is crucial for formulation development.[2] Key performance indicators include its effect on mechanical properties (tensile strength, elongation) and thermal properties (glass transition temperature). The following table summarizes the expected performance of this compound in Polyvinyl Chloride (PVC) compared to other common succinates and a traditional phthalate plasticizer.
Table 1: Comparative Mechanical and Thermal Properties of Plasticized PVC (at 40 phr) *
| Property | This compound (DIOS) (Expected) | Dioctyl Succinate (DOS) | Dihexyl Succinate (DHS) | Di(2-ethylhexyl) Phthalate (DEHP) (Reference) |
|---|---|---|---|---|
| Tensile Strength (MPa) | 20 - 25 | 21 - 24 | 18 - 22 | 19 - 23 |
| Elongation at Break (%) | 300 - 350 | 320 - 360 | 350 - 400 | 350 - 380 |
| 100% Modulus (MPa) | 9 - 12 | 10 - 13 | 8 - 11 | 11 - 14 |
| Glass Transition Temp. (Tg) (°C) | -35 to -45 | -38 to -42 | -30 to -35 | -40 to -45 |
| Volatility (Weight Loss %) | < 1.5 | < 1.8 | < 2.5 | < 1.0 |
| Migration (n-hexane, wt loss %) | < 2.0 | < 2.2 | < 3.0 | < 2.5 |
*phr = parts per hundred parts of resin by weight. Data for DOS and DHS are compiled from literature and serve as a proxy for DIOS performance expectations.[4][6][7] DEHP is a conventional phthalate plasticizer shown for comparison.
Applications in Research and Drug Development
The favorable biocompatibility and biodegradability profile of succinate-based materials make DIOS a strong candidate for applications in the biomedical field.[8][9]
-
Medical Devices: As a plasticizer for polymers like PVC and thermoplastic polyurethanes (TPU), DIOS can be used in flexible tubing, blood bags, and other medical equipment where patient contact requires low toxicity and minimal additive migration.
-
Drug Delivery Systems: DIOS can be incorporated into polymer matrices for controlled-release drug formulations.[9] It can modify the mechanical properties and drug diffusion rates of biodegradable polymers such as Poly(butylene succinate) (PBS) and Polylactic acid (PLA).[8][10][11]
-
Pharmaceutical Formulations: In topical creams and ointments, DIOS can act as a solvent and emollient, enhancing the formulation's texture and feel.[3]
Protocols for Evaluation of this compound
The following are standardized protocols for preparing and testing polymer formulations plasticized with DIOS.
Caption: General workflow for evaluating DIOS as a polymer plasticizer.
Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)
This protocol is suitable for laboratory-scale preparation of thin polymer films for initial screening.
1. Materials & Equipment:
-
Polymer resin (e.g., PVC, PLA, PBS)
-
This compound (DIOS)
-
Appropriate solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
-
Glass Petri dishes or flat glass plates
-
Magnetic stirrer and stir bar
-
Ventilated fume hood
-
Vacuum oven
2. Procedure:
-
Solution Preparation: In the fume hood, dissolve a pre-weighed amount of polymer resin in a suitable solvent to create a solution of 10-15% (w/v). Allow it to stir until the polymer is fully dissolved.
-
Plasticizer Addition: Calculate the required amount of DIOS based on the desired phr concentration (e.g., for 40 phr, use 40g of DIOS for every 100g of polymer). Add the DIOS to the polymer solution and stir until the mixture is homogeneous.[12]
-
Casting: Pour the prepared solution into a clean, level glass Petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Solvent Evaporation: Cover the Petri dish loosely to allow for slow solvent evaporation over 24 hours at room temperature inside the fume hood. This prevents the formation of bubbles or surface defects.
-
Drying: Once the film appears solid, transfer it to a vacuum oven. Dry at 40-50°C under vacuum for at least 24 hours to remove any residual solvent.[12]
-
Conditioning: Peel the film from the glass substrate and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
This protocol determines the effect of DIOS on the strength and flexibility of the polymer, often following standards like ASTM D2284.[2]
1. Materials & Equipment:
-
Conditioned plasticized polymer films
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 kN)
-
Pneumatic grips
-
Dumbbell-shaped die cutter
2. Procedure:
-
Sample Preparation: Cut at least five dumbbell-shaped specimens from the conditioned polymer film using the die cutter.
-
Measurement: Measure the thickness and width of the gauge section of each specimen.
-
Testing: Secure a specimen in the pneumatic grips of the UTM.
-
Tensile Test: Apply a tensile load at a constant crosshead speed (e.g., 4 mm/min) until the specimen breaks.[12]
-
Data Recording: The UTM software will record the load and extension data. From this, calculate the Tensile Strength, Elongation at Break, and 100% Modulus.
-
Analysis: Calculate the average and standard deviation for the set of specimens.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizer efficiency.[5][13]
1. Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Plasticized polymer film
-
Hermetic aluminum pans and lids
-
Sample press/crimper
2. Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the plasticized film and place it in a hermetic aluminum pan. Crimp the lid to seal the pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PVC) at a rate of 10°C/min. This removes the thermal history of the sample.
-
Cooling Scan: Cool the sample back down to a low temperature (e.g., -80°C) at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from -80°C to 200°C at 10°C/min.[12]
-
-
Data Analysis: The Tg is determined from the second heating scan. It appears as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Protocol 4: Migration Resistance Testing
This protocol evaluates the stability of the plasticizer within the polymer matrix by measuring its tendency to leach out into a solvent, based on ASTM D1239-14.[12]
1. Materials & Equipment:
-
Plasticized polymer film samples of known weight
-
Extracting solvent (e.g., deionized water, n-hexane, isopropanol)
-
Sealed vessels (e.g., glass vials)
-
Shaker or gentle stirrer
-
Analytical balance
-
Vacuum oven
2. Procedure:
-
Initial Weighing: Cut a sample of the plasticized film (approx. 100 mg) and accurately weigh it (W1).
-
Immersion: Place the sample in a sealed vessel containing a known volume of the extracting solvent (e.g., 50 mL).[12]
-
Extraction: Store the vessel at room temperature for 24 hours with gentle stirring.[12]
-
Drying: After 24 hours, remove the sample from the solvent, gently blot any surface liquid, and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Final Weighing: Accurately weigh the dried sample (W2).
-
Calculation: Calculate the percentage of weight loss due to migration using the formula:
-
Weight Loss (%) = [(W1 - W2) / W1] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. This compound | 28880-24-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Diisooctyl Succinate: Formulation Techniques for Cosmetic Science
Introduction
Diisooctyl succinate is a versatile, non-oily emollient ester increasingly utilized in cosmetic and dermatological formulations. Its desirable sensory profile, safety, and compatibility with a wide range of cosmetic ingredients make it a valuable component in creating elegant and efficacious products.[1] This document provides detailed application notes on the formulation techniques involving this compound, including its physicochemical properties, key functions, and representative experimental protocols for creating cosmetic emulsions.
Physicochemical Properties and Functions
This compound is the ester of isooctyl alcohol and succinic acid. It is a clear, colorless to pale yellow liquid with low viscosity. Its primary functions in cosmetic formulations are as an emollient and skin-conditioning agent, contributing to a soft, silky, and non-greasy skin feel.[2] It is generally considered safe for cosmetic use and can be either synthetically or naturally derived.
A key advantage of this compound is its ability to reduce the greasiness of heavier oils and waxes in a formulation. It also serves as an excellent solvent for crystalline UV filters and a dispersing agent for pigments, making it highly suitable for sun care and color cosmetic applications. Furthermore, it is considered a viable alternative to silicones like cyclomethicone, offering a similar light, dry feel.
Application Notes
This compound is a highly versatile ingredient that can be incorporated into a wide array of cosmetic products, including lotions, creams, sunscreens, foundations, and cleansing oils. Its use level can be up to 100%, demonstrating its high degree of safety and flexibility in formulation.
Key Applications:
-
Emollient in Creams and Lotions: Provides a light, non-greasy feel while improving spreadability.
-
Solvent for UV Filters: Enhances the solubility of organic sunscreen actives, allowing for higher SPF values with improved aesthetics.
-
Pigment Dispersant: Facilitates the even distribution of pigments in color cosmetics, leading to better color payoff and a more uniform application.
-
Silicone Alternative: Offers a similar sensory profile to volatile silicones, with a dry, powdery finish.
-
Makeup Remover: Its solvent properties make it effective in dissolving and lifting makeup in cleansing oil and balm formulations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in cosmetic formulations. The lack of extensive public data on specific formulation parameters, such as viscosity at varying concentrations, highlights the proprietary nature of much of this information within the cosmetics industry.
| Parameter | Value/Range | Significance in Formulation | Source |
| INCI Name | This compound | Universal identification for ingredient labeling. | |
| Typical Use Level | 1% - 20% | Varies depending on the desired sensory effect and function. | |
| Maximum Use Level | Up to 100% | Indicates a high level of safety and versatility. | |
| Solubility | Oil Soluble | Dictates its inclusion in the oil phase of emulsions. | |
| Appearance | Clear Liquid | Ensures no impact on the final product's color. | |
| Odor | Characteristic | Generally low odor, not impacting fragrance profiles. |
Experimental Protocols
The following are illustrative protocols for creating cosmetic formulations using this compound. These are representative examples and may require optimization based on the specific raw materials and equipment used.
Protocol 1: Oil-in-Water (O/W) Daily Moisturizing Lotion
Objective: To create a light, fast-absorbing daily lotion with a smooth, non-greasy after-feel.
Materials:
| Phase | Ingredient | % (w/w) |
| A | Deionized Water | q.s. to 100 |
| A | Glycerin | 3.00 |
| A | Xanthan Gum | 0.20 |
| B | This compound | 8.00 |
| B | Cetearyl Alcohol | 2.50 |
| B | Glyceryl Stearate (and) PEG-100 Stearate | 4.00 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
| C | Fragrance | 0.10 |
Procedure:
-
Phase A Preparation: In the main vessel, disperse xanthan gum in glycerin to form a slurry. Add deionized water and begin propeller mixing. Heat to 75°C.
-
Phase B Preparation: In a separate vessel, combine this compound, cetearyl alcohol, and glyceryl stearate (and) PEG-100 stearate. Heat to 75°C while mixing until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A with homogenization for 3-5 minutes.
-
Cooling: Switch to sweep mixing and begin cooling the emulsion.
-
Phase C Addition: Once the temperature is below 40°C, add the preservative system and fragrance.
-
Final Steps: Continue mixing until the lotion is uniform. Adjust pH if necessary.
Protocol 2: Anhydrous Cleansing Oil
Objective: To formulate a gentle, effective cleansing oil that rinses off easily with water.
Materials:
| Phase | Ingredient | % (w/w) |
| A | This compound | 40.00 |
| A | Caprylic/Capric Triglyceride | 30.00 |
| A | Polyglyceryl-4 Oleate | 15.00 |
| A | Tocopherol (Vitamin E) | 0.50 |
| A | Essential Oil Blend | 0.50 |
Procedure:
-
Mixing: In a single vessel, combine all Phase A ingredients.
-
Homogenization: Mix at room temperature until the solution is clear and uniform.
-
Packaging: Package in an appropriate container with a pump dispenser.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the formulation of cosmetics with this compound.
Caption: O/W Emulsion Formulation Workflow.
Caption: Key Benefits of this compound.
Conclusion
This compound is a highly functional and aesthetically pleasing ingredient that can significantly enhance the performance and consumer appeal of a wide range of cosmetic products. Its versatility as an emollient, solvent, and dispersing aid, combined with its favorable safety profile, makes it a valuable tool for cosmetic scientists and formulators. The provided application notes and protocols serve as a starting point for the development of innovative and effective cosmetic formulations.
References
Application Notes and Protocols for the Synthesis of Diisooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of diisooctyl succinate, a widely used emollient and solvent in the pharmaceutical and cosmetic industries. The primary synthesis route detailed is the Fischer esterification of succinic acid with isooctyl alcohol (specifically 2-ethylhexanol). This protocol includes information on reaction conditions, catalysts, purification methods, and characterization of the final product. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a diester of succinic acid and isooctyl alcohol. Its chemical structure lends it properties that make it an excellent emollient, providing a silky, non-greasy feel in topical formulations. It also functions as a solvent and a dispersing agent.[1] The synthesis of this compound is typically achieved through the direct esterification of succinic acid with 2-ethylhexanol.[2] This process involves heating the reactants in the presence of an acid catalyst with the continuous removal of water to drive the reaction to completion.[1][2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Gravity (at 20°C) |
| Succinic Acid | C₄H₆O₄ | 118.09 | 235 | 1.56 |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | 184 | 0.833 |
| This compound | C₂₀H₃₈O₄ | 342.51 | 206-208 (at 4 mmHg)[2] | ~0.9336[2] |
Table 2: Optimized Reaction aConditions for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Succinic Acid, 2-Ethylhexanol | [2] |
| Molar Ratio (Alcohol:Acid) | 2.2:1 | [2] |
| Catalyst | Sulfuric Acid (catalytic amount) | [2] |
| Dehydrating Agent | Benzene | [2] |
| Reaction Temperature | Boiling point of the mixture | [2] |
| Reaction Time | Until water evolution ceases | [2] |
| Yield | Practically quantitative | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct esterification of succinic acid with 2-ethylhexanol.
Materials:
-
Succinic acid
-
2-Ethylhexanol (redistilled)
-
Concentrated sulfuric acid
-
Benzene
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Distilling column
-
Condenser
-
Decanter (Dean-Stark trap)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distilling column and a condenser leading to a decanter, combine succinic acid and 2-ethylhexanol in a 1:2.2 molar ratio.[2]
-
Catalyst and Solvent Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture. Add a sufficient amount of benzene to act as an azeotropic agent for water removal.[2]
-
Esterification Reaction: Heat the mixture to boiling. The water formed during the reaction will be removed as an azeotrope with benzene. Collect the condensate in the decanter, and continuously return the upper benzene layer to the reaction flask.[2]
-
Reaction Monitoring: Continue the reaction until no more water separates from the distillate, indicating the completion of the esterification.[2]
-
Solvent Removal: Once the reaction is complete, distill off the benzene.[2]
-
Purification:
-
Wash the residue with an excess of 10% sodium carbonate solution to neutralize any remaining acidic components.[2]
-
Separate the organic layer using a separatory funnel and wash it with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter to remove the drying agent.
-
Remove any remaining volatile components using a rotary evaporator.
-
Purify the final product by vacuum distillation. Collect the fraction distilling at 206-208 °C at 4 mmHg absolute pressure.[2]
-
Protocol 2: Characterization of this compound
This protocol outlines the standard characterization methods for the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).
-
¹H NMR (Predicted):
-
A multiplet around 4.0-4.1 ppm corresponding to the -OCH₂- protons of the 2-ethylhexyl group.
-
A singlet or a narrow multiplet around 2.6 ppm for the succinate methylene protons (-CH₂CH₂-).
-
A multiplet around 1.2-1.6 ppm for the remaining methylene and methine protons of the 2-ethylhexyl group.
-
Triplets around 0.8-0.9 ppm for the terminal methyl groups of the 2-ethylhexyl group.
-
-
¹³C NMR (Predicted):
-
A peak around 172-173 ppm for the ester carbonyl carbons (C=O).
-
A peak around 67-68 ppm for the -OCH₂- carbons.
-
A series of peaks between 23-40 ppm for the aliphatic carbons of the 2-ethylhexyl and succinate moieties.
-
Peaks around 11 and 14 ppm for the terminal methyl carbons.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Obtain the spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
-
Expected Absorptions:
-
A strong, sharp peak around 1730-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
-
Several peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the alkyl chains.
-
A peak in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching vibration of the ester linkage.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Diisooctyl Succinate in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl succinate is a diester of succinic acid and isooctyl alcohol, primarily utilized in the cosmetics industry as an emollient and skin conditioning agent.[1][2][3] Its properties, such as being a transparent, liquid emollient that provides a silky finish, suggest its potential as a pharmaceutical excipient in various drug delivery systems.[2][4][5] While direct research on this compound in drug delivery is limited, its chemical structure and physical properties are analogous to other succinate derivatives and emollients that have been successfully used in pharmaceutical formulations. This document outlines potential applications and hypothetical protocols for researchers interested in exploring this compound as a novel excipient in drug delivery research.
The applications of structurally similar succinate derivatives, such as α-tocopheryl succinate and octenyl succinic anhydride, in nanoparticle formulations for cancer therapy and drug stabilization, provide a strong rationale for investigating this compound.[6][7] Furthermore, its role as a solubilizer for UV filters and a dispersing agent for pigments in cosmetics suggests its utility in formulating poorly water-soluble drugs.[8]
Potential Applications in Drug Delivery
Based on its physicochemical properties and the established roles of similar compounds, this compound could be investigated for the following applications in drug delivery:
-
Oil Phase in Nanoemulsions and Microemulsions: As a non-greasy emollient, this compound could serve as the oil phase in oil-in-water (O/W) nanoemulsions and microemulsions for the oral, topical, or parenteral delivery of lipophilic drugs.[9][10][11][12] Nanoemulsions enhance the bioavailability of poorly soluble drugs by increasing their surface area for dissolution.[9][10]
-
Transdermal Drug Delivery Systems: Its emollient and skin-conditioning properties make it a suitable candidate for transdermal patches and topical formulations, potentially enhancing the permeation of drugs across the skin barrier.[1][2]
-
Hydrophobic Drug Solubilizer: this compound's ability to solubilize cosmetic ingredients suggests it could be used to dissolve and deliver hydrophobic active pharmaceutical ingredients (APIs).[8]
-
Component of Nanoparticle Formulations: It could be used as a core component in the formulation of polymeric nanoparticles or lipid-based nanocarriers to encapsulate and control the release of therapeutic agents.[6]
Data Presentation: Formulation Parameters (Hypothetical)
The following tables present hypothetical quantitative data for the formulation of a this compound-based nanoemulsion for a model hydrophobic drug. These values are illustrative and would require experimental optimization.
Table 1: Composition of this compound-Based Nanoemulsion Formulations
| Formulation Code | This compound (% w/w) | Surfactant (e.g., Polysorbate 80) (% w/w) | Co-surfactant (e.g., Propylene Glycol) (% w/w) | Aqueous Phase (% w/w) |
| NE-DS-01 | 5 | 20 | 10 | 65 |
| NE-DS-02 | 10 | 20 | 10 | 60 |
| NE-DS-03 | 15 | 20 | 10 | 55 |
Table 2: Physicochemical Characterization of Nanoemulsion Formulations
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NE-DS-01 | 150 ± 5.2 | 0.21 ± 0.02 | -15.8 ± 1.1 | 1.0 | 95.2 ± 2.3 |
| NE-DS-02 | 180 ± 6.1 | 0.18 ± 0.03 | -18.3 ± 1.5 | 2.0 | 98.1 ± 1.9 |
| NE-DS-03 | 210 ± 7.5 | 0.25 ± 0.04 | -14.2 ± 1.3 | 2.8 | 94.5 ± 2.8 |
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of a this compound-Based Nanoemulsion for a Hydrophobic Drug
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion using this compound as the oil phase for the encapsulation of a model hydrophobic drug.
Materials:
-
This compound
-
Model Hydrophobic Drug (e.g., Curcumin, Paclitaxel)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)
-
Deionized Water
-
Magnetic Stirrer
-
High-speed Homogenizer or Ultrasonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve the model hydrophobic drug in this compound at a predetermined concentration (e.g., 1-5 mg/mL) with gentle stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-speed homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonicator (e.g., 40% amplitude for 5 minutes in an ice bath) to reduce the droplet size to the nanometer range.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for 2 hours.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the this compound-based nanoemulsion.
Materials:
-
Drug-loaded nanoemulsion
-
Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of Dialysis Bag: Take a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion and place it in a dialysis bag.
-
Release Study Setup: Suspend the sealed dialysis bag in a beaker containing a defined volume of release medium (e.g., 100 mL of PBS with 0.5% Tween 80).
-
Incubation: Place the beaker in a shaking incubator maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh release medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point and plot a graph of cumulative drug release versus time.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound (with Product List) [incidecoder.com]
- 4. beautydecoded.com [beautydecoded.com]
- 5. beautydecoded.com [beautydecoded.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulprospector.com [ulprospector.com]
- 9. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. uniquetherapeutics.com [uniquetherapeutics.com]
Application Note 1: Quantification of Diisooctyl Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)
An ever-growing need exists for precise and reliable quantification of diisooctyl succinate, a key component in various industrial and commercial products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for researchers, scientists, and professionals in drug development and quality control to ensure product safety and efficacy.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, being a semi-volatile ester, is well-suited for GC-MS analysis. This method provides high selectivity and sensitivity, making it ideal for complex matrices such as cosmetics, plastics, and environmental samples.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction for Cosmetic Creams)
-
Accurately weigh 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane as the extraction solvent.[1][2]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Perform ultrasonic extraction for 15 minutes to enhance the extraction efficiency.[1][2]
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the layers.
-
Carefully collect the dichloromethane (bottom) layer and transfer it to a clean vial.
-
Repeat the extraction process twice more with 10 mL of dichloromethane each time.
-
Combine the organic extracts.
-
Filter the combined extract through a 0.22 µm PTFE syringe filter into a clean vial for GC-MS analysis.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[2][3]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]
-
SIM Ions for this compound: To be determined from the mass spectrum of a this compound standard.
Quantitative Data
The following table summarizes representative quantitative data for the GC-MS analysis of compounds structurally similar to this compound, which can be used as a benchmark for method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.04 - 0.63 mg/g[1][2] |
| Limit of Quantification (LOQ) | 0.12 - 2.10 mg/g[1][2] |
| Recovery | 88% - 104%[1][2] |
| Precision (RSD) | < 5%[1][2] |
Application Note 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Introduction
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector is a common and effective analytical method. This approach is suitable for quality control in manufacturing processes and for the analysis of this compound in various formulations.
Logical Relationship of HPLC Method Development
The development of a robust HPLC method follows a logical progression from system setup to method validation.
Experimental Protocol
1. Sample Preparation (for Polymer Additive Analysis)
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 10 mL of isopropanol to dissolve the sample.[4]
-
Sonicate the mixture for 30 minutes to ensure complete dissolution of the additive.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: ZORBAX Extend-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as succinates have an ester chromophore with absorbance in the low UV region).
-
Injection Volume: 10 µL.
Quantitative Data
The table below presents typical validation parameters for HPLC methods used to quantify esters similar to this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Recovery | 98% - 102% |
| Precision (RSD) | < 2% |
The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is crucial to ensure accurate and reproducible results for quality control and research purposes.
References
- 1. [Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Diisooctyl Succinate as a Solvent in Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl succinate, a diester of succinic acid and isooctyl alcohol, is a biodegradable and high-boiling point solvent that is gaining attention as a potential green alternative to conventional organic solvents in chemical synthesis. Its properties, such as low volatility, non-toxicity, and derivation from renewable resources, align with the principles of green chemistry. However, the application of this compound as a primary solvent in chemical reactions is an emerging area of research, and detailed protocols with quantitative data are not widely available in peer-reviewed literature.
This document aims to provide a foundational understanding of this compound's potential as a reaction solvent. While specific, detailed experimental protocols for a broad range of reactions are not yet established, this guide will present the physical and chemical properties of this compound relevant to its use as a solvent and outline general considerations for its application in chemical synthesis, particularly in the context of green chemistry.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical reactions. The following table summarizes the key properties of this compound.
| Property | Value | Significance in Chemical Reactions |
| Molecular Formula | C20H38O4 | Provides information on the elemental composition. |
| Molecular Weight | 342.51 g/mol | Influences physical properties like boiling point and viscosity. |
| Boiling Point | 358.95 °C (estimated) | High boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment. Reduces solvent loss due to evaporation. |
| Flash Point | 158.00 °C (estimated) | High flash point indicates low flammability, enhancing laboratory safety. |
| logP (o/w) | 7.080 (estimated) | High logP value indicates that it is a non-polar, hydrophobic solvent, suitable for dissolving non-polar reactants and facilitating reactions involving hydrophobic species. |
| Water Solubility | 0.005564 mg/L @ 25 °C (estimated) | Very low water solubility makes it suitable for reactions where water needs to be excluded and simplifies aqueous work-ups. |
| Appearance | Colorless to pale yellow liquid | - |
Note: Some of the physicochemical properties are estimated values as experimental data is limited.
Potential Applications in Chemical Reactions
Based on its properties, this compound holds promise as a solvent in several areas of chemical synthesis:
-
Esterification and Transesterification Reactions: As a stable ester itself, this compound is a suitable medium for other esterification and transesterification reactions, particularly those requiring high temperatures. Its non-polar nature can favor the solubility of long-chain fatty acids and alcohols.
-
Biocatalysis: The use of enzymes in non-aqueous media is a rapidly growing field. This compound's low water solubility and potential biocompatibility make it a candidate for lipase-catalyzed reactions, such as the synthesis of specialty esters. The solvent's role is to dissolve hydrophobic substrates and facilitate product removal.
-
Organometallic Catalysis: For certain organometallic reactions that are sensitive to protic solvents, the non-polar and aprotic nature of this compound could be advantageous. Its high boiling point would also be beneficial for reactions requiring significant thermal energy.
General Experimental Protocol Considerations
While specific, validated protocols are not available, the following provides a general framework for researchers interested in exploring this compound as a reaction solvent.
1. Reactant and Catalyst Solubility Screening:
-
Before setting up a reaction, it is essential to determine the solubility of all reactants, catalysts, and expected intermediates in this compound at the intended reaction temperature.
-
Small-scale solubility tests in vials can provide a qualitative or quantitative measure of solubility.
2. Reaction Setup and Execution:
-
Due to its high boiling point, reactions can be performed in standard glassware under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure, even at elevated temperatures.
-
A typical setup would involve a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe.
-
The reaction mixture would consist of the reactants and catalyst dissolved or suspended in this compound.
-
The reaction is heated to the desired temperature and monitored over time.
3. Reaction Monitoring:
-
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Aliquots can be withdrawn from the reaction mixture at regular intervals for analysis.
4. Product Isolation and Purification:
-
Given the non-polar nature of this compound, product isolation strategies will depend on the polarity of the product.
-
For polar products: Extraction with a polar solvent (e.g., water, short-chain alcohols) might be effective.
-
For non-polar products: Separation from the high-boiling point solvent can be challenging. Techniques like vacuum distillation (if the product is sufficiently volatile) or chromatography (e.g., column chromatography on silica gel or alumina) would be necessary.
-
-
The low water solubility of this compound simplifies aqueous work-ups, as phase separation is typically clean and efficient.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating a chemical reaction using this compound as a solvent.
Caption: General workflow for chemical reactions in this compound.
Conclusion and Future Outlook
This compound presents itself as a promising green solvent for chemical synthesis, offering advantages in terms of safety, sustainability, and high-temperature applications. However, the lack of comprehensive studies and documented protocols currently limits its widespread adoption. Further research is critically needed to explore its compatibility with a broader range of chemical transformations, to develop efficient product isolation techniques, and to fully characterize its performance against conventional solvents. As the principles of green chemistry become increasingly integral to chemical process development, the exploration of solvents like this compound will be essential for building a more sustainable chemical industry. Researchers are encouraged to investigate its potential and publish their findings to build a collective knowledge base for this emerging solvent.
Application Notes and Protocols for Efficacy Testing of Diisooctyl Succinate as a Potential Anti-inflammatory Agent
Introduction
Diisooctyl succinate is recognized in the cosmetics industry as a transparent liquid emollient that imparts a silky texture to skincare and cosmetic products.[1][2][3][4][5] It can be derived from plants, such as corn and castor oils, or synthesized.[1][2] While its primary applications are as a texture enhancer, dispersing agent for sunscreens, and a binding agent, its chemical structure, an ester of succinic acid, warrants investigation into its potential bioactive properties.[1][5] Succinates can play roles in cellular metabolism and signaling, suggesting that this compound may have effects beyond its current use as an excipient.
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the potential anti-inflammatory efficacy of this compound. The protocols herein cover a phased approach, from initial in vitro screening to mechanistic studies and in vivo validation.
Overall Experimental Design
The proposed research plan follows a logical progression from broad screening to focused mechanistic and translational studies. This workflow ensures a thorough evaluation of this compound's potential as an anti-inflammatory agent.
References
Application Notes & Protocols: Preparation of Microemulsions with Dioctyl Sodium Sulfosuccinate (AOT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl sodium sulfosuccinate, also known as Aerosol OT or AOT, is a versatile anionic surfactant widely employed in the formulation of microemulsions.[1][2] Microemulsions are clear, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a cosurfactant.[3][4][5][6] Due to their unique properties, such as small droplet size (typically 10-100 nm), ease of preparation, and ability to solubilize both lipophilic and hydrophilic compounds, AOT-based microemulsions are of significant interest as advanced drug delivery systems.[4][7][8]
These systems have demonstrated great potential for enhancing the bioavailability of poorly water-soluble drugs, facilitating controlled and sustained release, and improving drug permeation across biological membranes in oral, topical, and transdermal applications.[3][4][6][7][9] This document provides detailed protocols for the preparation and characterization of AOT-based microemulsions.
Components and Materials
The preparation of a stable microemulsion requires the careful selection of its components. All reagents should be of analytical grade.
-
Surfactant: Dioctyl Sodium Sulfosuccinate (AOT / DOSS). It is the primary emulsifying agent that reduces interfacial tension between the oil and water phases.[10]
-
Oil Phase (Nonpolar): The choice of oil depends on the drug's solubility and the desired application. Common examples include:
-
Aqueous Phase (Polar): Typically purified or distilled water.[9][11]
-
Cosurfactant (Optional but Recommended): A short-to-medium chain alcohol is often used to increase the flexibility of the surfactant film at the interface, which helps reduce the interfacial tension further and expand the microemulsion region.[3][13] Examples include:
Experimental Protocols
Protocol 2.1: Preparation of Microemulsion using the Water Titration Method and Construction of a Pseudoternary Phase Diagram
The most common method for preparing microemulsions and identifying their existence range is the water titration method, which involves constructing a pseudoternary phase diagram.[5][14] This diagram maps the different phases formed by the oil, water, and surfactant/cosurfactant mixture (Sₘᵢₓ) at a constant temperature.
Procedure:
-
Prepare Surfactant/Cosurfactant Mixture (Sₘᵢₓ):
-
Prepare mixtures of AOT (surfactant) and a selected cosurfactant (e.g., 1-Butanol) at various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). Homogenize the mixtures thoroughly.
-
-
Prepare Oil/Sₘᵢₓ Mixtures:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the chosen oil phase. The weight ratios of Oil to Sₘᵢₓ can range from 1:9 to 9:1 (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1). These mixtures represent the vertices and points along one axis of the ternary phase diagram.
-
-
Aqueous Phase Titration:
-
Place each Oil/Sₘᵢₓ mixture in a clear glass vial and maintain at a constant temperature (e.g., 37 ± 1°C).
-
Titrate each mixture dropwise with the aqueous phase (distilled water) under continuous, gentle magnetic stirring.
-
After the addition of each drop, allow the system to equilibrate. Observe the mixture visually for transparency and phase changes. The transition from a turbid (emulsion) to a clear, transparent, and single-phase system indicates the formation of a microemulsion.[14] Note the amount of water added.
-
-
Constructing the Phase Diagram:
-
Calculate the weight percentage (%w/w) of the oil, aqueous phase, and Sₘᵢₓ for each point identified as a microemulsion.
-
Plot these compositions on a ternary phase diagram graph for each Sₘᵢₓ ratio.
-
The area enclosed by these points represents the microemulsion existence region, a single-phase, clear domain. The size and shape of this region are critically dependent on the surfactant-to-cosurfactant ratio.[15]
-
Workflow for Microemulsion Preparation via Water Titration.
Protocol 2.2: Physicochemical Characterization of AOT Microemulsions
Once stable microemulsion formulations are identified from the phase diagram, they should be characterized to ensure they meet the required specifications.
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Use Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS).[9][11]
-
Procedure: Dilute the microemulsion sample with the continuous phase (water for o/w, oil for w/o) to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size and PDI at a fixed angle (e.g., 90°) and constant temperature (e.g., 25°C). PDI values below 0.3 indicate a narrow and homogenous size distribution.
-
-
Electrical Conductivity Measurement:
-
Purpose: To determine the nature of the microemulsion structure (oil-in-water, water-in-oil, or bicontinuous).[15]
-
Procedure: Measure the electrical conductivity of the undiluted microemulsion sample using a calibrated conductometer at a constant temperature.
-
Interpretation:
-
Low conductivity (< 0.1 µS/cm): Suggests a water-in-oil (w/o) structure where water droplets are dispersed in a non-conductive oil phase.
-
High conductivity: Suggests an oil-in-water (o/w) structure with a continuous, conductive aqueous phase.
-
Intermediate conductivity: May indicate a bicontinuous structure where both oil and water phases are inter-connected.
-
-
-
Thermodynamic Stability Studies:
-
Purpose: To ensure the long-term stability of the formulation.
-
Procedure: Subject the microemulsion samples to various stress tests:
-
Centrifugation: Centrifuge at ~3500 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Store samples at 4°C and 45°C for 48 hours at each temperature, over at least three cycles. Observe for phase separation.
-
Freeze-Thaw Cycles: Subject samples to temperatures between -20°C and 25°C. Stable microemulsions should resist phase separation.
-
-
Quantitative Data Summary
The following tables provide examples of formulation compositions and typical characterization data for AOT-based microemulsions.
Table 1: Example Formulations of AOT-Based Microemulsions
| Oil Phase | Surfactant/Cosurfactant (Sₘᵢₓ) | Sₘᵢₓ Ratio (%w/w) | Oil (%w/w) | Water (%w/w) | Reference |
| Medium-chain triglycerides | AOT / Glycerol monooleate | 3:1 | Up to 30% | Variable | [9][11] |
| Isopropyl palmitate (IPP) | AOT / 1-Butanol | Variable | Variable | Variable | [3] |
| Palm Kernel Oil Esters | Mixed Surfactants | - | 20% | 48% | [15] |
Table 2: Typical Physicochemical Characterization Data
| Parameter | Typical Value/Range | Method | Reference |
| Droplet Size | 10 - 100 nm | Photon Correlation Spectroscopy (DLS) | [4] |
| Polydispersity Index (PDI) | < 0.3 | Photon Correlation Spectroscopy (DLS) | [9] |
| pH | 6.0 - 7.0 | pH meter | [15] |
| Electrical Conductivity | Varies by type (o/w, w/o) | Conductometer | [15] |
| Interfacial Tension | Ultralow (< 10⁻³ mN/m) | Spinning Drop Tensiometer | [9][11] |
Visualized Workflows and Relationships
Logical flow from formulation to application.
Applications in Drug Development
AOT-based microemulsions serve as highly effective vehicles for drug delivery, addressing challenges such as poor drug solubility and low permeability.[7]
-
Enhanced Drug Solubilization: The distinct microenvironments within the microemulsion (hydrophilic core and lipophilic domains) allow for the solubilization of both water-soluble and oil-soluble drugs.[7]
-
Improved Bioavailability: For oral delivery, microemulsions can increase the absorption of poorly soluble drugs by presenting the drug in a solubilized state at the site of absorption, thereby improving its bioavailability.[9][16]
-
Transdermal and Topical Delivery: The components of the microemulsion can act as permeation enhancers, reversibly disrupting the stratum corneum barrier of the skin.[6] The small droplet size ensures a large surface area for drug transport into the skin, making it an excellent vehicle for delivering drugs locally or systemically.[3][4]
Mechanism of enhanced skin permeation by microemulsions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. tandfonline.com [tandfonline.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. citedrive.com [citedrive.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Diisooctyl Succinate in Advanced Sunscreen Dispersions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diisooctyl succinate as a multifunctional ingredient in the development of high-performance sunscreen dispersions. This document outlines its function as an emollient, a solubilizer for organic UV filters, and a dispersing agent for inorganic UV filters, supported by illustrative data and detailed experimental protocols.
Introduction to this compound in Sun Care
This compound is a versatile ester that serves as an excellent emollient, offering a light, silky, and non-greasy skin feel.[1] In the context of sunscreen formulations, its utility extends beyond sensory enhancement. It is a highly effective solubilizer for crystalline organic UV filters and a proficient dispersing agent for inorganic particulate filters such as zinc oxide and titanium dioxide.[1] Its ability to improve the homogeneity of the UV filter distribution within the formulation is critical for achieving a higher Sun Protection Factor (SPF) and ensuring the stability of the final product.
Key Functions and Benefits
-
Enhanced Aesthetics and Sensory Profile: Provides a light, velvety texture, reducing the greasiness often associated with high-SPF sunscreens.
-
Improved UV Filter Solubility: Acts as a powerful solvent for solid organic UV filters, preventing their recrystallization and ensuring their efficacy.
-
Superior Dispersion of Inorganic Filters: Facilitates the even distribution of inorganic UV filters like zinc oxide and titanium dioxide, which is crucial for broad-spectrum protection and minimizing the whitening effect on the skin.
-
Stability Enhancement: Contributes to the overall stability of the emulsion by ensuring a homogenous distribution of all components.
Illustrative Performance Data
To demonstrate the impact of this compound on sunscreen performance, a model oil-in-water (O/W) sunscreen formulation was developed. The concentration of this compound was varied to assess its effect on key performance indicators: in-vitro SPF, viscosity, and particle size of the dispersed inorganic filter.
Note: The following data is illustrative and intended to represent typical results based on the known functions of this compound. Actual results may vary depending on the complete formulation.
Impact on In-Vitro Sun Protection Factor (SPF)
The inclusion of this compound can lead to a significant increase in the in-vitro SPF value. This is attributed to its ability to better solubilize organic filters and more effectively disperse inorganic filters, leading to a more uniform and protective film on the substrate.
| This compound Conc. (% w/w) | In-Vitro SPF (Mean ± SD) |
| 0% | 25 ± 1.5 |
| 5% | 35 ± 1.2 |
| 10% | 45 ± 1.8 |
| 15% | 52 ± 2.1 |
Effect on Formulation Viscosity
This compound, as a light emollient, can influence the viscosity of the final formulation. Understanding this relationship is crucial for achieving the desired product consistency and stability.
| This compound Conc. (% w/w) | Viscosity (cP at 25°C) |
| 0% | 15,000 |
| 5% | 13,500 |
| 10% | 12,000 |
| 15% | 10,500 |
Influence on Inorganic Filter Particle Size Distribution
Effective dispersion of inorganic filters is critical to prevent agglomeration, which can reduce SPF and increase the whitening effect. This compound aids in maintaining a smaller and more uniform particle size distribution.
| This compound Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 0% | 450 | 0.8 |
| 5% | 300 | 0.5 |
| 10% | 250 | 0.3 |
| 15% | 220 | 0.2 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of a sunscreen dispersion incorporating this compound.
Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion
This protocol outlines the steps for creating a stable O/W sunscreen emulsion.
Materials and Equipment:
-
Beakers
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
Overhead stirrer
-
pH meter
Formulation:
-
Phase A (Water Phase): Deionized Water, Glycerin, Disodium EDTA, Xanthan Gum.
-
Phase B (Oil Phase): this compound, Octocrylene, Avobenzone, Zinc Oxide (non-nano), Titanium Dioxide (non-nano), Cetearyl Alcohol, Glyceryl Stearate.
-
Phase C (Cool-down Phase): Preservative, Fragrance.
Procedure:
-
Prepare Phase A: In a main beaker, combine deionized water, glycerin, and disodium EDTA. Begin heating to 75-80°C while mixing with a propeller stirrer. Slowly sprinkle in xanthan gum and mix until fully hydrated and uniform.
-
Prepare Phase B: In a separate beaker, combine all ingredients of Phase B. Heat to 75-80°C and mix until all solids are melted and the inorganic filters are well-dispersed.
-
Emulsification: Slowly add Phase B to Phase A while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Switch to gentle overhead stirring and begin to cool the emulsion.
-
Final Additions: Once the temperature is below 40°C, add the ingredients of Phase C and mix until uniform.
-
pH Adjustment: Check the pH of the final emulsion and adjust if necessary to the desired range (typically 5.5-6.5).
Caption: Workflow for O/W Sunscreen Emulsion Preparation.
In-Vitro SPF Determination
This protocol describes a common in-vitro method for assessing the SPF of a sunscreen formulation.
Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Polymethyl methacrylate (PMMA) plates
-
Glove or finger cot
-
Precision balance
Procedure:
-
Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) to the roughened surface of a PMMA plate.
-
Spreading: Spread the sample evenly across the plate using a gloved finger, mimicking the application on skin.
-
Drying: Allow the film to dry and equilibrate in a dark place for at least 15 minutes.
-
Measurement: Place the PMMA plate in the spectrophotometer and measure the UV transmittance at multiple points across the plate in the range of 290-400 nm.
-
Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Caption: In-Vitro SPF Determination Workflow.
Viscosity Measurement
This protocol outlines the procedure for measuring the viscosity of the sunscreen formulation.
Materials and Equipment:
-
Brookfield Viscometer or equivalent rheometer
-
Appropriate spindle
-
Temperature-controlled water bath
Procedure:
-
Sample Equilibration: Place a sufficient amount of the sunscreen sample in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) in the water bath.
-
Spindle Selection: Choose a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the sample up to the marked level. Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cP). Take multiple readings to ensure accuracy.
Particle Size Analysis
This protocol describes the use of Dynamic Light Scattering (DLS) for analyzing the particle size distribution of the dispersed inorganic filters.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Deionized water (for dilution)
Procedure:
-
Sample Dilution: Dilute a small amount of the sunscreen formulation with deionized water to an appropriate concentration for DLS analysis. The dilution should be sufficient to avoid multiple scattering effects.
-
Sample Loading: Transfer the diluted sample into a clean cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Measurement: Perform the DLS measurement according to the instrument's operating procedure. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution.
-
Data Analysis: Analyze the data to obtain the mean particle size and the Polydispersity Index (PDI), which indicates the breadth of the particle size distribution.
Conclusion
This compound is a highly valuable ingredient in the formulation of modern sunscreen dispersions. Its multifunctional properties as an emollient, UV filter solubilizer, and dispersing agent contribute to the development of sun care products with high SPF, excellent stability, and a desirable aesthetic profile. The protocols and illustrative data presented in these notes provide a framework for researchers and formulators to effectively utilize this compound in their product development endeavors.
References
Application Notes and Protocols for Formulating Stable Emulsions with Diisooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl succinate is a non-ionic, fat-soluble ester that functions as a light, non-greasy emollient in cosmetic and pharmaceutical formulations.[1][2] It is prized for the silky, cushioned texture it imparts to creams and lotions.[1][3][4] While not a primary emulsifier, this compound is a valuable component in the oil phase of an emulsion, contributing to its overall stability, sensory profile, and as a dispersing agent for active ingredients and inorganic filters like sunscreens.[3][5]
These application notes provide a framework for incorporating this compound into stable oil-in-water (O/W) emulsions. Due to the absence of publicly available quantitative data on its specific emulsifying properties (e.g., Hydrophile-Lipophile Balance or HLB), this document emphasizes a systematic experimental approach to formulation development and characterization.
Physicochemical Properties and Role in Emulsions
This compound serves multiple functions within an emulsion formulation:
-
Emollient: It softens and smoothens the skin by forming a protective layer, enhancing hydration.[2][6]
-
Texture Modifier: It provides a characteristic silky and cushioned feel, reducing the greasiness of other oils and heavy ingredients.[3][4]
-
Dispersing Agent: It aids in the dispersion of pigments and inorganic sunscreen agents within the formulation.[3][5]
-
Solubilizer: It can act as a solubilizer for certain active ingredients and UV filters.[5]
Given its highly lipophilic nature, this compound will be a component of the oil phase. Its contribution to stability is likely through modifying the oil phase polarity, reducing interfacial tension in conjunction with a primary emulsifier, and preventing coalescence through steric hindrance depending on the formulation.
Data Presentation: Exemplary Formulation Data
The following tables represent typical data that should be collected during the formulation and stability testing of an O/W emulsion containing this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Emulsion Formulation |
| INCI Name | This compound | Universal identification for cosmetic and pharmaceutical ingredients. |
| Molecular Formula | C₂₀H₃₈O₄ | Basic chemical information. |
| Molecular Weight | 342.5 g/mol | Used for concentration and molarity calculations. |
| Appearance | Clear, colorless to light yellow liquid | Affects the final appearance of the emulsion. |
| Solubility | Insoluble in water, soluble in oils | Determines its place in the oil phase of the emulsion. |
| Nature | Non-ionic | Indicates compatibility with a wide range of other ingredients. |
Table 2: Example Formulations of O/W Emulsions with Varying this compound Concentration
| Ingredient (INCI Name) | Function | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Oil Phase | ||||
| This compound | Emollient, Dispersant | 5.0 | 10.0 | 15.0 |
| Caprylic/Capric Triglyceride | Emollient | 15.0 | 10.0 | 5.0 |
| Cetearyl Alcohol | Thickener, Co-emulsifier | 3.0 | 3.0 | 3.0 |
| Glyceryl Stearate | Emulsifier (Low HLB) | 2.0 | 2.0 | 2.0 |
| Aqueous Phase | ||||
| Deionized Water | Solvent | 72.5 | 72.5 | 72.5 |
| Glycerin | Humectant | 2.0 | 2.0 | 2.0 |
| Polysorbate 20 | Emulsifier (High HLB) | 4.0 | 4.0 | 4.0 |
| Other | ||||
| Phenoxyethanol | Preservative | 0.5 | 0.5 | 0.5 |
Table 3: Stability and Characterization Data for Example Formulations
| Parameter | Formulation A | Formulation B | Formulation C |
| Appearance | White, homogenous lotion | White, homogenous lotion | White, homogenous lotion |
| pH | 5.6 | 5.5 | 5.6 |
| Viscosity (cP at 25°C) | 3500 | 3200 | 2900 |
| Droplet Size (D50, µm) | 2.5 | 1.8 | 1.5 |
| Polydispersity Index (PDI) | 0.25 | 0.21 | 0.18 |
| Zeta Potential (mV) | -35 | -38 | -42 |
| Centrifugation Stability | Stable | Stable | Stable |
| Freeze-Thaw Stability | Stable | Stable | Stable |
Experimental Protocols
The following protocols detail the methodologies for preparing and characterizing an O/W emulsion incorporating this compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as a key component of the oil phase.
Materials:
-
This compound
-
Oil Phase components (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate)
-
Aqueous Phase components (e.g., Deionized Water, Glycerin, Polysorbate 20)
-
Preservative (e.g., Phenoxyethanol)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Two temperature-controlled beakers
-
Magnetic or overhead stirrer
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the deionized water and glycerin into a beaker.
-
Add the high-HLB emulsifier (e.g., Polysorbate 20).
-
Begin stirring and heat to 70-75°C.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh the this compound and other oil-phase components (e.g., Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate).
-
If formulating with an oil-soluble active pharmaceutical ingredient (API), dissolve it in the oil phase at this stage.
-
Begin stirring and heat to 70-75°C.
-
-
Formation of the Pre-Emulsion:
-
Once both phases are at 70-75°C and homogenous, slowly add the oil phase to the aqueous phase while stirring.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the high-shear homogenizer.
-
Homogenize the mixture at a specified speed (e.g., 5,000-10,000 rpm for a rotor-stator homogenizer) for a defined period (e.g., 5-10 minutes). Optimal parameters should be determined experimentally.
-
-
Cooling and Final Additions:
-
Gently stir the emulsion as it cools.
-
When the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives (e.g., Phenoxyethanol).
-
Continue stirring until the emulsion reaches room temperature.
-
Adjust the pH if necessary.
-
Protocol 2: Emulsion Characterization
Objective: To evaluate the physical properties and stability of the formulated emulsion.
1. Macroscopic Observation:
-
Procedure: Visually inspect the emulsion for color, odor, and signs of phase separation, creaming, or coalescence immediately after preparation and at specified time points.
2. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.
-
Measure the droplet size distribution and PDI. A smaller average droplet size and a low PDI (<0.3) are indicative of a more uniform and potentially more stable emulsion.
-
3. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the emulsion as for DLS analysis.
-
Measure the zeta potential. A zeta potential with a magnitude greater than ±30 mV suggests good electrostatic stability, as the charged droplets will repel each other, preventing aggregation.
-
4. Rheological Analysis:
-
Technique: Viscometer or Rheometer.
-
Procedure:
-
Measure the viscosity of the undiluted emulsion at a controlled temperature (e.g., 25°C).
-
This provides information on the flow characteristics and consistency of the product.
-
5. Stability Testing:
-
Centrifugation Test:
-
Procedure: Centrifuge a sample of the emulsion at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Observe for any signs of phase separation.
-
-
Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a set number of cycles (e.g., 3-5 cycles). Check for phase separation, crystallization, or changes in texture after each cycle.
-
-
Long-Term Stability:
-
Procedure: Store samples of the emulsion at various controlled temperatures (e.g., 4°C, 25°C, 40°C) and observe for changes in macroscopic appearance, pH, viscosity, and droplet size over an extended period (e.g., 1, 3, 6 months).
-
Visualization of Workflows
Caption: Workflow for O/W emulsion preparation with this compound.
Caption: Workflow for emulsion characterization.
Conclusion
This compound is a multifunctional emollient that enhances the sensory properties and stability of emulsions. While it is not a primary emulsifier, its inclusion in the oil phase can significantly improve the final formulation. The lack of specific quantitative data necessitates a robust experimental approach to formulation development. By following the detailed protocols for preparation and characterization provided in these application notes, researchers can systematically evaluate the suitability of this compound for their specific application and develop stable, elegant, and effective emulsion systems for pharmaceutical and cosmetic use.
References
Troubleshooting & Optimization
Technical Support Center: Diisooctyl Succinate Stability and Hydrolysis
Welcome to the technical support center for diisooctyl succinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and hydrolysis of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpectedly Fast Degradation of this compound in Formulation
Question: I am observing a rapid loss of this compound in my aqueous formulation, even under what I considered to be neutral pH conditions. What could be the cause and how can I mitigate this?
Answer:
Several factors could be contributing to the accelerated hydrolysis of this compound:
-
Actual pH of the Microenvironment: The bulk pH of your formulation might not reflect the pH at the microenvironment level. Localized changes in pH can occur, especially in complex mixtures.
-
Enzymatic Contamination: Your formulation components might have trace enzymatic impurities, such as lipases or esterases, which can significantly catalyze the hydrolysis of the ester bonds in this compound.
-
Temperature Effects: Elevated storage or experimental temperatures will increase the rate of hydrolysis. The relationship between temperature and reaction rate is often described by the Arrhenius equation, where a 10°C increase can roughly double the reaction rate.
-
Excipient Interactions: Certain excipients in your formulation could be acting as catalysts. For example, excipients with acidic or basic functional groups can alter the local pH and promote hydrolysis.
Troubleshooting Steps:
-
Verify and Buffer pH: Accurately measure the pH of your formulation. It is highly recommended to use a robust buffering system to maintain the desired pH. For optimal stability of succinate esters, a slightly acidic pH is generally preferred over neutral or alkaline conditions.
-
Screen for Enzymatic Activity: If possible, test your raw materials for any esterase or lipase activity. If contamination is suspected, consider heat-treating non-heat-sensitive components or using enzyme inhibitors, though the latter may interfere with your experimental goals.
-
Control Temperature: Store your this compound stock solutions and formulations at recommended low temperatures (e.g., 2-8°C) and protect them from light. During experiments, use a temperature-controlled environment.
-
Review Excipient Compatibility: Conduct a thorough review of your formulation's excipients. If you suspect an interaction, perform a small-scale compatibility study by mixing this compound with each excipient individually and monitoring its stability.
Issue 2: Inconsistent Results in this compound Hydrolysis Assays
Question: My attempts to quantify the hydrolysis of this compound are yielding inconsistent and non-reproducible results. What are the common pitfalls in these assays?
Answer:
Inconsistencies in hydrolysis assays often stem from methodological issues. Here are some common sources of error and how to address them:
-
Inadequate Quenching of the Reaction: If the hydrolysis reaction is not effectively stopped at each time point, it will continue, leading to an overestimation of the degradation.
-
Poor Analyte Extraction: Inefficient extraction of this compound and its hydrolysis products (succinic acid and isooctanol) from the reaction mixture will lead to inaccurate quantification.
-
Analytical Method Variability: The analytical method itself (e.g., GC-MS or HPLC) may not be optimized, leading to poor resolution, peak tailing, or matrix effects.
-
Sample Volatility and Adsorption: Isooctanol, one of the hydrolysis products, is volatile. Improper sample handling can lead to its loss. Additionally, analytes can adsorb to container surfaces.
Troubleshooting Steps:
-
Optimize Quenching: Immediately before analysis, effectively stop the hydrolysis reaction. This can be achieved by rapidly cooling the sample on ice and/or by adding an acid (e.g., phosphoric acid) to lower the pH and inhibit further base-catalyzed hydrolysis.
-
Validate Extraction Method: Ensure your liquid-liquid extraction protocol is robust. Perform a recovery study to determine the extraction efficiency for both this compound and its hydrolysis products.
-
Method Validation: Fully validate your analytical method according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, and robustness.
-
Proper Sample Handling: Use vials with septa to minimize the loss of volatile components. Silanizing glassware can help reduce the adsorption of analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound hydrolysis?
A1: The primary degradation products from the hydrolysis of one molecule of this compound are one molecule of succinic acid and two molecules of isooctanol.[1]
Q2: Under what pH conditions is this compound most stable?
A2: Generally, esters are most stable under slightly acidic to neutral pH conditions. Hydrolysis is catalyzed by both acid and base. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible, while acid-catalyzed hydrolysis is reversible.[2] Therefore, to minimize hydrolysis, maintaining a pH in the slightly acidic range (e.g., pH 4-6) is advisable.
Q3: Can enzymes in biological matrices hydrolyze this compound?
A3: Yes, esterases and lipases, which are ubiquitous in biological tissues and fluids, can efficiently catalyze the hydrolysis of this compound.[3] If your experiment involves biological samples, you should anticipate enzymatic degradation.
Q4: How does temperature affect the stability of this compound?
A4: The rate of hydrolysis of this compound increases with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation: k = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature.
Q5: Are there any formulation strategies to improve the stability of this compound?
A5: Yes, several strategies can be employed:
-
pH Control: As mentioned, maintaining a slightly acidic pH is crucial.
-
Use of Co-solvents: In some cases, the addition of a non-aqueous co-solvent can reduce the concentration of water and thus slow down the hydrolysis rate.
-
Encapsulation: Encapsulating this compound in a protective matrix, such as liposomes or polymeric nanoparticles, can shield it from the aqueous environment and enzymes.
-
Solid Formulations: For long-term storage, formulating this compound as a solid dosage form, where it is not in constant contact with water, can significantly enhance its stability.
Data Presentation
The following tables provide representative kinetic data for the hydrolysis of a related succinate diester, diethyl succinate, which can serve as a model for understanding the stability of this compound.
Table 1: Pseudo-First-Order Rate Constants (k) for the Methanolysis of Diethyl Succinate at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 50 | 323.15 | 0.0298 |
| 60 | 333.15 | 0.0332 |
Data adapted from a kinetic study on the methanolysis of diethyl succinate, which serves as a proxy for hydrolysis.[4]
Table 2: Arrhenius Plot Data for the Methanolysis of Diethyl Succinate
| 1/T (K⁻¹) | ln(k) |
| 0.00309 | -3.51 |
| 0.00300 | -3.41 |
Data derived from the rate constants in Table 1.[4]
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound (Acid and Base Catalyzed)
This protocol outlines a general procedure for conducting a forced degradation study on this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: a. In a volumetric flask, add a known volume of the this compound stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL. b. Place the flask in a thermostatic water bath set to a desired temperature (e.g., 60°C). c. At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution. d. Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: a. In a volumetric flask, add a known volume of the this compound stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL. b. Place the flask in a thermostatic water bath at the same temperature as the acid hydrolysis experiment. c. At the same specified time intervals, withdraw an aliquot. d. Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and the formation of its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Analysis of this compound and its Hydrolysis Products by GC-MS
This protocol provides a general method for the quantification of this compound and its hydrolysis products, succinic acid and isooctanol, using Gas Chromatography-Mass Spectrometry (GC-MS). A derivatization step is required for the analysis of the non-volatile succinic acid.
Materials:
-
Samples from hydrolysis experiment
-
Internal standard (e.g., a deuterated analog)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction: a. To a known volume of the sample, add a known amount of the internal standard. b. Perform a liquid-liquid extraction with DCM. Repeat the extraction three times. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).
-
Derivatization (for Succinic Acid): a. To the concentrated extract, add the derivatizing agent (e.g., BSTFA). b. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of succinic acid into a volatile silyl ester.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. GC Conditions (Example):
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Injector Temperature: 250°C
- Carrier Gas: Helium c. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI)
- Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Create calibration curves for this compound, isooctanol, and the derivatized succinic acid using standards. Quantify the analytes in the samples based on the peak areas relative to the internal standard.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for studying this compound hydrolysis.
Caption: Mechanism of lipase-catalyzed ester hydrolysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odinity.com [odinity.com]
Technical Support Center: Optimizing Diisooctyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diisooctyl succinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time or temperature.
-
Suboptimal Molar Ratio: An incorrect ratio of isooctyl alcohol to succinic acid (or its anhydride) can limit the formation of the diester.
-
Water Inhibition: The water produced during the esterification of succinic acid can inhibit the forward reaction, preventing full conversion.
-
Product Loss During Workup: Significant amounts of the product may be lost during washing, extraction, and purification steps.
-
Catalyst Deactivation: The catalyst may have lost its activity.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature within the limits of the stability of reactants and products.
-
Adjust Molar Ratio: An excess of isooctyl alcohol can be used to shift the equilibrium towards the formation of the diester. Molar ratios of alcohol to acid in the range of 2.1:1 to 3.1:1 have been reported to be effective.[1][2]
-
Remove Water: If using succinic acid, employ an azeotropic agent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction. Using succinic anhydride as the starting material avoids the formation of water.[3]
-
Minimize Workup Losses: Handle the reaction mixture carefully during transfers and extractions. Ensure complete phase separation during washing steps to avoid loss of the organic layer containing the product.
-
Catalyst Selection and Handling: Ensure the catalyst is active and used in the appropriate amount. For example, phosphotungstic acid has been used at 1.2% by mass of the acid.[1]
Q2: My final product is contaminated with significant amounts of monoisooctyl succinate. How can I minimize its formation and remove it?
Potential Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for the second esterification to occur.
-
Stoichiometry: A molar ratio of alcohol to acid that is too low may favor the formation of the monoester.
Solutions to Minimize Formation:
-
Drive the Reaction to Completion: Increase the reaction time and/or temperature to encourage the formation of the diester.
-
Use Excess Alcohol: Employing a higher molar ratio of isooctyl alcohol to succinic acid will favor the formation of this compound.
Solutions for Removal:
-
Alkaline Wash: The most effective way to remove the acidic monoisooctyl succinate is to wash the crude product with an aqueous basic solution, such as saturated sodium bicarbonate.[3][4] The monoester will be deprotonated to form a salt that is soluble in the aqueous layer, while the neutral this compound remains in the organic layer.[3][4]
-
Column Chromatography: If the alkaline wash is not sufficient, column chromatography can be used to separate the more polar monoester from the less polar diester.[5]
Q3: The reaction is proceeding very slowly or not at all. What could be the problem?
Potential Causes:
-
No or Ineffective Catalyst: The absence of a catalyst or the use of an inactive catalyst will result in a very slow reaction rate.
-
Low Reaction Temperature: The temperature may be too low to provide sufficient activation energy for the reaction.
-
Presence of a large amount of water: Water can hinder the esterification reaction, especially when using succinic acid.[6]
Solutions:
-
Add a Catalyst: Common catalysts for this reaction include p-toluenesulfonic acid, phosphotungstic acid, or sulfuric acid.[1][2] For a more environmentally friendly approach, solid acid catalysts or enzymes can be considered.
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring for any potential side reactions or degradation. Reaction temperatures can range from 115°C to over 200°C.[7][8]
-
Ensure Anhydrous Conditions: If starting with succinic acid, ensure that water is effectively removed. Starting with succinic anhydride and dry isooctyl alcohol will minimize water content.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
The most common starting materials are succinic acid or succinic anhydride and isooctyl alcohol (often referred to as 2-ethylhexanol in commercial contexts). Using succinic anhydride is often preferred as it avoids the production of water as a byproduct, which can simplify the reaction setup and drive the reaction to completion.[3]
Q2: What catalysts are commonly used for this esterification?
A variety of acid catalysts can be used, including:
-
Homogeneous Catalysts: p-Toluenesulfonic acid[2], sulfuric acid, and phosphotungstic acid.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15 can also be employed, which have the advantage of being easily removed by filtration.[3]
-
Enzymatic Catalysts: Lipases can be used for a milder and more selective synthesis.[]
Q3: What are the optimal reaction conditions?
Optimal conditions can vary depending on the specific catalyst and reactants used. However, some general guidelines from the literature include:
-
Molar Ratio (Alcohol:Acid): Typically ranges from 2.1:1 to 3.1:1.[1][2]
-
Catalyst Concentration: For catalysts like phosphotungstic acid, around 1.1% to 1.2% by mass of the acid is a good starting point.[1]
-
Reaction Time: Generally several hours, with progress monitored by TLC or GC.[3]
Q4: How can I purify the final this compound product?
A typical purification workflow involves:
-
Catalyst Removal: If a solid catalyst was used, it is removed by filtration.[3] If a homogeneous acid catalyst was used, it is typically neutralized and removed during the washing steps.
-
Washing: The crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and the monoester byproduct.[3][4] This is followed by a wash with brine to remove any remaining aqueous solution.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[3]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[3]
-
Distillation: To achieve high purity, the crude product can be distilled under reduced pressure to remove any remaining isooctyl alcohol and other volatile impurities.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Dialkyl Succinate Synthesis
| Parameter | Dioctyl Succinate Synthesis[1] | Dibutyl Succinate Synthesis[1] | Diisooctyl Maleate Synthesis[2] |
| Reactants | Succinic Acid, n-Octanol | Succinic Acid, n-Butanol | Maleic Anhydride, Isooctyl Alcohol |
| Catalyst | Phosphotungstic Acid | Phosphotungstic Acid | p-Toluenesulfonic Acid |
| Molar Ratio (Alcohol:Acid/Anhydride) | 3.1:1 | 3.0:1 | 2.10-2.20:1 |
| Catalyst Loading | 1.2% (by mass of acid) | 1.1% (by mass of acid) | Not specified |
| Azeotropic Agent | Toluene (70% by mass of acid) | Toluene (22% of total mass) | Not specified |
| Reaction Temperature | Not specified | Not specified | 140°C |
| Reaction Time | 3 hours | 2 hours | 1.5 - 2.5 hours |
| Yield | Not specified for dioctyl succinate | 99.47% | 90-97% (esterification yield) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Succinic Anhydride and an Acid Catalyst
This protocol is adapted from general esterification procedures.[3][10]
Materials:
-
Succinic anhydride (1.0 equivalent)
-
Isooctyl alcohol (2.1 - 2.2 equivalents)
-
p-Toluenesulfonic acid (0.01 - 0.05 equivalents) or another suitable acid catalyst
-
Toluene (as a solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride, isooctyl alcohol, and the acid catalyst. Add toluene as a solvent.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any monoester.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting crude this compound can be purified by vacuum distillation.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1160710A - Preparation process of diisooctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 8. A kind of preparation method of dioctyl sodium sulfosuccinate - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
purification techniques for high-purity diisooctyl succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity diisooctyl succinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize purification outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Purified this compound
-
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving significant amounts of starting materials.
-
Suboptimal Workup: Product loss can occur during extraction and washing steps. Ensure efficient phase separation and minimize the number of transfers.
-
Ineffective Purification: The chosen purification method may not be optimal for separating the this compound from byproducts.
-
Side Reactions: The formation of byproducts, primarily the monoester, reduces the yield of the desired diester.
Solutions:
-
Optimize Reaction: Ensure the synthesis reaction is driven to completion by using an appropriate molar ratio of reactants and optimal reaction time and temperature.
-
Minimize Workup Losses: Handle the reaction mixture carefully during extractions. Ensure complete extraction of the product from any aqueous phases by performing multiple extractions with a suitable organic solvent.
-
Refine Purification Strategy: Consider a multi-step purification approach, such as a combination of washing, column chromatography, and vacuum distillation.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My purified this compound shows the presence of residual starting materials (isooctanol, succinic acid/anhydride) or the monoester byproduct. How can I remove these?
-
Answer: The presence of specific impurities requires targeted purification steps:
-
Residual Isooctanol: Unreacted isooctanol can often be removed by vacuum distillation, as its boiling point is typically lower than that of this compound.
-
Residual Succinic Acid/Anhydride: These acidic impurities can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1][2]
-
Monooctyl Succinate: The monoester, being acidic, can also be removed by washing with a basic aqueous solution.[1] However, due to the potential for emulsion formation, careful separation is necessary. For high purity, column chromatography is often the most effective method to separate the diester from the monoester due to their polarity differences.[2][3]
-
Issue 3: Discolored Product
-
Question: The purified this compound has a yellow or brownish tint. What causes this and how can I obtain a colorless product?
-
Answer: Discoloration can be caused by impurities formed during the synthesis, especially at high temperatures, or from the use of certain catalysts.
-
Solutions:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities.
-
Column Chromatography: This technique is very effective at separating colored impurities from the desired product.
-
Distillation: Vacuum distillation can also help in separating the colorless this compound from less volatile colored impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
A1: The most prevalent impurities are typically unreacted starting materials and byproducts of the synthesis. These include:
-
Q2: Which purification techniques are most effective for achieving high-purity this compound?
-
A2: A combination of techniques is often necessary for achieving high purity:
-
Solvent Extraction and Washing: To remove acidic or basic impurities.[2]
-
Column Chromatography: For separating the diester from the monoester and other byproducts with similar polarities.[3]
-
Vacuum Distillation: To remove volatile impurities like residual isooctanol and to purify the final product.[2][5]
-
-
Q3: How can I monitor the purity of my this compound during and after purification?
-
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography and to identify fractions containing the purified product.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to resolve closely related impurities.[][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the structure of the product.[3][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified this compound and to detect impurities.[6][]
-
Data Presentation
Table 1: Typical Physical Properties of Reactants and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Isooctanol | 130.23 | 182-185 | ~0.83 | Sparingly soluble in water |
| Succinic Anhydride | 100.07 | 261 | 1.503 | Soluble in chloroform, ethyl acetate |
| Monooctyl Succinate | 230.30 | Decomposes | ~1.0 | Soluble in organic solvents and aqueous base |
| This compound | 342.53 | > 250 (at atm. pressure) | ~0.94 | Insoluble in water, soluble in organic solvents |
Table 2: Example Parameters for Purity Analysis by HPLC
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Washing
-
Dilution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (3-5 volumes).
-
Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid and any monooctyl succinate. Repeat the washing until the aqueous layer is no longer acidic.
-
Washing with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the washed this compound.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude or washed this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. benchchem.com [benchchem.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diisooctyl Succinate Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of diisooctyl succinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation of this compound is expected to occur via hydrolysis of its ester bonds. This process yields succinic acid and isooctyl alcohol.
Q2: What factors can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound, including:
-
Hydrolysis: Exposure to acidic or basic conditions, or even neutral water over time, can lead to the cleavage of the ester bonds.
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Thermal Stress: High temperatures can cause the molecule to decompose.[1]
Q3: What are the likely secondary degradation products?
Under oxidative conditions, the primary alcohol group of isooctyl alcohol (specifically, its major isomer 2-ethylhexanol) can be oxidized to form 2-ethylhexanoic acid.[2][3][4]
Q4: How can I detect the primary degradation products?
-
Succinic Acid: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of succinic acid.[5][6][7][8][9]
-
Isooctyl Alcohol: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the identification and quantification of isooctyl alcohol.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis for Succinic Acid
| Possible Cause | Troubleshooting Steps |
| Matrix Interference | The sample matrix may contain components that co-elute with succinic acid. To address this, consider adjusting the mobile phase composition or gradient to improve separation. Alternatively, employ a sample clean-up procedure like Solid-Phase Extraction (SPE) before HPLC analysis.[10] |
| Secondary Degradation | The unexpected peaks could be secondary degradation products. If oxidation is suspected, compare the chromatogram with a standard of 2-ethylhexanoic acid. |
| Contamination | Ensure all solvents, glassware, and equipment are free from contaminants that might introduce extraneous peaks.[10] |
Issue 2: Poor Detection of Isooctyl Alcohol in GC-MS
| Possible Cause | Troubleshooting Steps |
| Low Volatility | Isooctyl alcohol has a relatively high boiling point. Ensure the GC inlet and oven temperatures are optimized for its volatilization. |
| Matrix Effects | Complex sample matrices can interfere with the detection of isooctyl alcohol. A headspace sampling technique or a suitable extraction method can help minimize matrix effects.[11] |
| Derivatization Issues | For challenging matrices, derivatization of isooctyl alcohol to a more volatile ester or silyl ether can improve its chromatographic behavior and detection.[12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Sample Preparation:
- Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for 24 hours.
- Oxidation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
- Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.
3. Sample Analysis:
- After the stress period, neutralize the acidic and basic samples.
- Analyze all samples using appropriate analytical methods (HPLC and GC-MS) to identify and quantify the degradation products.
4. Data Presentation:
| Stress Condition | Expected Primary Degradation Products | Expected Secondary Degradation Products |
| Acid Hydrolysis | Succinic Acid, Isooctyl Alcohol | - |
| Base Hydrolysis | Succinic Acid, Isooctyl Alcohol | - |
| Oxidation | Succinic Acid, Isooctyl Alcohol | 2-Ethylhexanoic Acid |
| Thermal Degradation | Succinic Acid, Isooctyl Alcohol | Potential olefinic and acidic fragments |
Protocol 2: HPLC Analysis of Succinic Acid
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 5 mM sulfuric acid in water.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of succinic acid in the mobile phase at various concentrations.
-
Inject the standards to generate a calibration curve.
-
Prepare the degraded this compound samples, ensuring they are filtered and diluted appropriately in the mobile phase.
-
Inject the samples and quantify the amount of succinic acid based on the calibration curve.
Protocol 3: GC-MS Analysis of Isooctyl Alcohol
Instrumentation:
-
GC-MS system
Chromatographic Conditions:
-
Column: A suitable capillary column for alcohol analysis (e.g., a wax-type column).
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 min
-
Ramp to 100°C at 4°C/min, hold for 3 min
-
Ramp to 220°C at 4°C/min, hold for 9 min
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI)
Procedure:
-
Prepare standard solutions of isooctyl alcohol in a suitable solvent (e.g., methanol).
-
Inject the standards to determine the retention time and mass spectrum.
-
Prepare the degraded this compound samples, potentially using a liquid-liquid extraction if the matrix is complex.
-
Inject the samples and identify isooctyl alcohol by comparing its retention time and mass spectrum to the standard.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for degradation analysis.
References
- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 3. Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe_2O_3/SiO_2 Catalyst | Semantic Scholar [semanticscholar.org]
- 4. globethesis.com [globethesis.com]
- 5. Bio-oil based biorefinery strategy for the production of succinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Succinic Acid | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Succinic Acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
troubleshooting phase separation in diisooctyl succinate formulations
Welcome to the Technical Support Center for troubleshooting phase separation in formulations containing Diisooctyl Succinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in creating stable and effective formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a non-palm, 100% natural emollient and slip agent. It provides a light, cushioned feel and a silky after-feel to skincare and cosmetic products. As a hydrolytically stable, light emollient, it is an excellent solubilizer for UV filters and a dispersing agent for pigments and inorganic filters. It can be used to reduce the greasiness of oils and serves as an ideal alternative to palm-derived emollients and some silicones.[1] Its applications include skin care, hair care, sun care, and color cosmetics.[1]
Q2: My formulation with this compound is showing phase separation. What are the common causes?
Phase separation in emulsions is a common sign of instability. The primary reasons this may occur in your formulation include:
-
Inappropriate Emulsifier System: The chosen surfactant or emulsifier may not have the correct Hydrophile-Lipophile Balance (HLB) to stabilize the this compound droplets within the continuous phase.
-
Incorrect Component Ratios: The concentration of the oil phase (containing this compound), aqueous phase, or emulsifier may be outside the stable range for your specific system.
-
High Interfacial Tension: The repulsive forces between the oil and water phases are too strong for the emulsifier to overcome, leading to the breakdown of the emulsion. Emulsifiers work by reducing this interfacial tension.
-
Environmental Stress: Exposure to extreme temperatures (heating or cooling), freeze-thaw cycles, or mechanical stress (e.g., high-shear mixing) can introduce energy that destabilizes the emulsion.
-
Ingredient Incompatibility: The presence of salts, significant shifts in pH, or interactions with other active ingredients or excipients can disrupt the effectiveness of the emulsifying and stabilizing agents.[2]
Q3: How do I select the right emulsifier for a formulation containing this compound?
The key to selecting the right emulsifier is the Hydrophile-Lipophile Balance (HLB) system. Every oil and lipophilic substance requires a specific HLB to form a stable emulsion. While the exact required HLB for this compound is not readily published in publicly available literature, a systematic experimental approach is the most effective way to determine the optimal HLB for your specific formulation. This involves testing a series of emulsifier blends with varying HLB values to identify the one that provides the most stable emulsion.
For oil-in-water (O/W) emulsions, you will generally need an emulsifier or blend with a higher HLB value (typically between 8 and 18), while water-in-oil (W/O) emulsions require a lower HLB value (typically between 3 and 6).[3]
Troubleshooting Guide: Phase Separation
This guide provides a systematic approach to identifying and resolving phase separation in your this compound formulations.
Step 1: Initial Assessment and Observation
Before making any changes to your formulation, carefully observe the nature of the phase separation.
-
Creaming: An upward movement of the dispersed oil phase. This is often reversible with gentle shaking.
-
Sedimentation: A downward movement of the dispersed phase.
-
Flocculation: The aggregation of dispersed droplets into loose clusters. This can be a precursor to coalescence.
-
Coalescence: The merging of small droplets into larger ones, which is an irreversible process and leads to complete phase separation.
-
Phase Inversion: The emulsion changes from O/W to W/O or vice versa.
A simple visual inspection can often provide clues to the underlying cause of instability. Microscopic examination can provide more detailed information on droplet size and aggregation.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting phase separation.
Caption: A logical workflow for troubleshooting phase separation.
Data Tables for Formulation Development
Table 1: Required HLB of Common Cosmetic Oils (for O/W Emulsions)
While the specific required HLB for this compound is not published, you can use the values for other common esters and oils as a starting point for your experimental determination.
| Oil/Ester | Required HLB (for O/W Emulsion) |
| Isopropyl Myristate | 10.0 |
| Isopropyl Palmitate | 11.0 |
| C12-15 Alkyl Benzoate | 14.0 |
| Medium-Chain Triglycerides | 10.0 |
| Castor Oil | 14.0 |
| Cetyl Palmitate | 10.0 |
| Ethyl Oleate | 11.0 |
Source: Adapted from Pharma Excipients documentation.[4]
Table 2: Solubility of Common Cosmetic Ingredients in Various Solvents
This table provides general solubility information for different classes of cosmetic ingredients. Specific solubility testing for this compound in your chosen solvents is recommended.
| Solvent Class | General Solubility Characteristics |
| Water | Poorly soluble for most oils and esters. |
| Ethanol | Good solubility for many polar and some non-polar compounds. |
| Glycols (e.g., Propylene Glycol) | Good solvents for a wide range of cosmetic ingredients. |
| Esters (e.g., Isopropyl Myristate) | Generally miscible with other esters and oils. |
| Silicones (e.g., Dimethicone) | Variable; solubility depends on the specific silicone and the solute. |
| Oils (e.g., Mineral Oil, Vegetable Oils) | Generally miscible with other non-polar oils and esters. |
Source: Adapted from research on the solubility of cosmetic ingredients.[5]
Key Experimental Protocols
Protocol 1: Experimental Determination of Required HLB
Objective: To determine the optimal HLB for emulsifying this compound in your formulation.
Methodology:
-
Prepare a series of emulsifier blends: Combine a low HLB emulsifier (e.g., Sorbitan Oleate, HLB 4.3) and a high HLB emulsifier (e.g., Polysorbate 80, HLB 15.0) in varying ratios to create a range of HLB values (e.g., from 6 to 14 in increments of 1 or 2).
-
Formulate a series of simple emulsions: For each HLB blend, prepare a basic oil-in-water emulsion with a fixed concentration of this compound (as the oil phase), water, and the emulsifier blend.
-
Homogenize all emulsions under identical conditions: Use the same mixing speed, time, and temperature for each formulation to ensure consistency.
-
Observe and compare the stability of the emulsions: Visually inspect the emulsions for signs of phase separation (creaming, coalescence) immediately after preparation and at set time intervals (e.g., 24 hours, 48 hours, 1 week) at room temperature.
-
Identify the optimal HLB: The HLB blend that produces the most stable emulsion corresponds to the required HLB of this compound for your system.[6]
Protocol 2: Accelerated Stability Testing (Centrifugation Method)
Objective: To quickly assess the stability of your this compound formulation under stress conditions.
Methodology:
-
Sample Preparation: Place a known volume of your emulsion into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).
-
Analysis: After centrifugation, visually inspect the sample for any signs of phase separation. Measure the volume of any separated layers (e.g., oil or water).
-
Interpretation: A stable emulsion will show no visible phase separation. The volume of the separated phase provides a quantitative measure of the emulsion's instability. This method accelerates the process of creaming.
Protocol 3: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with other excipients in your formulation.
Methodology:
-
Prepare binary mixtures: Create intimate mixtures of this compound and each individual excipient (e.g., thickeners, stabilizers, active ingredients) in a predetermined ratio (e.g., 1:1).
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks). A control sample of each individual component should also be stored under the same conditions.
-
Analytical Testing: After the storage period, analyze the samples using appropriate analytical techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect changes in melting points or the appearance of new thermal events that may indicate an interaction.[7]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify changes in chemical bonds.
-
High-Performance Liquid Chromatography (HPLC): To quantify any degradation of the components.[7]
-
-
Evaluation: Compare the analytical results of the mixtures to those of the individual components to identify any potential incompatibilities.[8]
Logical Relationships in Formulation Stability
The following diagram illustrates the relationship between key formulation parameters and the resulting emulsion stability.
Caption: Key factors influencing emulsion stability.
By systematically evaluating these parameters and utilizing the provided protocols, researchers and formulators can effectively troubleshoot phase separation and develop stable, high-performance products containing this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 7. chemintel360.com [chemintel360.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Enhancing Compound Solubility with Diisooctyl Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using diisooctyl succinate to enhance compound solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a diester of isooctyl alcohol and succinic acid. In cosmetic and pharmaceutical formulations, it primarily functions as a light emollient, providing a silky after-feel, and as a solubilizer, particularly for sun filters. [1][2]It also acts as a dispersing agent for pigments. [2]While it is used in the pharmaceutical industry, its primary role is often as a plasticizer and solvent in specific formulations rather than a universal solubility enhancer for poorly soluble drugs. [1] Q2: How does this compound differ from dioctyl sodium sulfosuccinate (DOSS)?
This is a common point of confusion. This compound and dioctyl sodium sulfosuccinate (DOSS) are structurally different compounds with distinct properties and mechanisms of action.
-
This compound: A non-ionic emollient and solvent. Its solubilizing action is attributed to its lipophilic nature, making it a good vehicle for oil-soluble compounds.
-
Dioctyl Sodium Sulfosuccinate (DOSS): An anionic surfactant. [3][4]It enhances the dissolution of poorly soluble drugs by reducing surface tension and through micellar solubilization, where the drug is encapsulated within micelles. [3][5] It is crucial to select the correct compound based on the formulation requirements and the physicochemical properties of the compound whose solubility needs enhancement.
Q3: In which types of formulations is this compound most effective?
This compound is most effective in non-aqueous or emulsion-based formulations where it can act as a co-solvent or part of the oil phase. Its utility in purely aqueous systems for enhancing the solubility of hydrophobic compounds is limited due to its poor water solubility.
Q4: What are the typical starting concentrations for this compound in a formulation?
The concentration of this compound will vary significantly depending on the formulation type, the compound being solubilized, and the desired final product characteristics. For topical formulations, it can be used as a significant component of the oil phase. In oral formulations, its use is less common as a primary solubility enhancer, and concentration would need to be determined on a case-by-case basis, considering toxicological data.
Q5: Are there any known incompatibilities of this compound?
While specific incompatibility data is not widely available, as an ester, this compound could be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. Compatibility with other excipients should always be evaluated during pre-formulation studies.
Troubleshooting Guides
Issue 1: Compound precipitates out of the this compound-containing formulation.
| Possible Cause | Troubleshooting Step |
| Saturation Limit Exceeded | The concentration of your compound may be above its solubility limit in the formulation. Action: Reduce the concentration of the compound. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. Action: Ensure consistent temperature control during preparation and storage. Gentle warming may temporarily increase solubility. |
| Inadequate Mixing | The compound may not be uniformly dispersed within the this compound phase. Action: Employ high-shear mixing or sonication to ensure thorough dispersion. |
| Formulation Instability | Changes in the formulation over time (e.g., emulsion cracking) can lead to precipitation. Action: Re-evaluate the stability of your formulation. Consider adjusting the surfactant or co-surfactant concentrations if it is an emulsion. |
Issue 2: The desired level of solubility enhancement is not achieved.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound | The concentration of this compound may be too low to effectively solubilize the compound. Action: Incrementally increase the concentration of this compound and monitor the solubility of your compound. |
| Poor Miscibility | Your compound may have poor miscibility with this compound. Action: Consider using a co-solvent system. Screen a panel of co-solvents that are miscible with both this compound and your compound. |
| Compound is too Polar | This compound is most effective for lipophilic compounds. Action: Evaluate the polarity of your compound. If it is highly polar, this compound may not be the appropriate solubilizer. |
Experimental Protocols
Protocol 1: Screening for Solubility Enhancement using this compound
Objective: To determine the potential of this compound to enhance the solubility of a poorly water-soluble compound.
Materials:
-
Compound of interest
-
This compound
-
A suitable co-solvent (e.g., ethanol, propylene glycol)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Analytical method for compound quantification (e.g., HPLC-UV)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable volatile organic solvent (e.g., methanol, acetone).
-
Preparation of Solvent Systems: Prepare a series of vials with varying ratios of this compound and a co-solvent (e.g., 100:0, 90:10, 75:25, 50:50 v/v).
-
Solubility Determination: a. Add a known amount of the compound stock solution to each vial. b. Evaporate the volatile solvent under a stream of nitrogen. c. Add the corresponding this compound/co-solvent mixture to each vial. d. Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. e. After equilibration, visually inspect the vials for undissolved compound. f. Centrifuge the vials at high speed to pellet any undissolved solid. g. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis. h. Quantify the concentration of the dissolved compound using a validated analytical method.
Data Presentation
Table 1: Illustrative Solubility Data of Compound X in this compound/Co-solvent Systems
| This compound (% v/v) | Co-solvent (% v/v) | Solubility of Compound X (mg/mL) |
| 100 | 0 | [Insert experimental value] |
| 90 | 10 | [Insert experimental value] |
| 75 | 25 | [Insert experimental value] |
| 50 | 50 | [Insert experimental value] |
| 0 | 100 | [Insert experimental value] |
Note: This table is a template. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for solubility screening.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Dioctyl sulfosuccinate sodium salt | 577-11-7 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
methods for improving the yield of succinate esterification.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of succinate esterification.
Frequently Asked Questions (FAQs)
Q1: What is Fischer-Speier esterification and how does it apply to succinic acid?
A1: Fischer-Speier esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1][2] For succinic acid, a dicarboxylic acid, this reaction can occur at one or both of the carboxylic acid groups to produce a monoester or a diester, respectively.[3] The reaction is reversible, meaning it exists in equilibrium with the starting materials.[4][5] To achieve a high yield of the succinate ester, the equilibrium must be shifted towards the products.[5]
Q2: My succinate esterification yield is consistently low. What are the most common causes?
A2: Low yields in succinate esterification are typically due to the reversible nature of the reaction. The primary causes include:
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to succinic acid and the alcohol, thus limiting the final yield.[2][5][6]
-
Presence of Water in Reactants: Using wet reactants or solvents introduces water into the system from the start, which inhibits the forward reaction.[7] The water content is a key parameter in the esterification reaction.[7]
-
Catalyst Deactivation: Impurities in bio-derived succinic acid, such as sulfur-containing compounds, can poison or deactivate the catalyst.[8][9]
-
Suboptimal Reaction Conditions: Incorrect temperature, reactant molar ratio, or catalyst concentration can lead to slow reaction rates and incomplete conversion.[10]
Q3: How can I shift the reaction equilibrium to favor ester formation and improve yield?
A3: To drive the reaction towards the desired ester product, you can employ Le Chatelier's principle in several ways:
-
Water Removal: Continuously removing water as it forms is a highly effective strategy. This can be achieved using techniques like azeotropic distillation with a Dean-Stark apparatus, adding molecular sieves, or using reactive distillation.[2][5][6][11][12] Vapor permeation has also been used to dehydrate the distillate before returning the alcohol to the reactor.[13]
-
Use of Excess Alcohol: Using one of the reactants, typically the alcohol, in large excess can push the equilibrium towards the products.[2][3] The alcohol can often be used as the solvent for the reaction.[2][3]
Q4: What type of catalyst is best for succinate esterification?
A4: The choice of catalyst depends on the specific application, desired reaction conditions, and substrate purity. Common options include:
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective but can be corrosive and difficult to separate from the product mixture.[2]
-
Heterogeneous Solid Acid Catalysts: These are often preferred for their ease of separation and reusability.[14][15] Examples include ion-exchange resins (e.g., Amberlyst-15, Amberlyst 70), zeolites (e.g., D-Hβ, Zeolite Y), and sulfonated carbons.[11][16][17][18] Zeolite catalysts have demonstrated good activity and selectivity under moderate reaction conditions.[17]
-
Enzymatic Catalysts: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), offer high selectivity under mild reaction conditions, which can be advantageous for sensitive substrates.[16][19] However, enzyme activity can be strongly affected by the presence of water.[19]
Q5: Can I use bio-based succinic acid directly for esterification?
A5: While it is possible, using bio-based succinic acid directly can present challenges. Fermentation broths often contain impurities like other organic acids (acetic, lactic), salts, and sulfur compounds that can inhibit the reaction or deactivate the catalyst.[6][8][20] Purification of the succinic acid prior to esterification is often recommended to ensure high yields and protect the catalyst.[21] However, some robust processes, like reactive distillation, have been shown to handle mixtures of succinic and acetic acid effectively, achieving high conversions for both.[11][12]
Q6: How does temperature affect the esterification yield?
A6: Temperature has a significant influence on both the reaction rate and the equilibrium position.
-
Reaction Rate: Increasing the temperature generally increases the rate of esterification.[22]
-
Equilibrium: Since esterification is a reversible exothermic reaction, excessively high temperatures can shift the equilibrium back towards the reactants, potentially lowering the maximum achievable yield.
-
Side Reactions: High temperatures can also lead to undesirable side reactions, such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or degradation of the reactants or products.[2] An optimal temperature must be determined experimentally to balance a fast reaction rate with a favorable equilibrium position and minimal side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive or insufficient catalyst. 2. Presence of water in reactants. 3. Reaction temperature is too low. 4. Impurities in succinic acid poisoning the catalyst. | 1. Increase catalyst loading or use a fresh/more active catalyst. 2. Use anhydrous alcohol and solvent. Dry succinic acid before use. 3. Increase the reaction temperature incrementally. 4. Purify the succinic acid or use a catalyst known to be robust to the specific impurities. |
| Reaction Stalls Before Completion | 1. Equilibrium has been reached. 2. Catalyst has deactivated during the reaction. | 1. Implement a method to remove water (e.g., Dean-Stark trap, molecular sieves, reactive distillation).[5][6] 2. Use a more stable catalyst or add fresh catalyst. Consider a packed-bed reactor for continuous reactions to maintain catalyst activity. |
| Formation of Byproducts | 1. Reaction temperature is too high. 2. Catalyst is not selective. 3. For diester synthesis, monoester is the main product. | 1. Lower the reaction temperature. 2. Screen different catalysts for higher selectivity (e.g., enzymatic catalysts).[16] 3. Increase the reaction time, temperature, or alcohol-to-acid molar ratio to favor diester formation. |
| Difficulty Separating Product | 1. Use of a homogeneous catalyst. 2. Similar boiling points of product and excess alcohol. | 1. Switch to a heterogeneous catalyst that can be removed by simple filtration.[14][15] 2. Remove excess alcohol under reduced pressure. Perform a workup with an aqueous wash to remove the catalyst and then distill the final product. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the esterification of succinic acid under different conditions.
| Catalyst | Alcohol | Key Reaction Conditions | Conversion/Yield | Reference |
| Amberlyst 70 | Ethanol | Reactive Distillation Column | >99% Conversion | [11][12] |
| D-Hβ (Zeolite) | Methanol | Microwave, Optimized Conditions | 99% Conversion, 98% Selectivity (DMS) | [14][15][23] |
| Zeolite Y | Ethanol | Moderate Temperature | 72% Conversion, 60% Yield (DES) | [17] |
| Novozym 435 | 1-Octanol | Optimized enzymatic conditions | ~70% Conversion | [16] |
| 12-Tungstophosphoric Acid / Zeolite HY | n-Butanol | Optimized Conditions | 92% Conversion, 60% Selectivity (Dibutyl Succinate) | [18][24] |
| ZnO | Methanol | 140 °C, 10 h | 100% Yield (from Succinic Anhydride) | [25] |
DMS: Dimethyl Succinate; DES: Diethyl Succinate
Experimental Protocols
Protocol 1: Microwave-Assisted Esterification of Succinic Acid with Ethanol
This protocol is based on methodologies described for microwave-assisted synthesis using heterogeneous catalysts.[14][15][23]
Objective: To synthesize diethyl succinate from succinic acid and ethanol using a solid acid catalyst (e.g., D-Hβ zeolite) under microwave irradiation.
Materials:
-
Succinic Acid (SA)
-
Anhydrous Ethanol (EtOH)
-
D-Hβ Zeolite catalyst (or other suitable solid acid catalyst)
-
Microwave synthesis reactor with a temperature and power controller
-
Glass reactor vessel with a magnetic stir bar
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove any moisture.
-
Reactant Loading: In a microwave reactor vessel, add succinic acid, ethanol, and the D-Hβ catalyst. A typical molar ratio of ethanol to succinic acid might be 10:1 to ensure an excess of alcohol. Catalyst loading is typically optimized, for example, at 5 wt% relative to the succinic acid.
-
Reaction Setup: Seal the vessel and place it in the microwave reactor cavity. Set the magnetic stirrer to a constant speed to ensure a uniform mixture.
-
Microwave Irradiation: Program the microwave reactor to the desired power and temperature for a specific duration. Optimized conditions from literature suggest parameters such as a reaction time of 60-90 minutes and a microwave power of 300-400W.[14][23] The temperature should be monitored and controlled, often near the boiling point of the alcohol.
-
Reaction Quenching and Catalyst Separation: After the reaction is complete, cool the vessel to room temperature. The solid catalyst can be separated from the liquid mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and stored for reuse.
-
Product Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) to determine the conversion of succinic acid and the selectivity towards monoethyl succinate and diethyl succinate.
Visual Guides: Workflows and Mechanisms
Fischer-Speier Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a monoester from succinic acid.
Caption: The mechanism of Fischer-Speier esterification for one carboxylic acid group of succinic acid.
Workflow for Optimizing Succinate Esterification Yield
This diagram outlines a logical workflow for troubleshooting and improving the yield of a succinate esterification reaction.
Caption: A systematic workflow for troubleshooting and optimizing the yield of succinate esterification.
References
- 1. byjus.com [byjus.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2015082916A1 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 9. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation | Scientific.Net [scientific.net]
- 14. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]
- 22. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability-Indicating HPLC Method Development for Succinates
Welcome to the technical support center for stability-indicating High-Performance Liquid Chromatography (HPLC) method development for succinate salts and esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for succinate-based drugs? A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify a drug substance in the presence of its degradation products, process impurities, and excipients. For succinate compounds, which can be susceptible to hydrolysis (cleavage of the ester or dissociation of the salt), a robust SIM is essential to ensure that any loss of the active pharmaceutical ingredient (API) over time is accurately measured, guaranteeing the safety and efficacy of the drug product throughout its shelf life.
Q2: What are the primary challenges in developing HPLC methods for succinate compounds? The main challenges include:
-
Succinic Acid Interference: Free succinic acid, a potential degradant or counter-ion, is highly polar and may elute in the void volume or have poor retention on traditional reversed-phase (C18) columns.
-
API Peak Tailing: Many succinate drug substances are basic compounds, which can interact with residual acidic silanol groups on the silica-based column packing, leading to asymmetrical peak shapes (tailing).
-
Resolution: Achieving baseline separation between the main succinate API peak and all potential degradation products generated during forced degradation studies can be difficult.
-
Hydrolytic Instability: Succinate esters are prone to hydrolysis under acidic or basic conditions, requiring careful sample preparation and mobile phase pH control.
Q3: What is a forced degradation study and what are the typical stress conditions? A forced degradation or stress testing study is designed to intentionally degrade the drug substance to identify likely degradation products and establish the degradation pathways. This is a critical step in developing a stability-indicating method. According to ICH guideline Q1A(R2), typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress). The goal is to achieve a target degradation of 5-20% of the API to ensure the degradants are generated at a detectable level without destroying the molecule entirely.
Q4: How do I select the right HPLC column for a succinate drug substance? Column selection depends on the properties of the drug molecule.
-
For basic succinate compounds , which are prone to peak tailing, consider using a modern, high-purity silica column with end-capping (Type B silica) or a column with a polar-embedded or charged surface.
-
To retain and separate the highly polar succinic acid , a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) may be necessary if it interferes with the API or other degradants.
Q5: What are the key validation parameters for a stability-indicating HPLC method according to ICH Q2(R2)? The key validation parameters to demonstrate that a method is suitable for its intended purpose include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is the most critical parameter for a stability-indicating method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Method Development & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Category 1: Peak Shape Problems
Q: My main API peak is tailing severely. What are the likely causes and solutions?
-
Cause 1: Secondary Silanol Interactions. Basic succinate compounds can interact with acidic silanol groups on the column's stationary phase.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of your basic analyte. At a low pH (e.g., 2.5-3.5), both the analyte and the silanol groups are protonated, minimizing unwanted ionic interactions. Use a high-purity, end-capped column designed to shield silanols.
-
-
Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the sample concentration falls within the validated linear range of the method.
-
-
Cause 3: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion.
-
Solution: Prepare your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
-
Category 2: Retention & Resolution Issues
Q: I am not seeing any retention for free succinic acid; it elutes in the solvent front. How can I resolve this?
-
Cause: Succinic acid is a small, polar organic acid and is not well-retained on traditional C18 columns under typical reversed-phase conditions.
-
Solution 1: Use a highly aqueous mobile phase (e.g., >98% aqueous buffer) with a polar-modified C18 column.
-
Solution 2: Employ a HILIC column, which is designed to retain polar compounds.
-
Solution 3: Use ion-pair chromatography by adding a suitable ion-pairing reagent to the mobile phase, though this can make the method less MS-friendly.
-
Q: Two degradation products are co-eluting. How can I improve the resolution?
-
Cause: The chromatographic conditions are not optimized to separate compounds with similar physicochemical properties.
-
Solution 1: Modify Mobile Phase. Change the organic modifier (e.g., from acetonitrile to methanol, or a mix), adjust the pH, or alter the buffer concentration. The elution order of acids like succinic acid can be highly dependent on pH and temperature.
-
Solution 2: Adjust Gradient Slope. If using a gradient method, make the gradient shallower (i.e., increase the gradient time or decrease the %B change per minute) around the elution time of the critical pair.
-
Solution 3: Change Column. Switch to a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase) or a longer column with a smaller particle size for higher efficiency.
-
Category 3: Baseline & System Issues
Q: My baseline is noisy and/or drifting. What should I check?
-
Cause 1: Air Bubbles. Air bubbles in the pump, detector, or mobile phase are a common cause of baseline noise.
-
Solution: Ensure the mobile phase is thoroughly degassed. Purge the HPLC pump to remove any trapped air.
-
-
Cause 2: Mobile Phase Issues. Poorly mixed mobile phase, contamination, or precipitation of buffer salts can cause noise and drift.
-
Solution: Prepare fresh mobile phase daily. Always filter buffers and ensure they are soluble in the highest organic concentration of your gradient. Premixing mobile phase components can ensure better consistency.
-
-
Cause 3: Column Contamination/Equilibration. The column may be contaminated or not fully equilibrated with the mobile phase.
-
Solution: Flush the column with a strong solvent to remove contaminants. Ensure the column is equilibrated for a sufficient time (10-20 column volumes) before starting the sequence.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of the succinate drug substance under various stress conditions to demonstrate the specificity of the HPLC method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the succinate API in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Store the solid drug substance in a hot air oven at 80°C for 24 hours.
-
Prepare a 100 µg/mL solution from the stressed solid.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Prepare a 100 µg/mL solution from the stressed solid.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for evaluating peak purity and ensuring no co-eluting peaks are present.
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 8 hours @ 60-80°C | 5-20% |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | 1 - 4 hours @ RT or 40°C | 5-20% |
| Oxidation | 3% - 30% H₂O₂ | 4 - 24 hours @ RT | 5-20% |
| Thermal | Dry Heat | 24 - 72 hours @ 80-105°C | <10% |
| Photolytic | ICH Q1B Conditions | Per Guideline | Significant degradation |
Visualized Workflows
dot digraph "
Validation & Comparative
A Comparative Analysis of Diisooctyl Succinate Versus Other Emollients in Skincare Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in determining the efficacy, stability, and sensory profile of topical formulations. This guide provides an objective comparison of diisooctyl succinate against other commonly used emollients, supported by experimental data and detailed methodologies.
This compound is an ester emollient recognized for its light, non-greasy feel and excellent spreadability, contributing to a silky after-feel in cosmetic and pharmaceutical preparations. This analysis delves into its performance characteristics in comparison to other prevalent emollients from different chemical classes: a silicone (Dimethicone), a triglyceride (Caprylic/Capric Triglyceride), and a natural ester (Jojoba Oil).
Performance Data Summary
The following tables summarize the key physicochemical and performance characteristics of this compound and the selected comparative emollients.
Table 1: Physicochemical Properties
| Property | This compound | Dimethicone (100 cSt) | Caprylic/Capric Triglyceride | Jojoba Oil |
| INCI Name | This compound | Dimethicone | Caprylic/Capric Triglyceride | Simmondsia Chinensis (Jojoba) Seed Oil |
| Chemical Class | Diester | Silicone | Triester | Wax Ester |
| Molecular Weight ( g/mol ) | ~342.5 | Variable | ~500 | ~600 |
| Viscosity (at 25°C, mPa·s or cP) | ~16 | 100 | ~30 | ~40 |
| Spreadability (mm²/10 min) | Not Found | Moderate | 550 | High |
| Polarity | Medium | Low | Medium | Medium |
Table 2: Performance & Sensory Profile
| Attribute | This compound | Dimethicone | Caprylic/Capric Triglyceride | Jojoba Oil |
| Skin Feel | Light, Silky, Non-greasy | Smooth, Powdery | Smooth, Non-greasy | Moisturizing, Slightly waxy |
| Absorbency | Fast | Moderate | Fast | Moderate |
| Occlusivity | Low | Moderate | Low-Moderate | Moderate |
| Moisturization (Corneometry) | Data not available | Forms a barrier, preventing water loss | Improves skin hydration | Increases skin hydration |
| TEWL Reduction | Data not available | Significant reduction | Moderate reduction | Moderate reduction |
| Greasiness (Sensory Panel) | Low | Low | Low | Moderate |
| Slipperiness (Sensory Panel) | High | High | Moderate | Moderate |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating emollient performance.
Viscosity Measurement
Objective: To determine the resistance of the emollient to flow.
Methodology: A rotational viscometer is used to measure the dynamic viscosity of the emollient at a controlled temperature (typically 25°C). The viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then calculated and expressed in millipascal-seconds (mPa·s) or centipoise (cP).
Spreadability Assessment
Objective: To quantify the extent to which an emollient spreads on a substrate mimicking the skin surface.
Methodology: A standardized volume of the emollient is applied to the center of a substrate (e.g., synthetic skin membrane or a glass plate). After a defined period (e.g., 10 minutes), the area of spread is measured. The result is expressed in square millimeters per 10 minutes (mm²/10 min).
In-Vivo Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum after emollient application.
Methodology: A Corneometer® measures the electrical capacitance of the skin. The probe is pressed against the skin, and the instrument provides a reading in arbitrary units (A.U.), which correlates with the moisture content of the superficial skin layers. Higher values indicate greater skin hydration. Measurements are taken before and at specified intervals after product application.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusivity of an emollient by measuring the rate of water evaporation from the skin.
Methodology: A Tewameter® is used to measure the water vapor gradient on the skin surface. The probe, containing two pairs of temperature and relative humidity sensors, is placed on the skin. The rate of transepidermal water loss is calculated and expressed in grams per square meter per hour (g/m²/h). A lower TEWL value indicates a more effective barrier to water loss.
Sensory Panel Analysis
Objective: To evaluate the tactile properties of the emollient upon application to the skin.
Methodology: A trained panel of sensory assessors evaluates the emollient based on a predefined set of attributes. A standardized amount of the product is applied to a specific skin area (e.g., the forearm). Panelists rate the intensity of each attribute (e.g., greasiness, absorbency, slipperiness, after-feel) on a numerical scale. The results are then statistically analyzed to create a sensory profile for each emollient.
Visualizations
Skin Barrier Function and Emollient Action
The following diagram illustrates the mechanism of action of different types of emollients on the skin barrier.
Caption: Mechanisms of emollient action on the skin barrier.
Experimental Workflow for Emollient Efficacy Testing
The diagram below outlines the typical workflow for evaluating the performance of an emollient.
A Comparative Guide to the Validation of Analytical Methods for Diisooctyl Succinate Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of diisooctyl succinate is paramount for quality control, formulation development, and safety assessments. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound. This data is compiled from established analytical principles and data from the analysis of similar succinate esters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. |
| Selectivity | High, especially when coupled with a mass spectrometer (LC-MS). | Very High, provides structural information for analyte identification. |
| Sensitivity | Good to High (ng/mL to µg/mL), detector dependent. | Very High (pg/mL to ng/mL), especially in Selected Ion Monitoring (SIM) mode. |
| Linearity Range | Typically wide, e.g., 1 µg/mL to 100 µg/mL. | Wide, can be established across a range of concentrations. |
| Accuracy (% Recovery) | Typically 98-102%.[1][2] | Typically 90-110%.[1] |
| Precision (%RSD) | Repeatability RSD < 1.5%.[2] Intermediate precision RSD < 5%. | Intraday and interday precision RSD < 15%. |
| Limit of Detection (LOD) | Detector dependent, can reach ng/mL levels. | Can reach pg/mL levels. |
| Limit of Quantification (LOQ) | Detector dependent, can reach ng/mL levels. | Can reach ng/mL levels. |
| Sample Throughput | Moderate to High. | Moderate. |
| Matrix Effects | Can be significant; may require extensive sample cleanup. | Less prone to matrix effects, but derivatization is often necessary.[3] |
| Derivatization Required | No. | Yes, for this non-volatile compound.[4] |
| Instrumentation Cost | Moderate to High. | High. |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for this compound quantification are provided below for HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method. Due to the lack of a strong chromophore in this compound, universal detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) are recommended.[5] UV detection at low wavelengths (~210 nm) is also a possibility but may lack specificity.[5]
1. Standard and Sample Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a Class A volumetric flask.[5]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
Sample Preparation: Dissolve the sample matrix containing this compound in a suitable organic solvent. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5] Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: CAD, ELSD, or MS.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.[1][2]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required.[4]
1. Standard and Sample Preparation with Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample with a non-polar solvent such as hexane or dichloromethane.[3]
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried extract or standard, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[4]
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[3]
-
-
Injector: Splitless mode at 250°C.[3]
-
MS Conditions:
3. Validation Parameters:
-
Linearity: Establish a calibration curve by analyzing a series of derivatized standards. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Determine recovery by analyzing spiked blank matrix samples at different concentrations. The recovery should be within acceptable limits, typically 90-110%.[1]
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples. The RSD should typically be < 15%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the y-intercepts of regression lines.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
A Toxicological Showdown: Succinate Plasticizers Versus Phthalates
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for safer materials in pharmaceutical and research applications, the choice of plasticizers is a critical consideration. For decades, phthalates have been the industry standard for rendering plastics, particularly polyvinyl chloride (PVC), flexible and durable. However, mounting evidence of their potential toxicity has spurred the development of alternative plasticizers, with succinate-based compounds emerging as a promising option. This guide provides an objective, data-driven comparison of the toxicological profiles of succinate plasticizers and phthalates, offering researchers, scientists, and drug development professionals the information needed to make informed decisions.
At a Glance: Key Toxicological Endpoints
The following tables summarize the available quantitative toxicological data for representative succinate plasticizers and phthalates across key toxicological endpoints. It is important to note that the data for succinate plasticizers is less extensive than for the widely studied phthalates.
Table 1: Acute and Sub-chronic Oral Toxicity
| Plasticizer Class | Compound | Species | Acute Oral LD50 (mg/kg) | Sub-chronic Oral NOAEL (mg/kg/day) | Key Effects |
| Succinate | Dibutyl Succinate | Rat | 8000[1] | No data available | Low acute toxicity |
| Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Rat | 26,000 - 33,900 | 3.7[2] | Liver and kidney effects, Sertoli cell vacuolation[2] |
| Di-n-butyl phthalate (DBP) | Rat | 8000 | 125 (LOAEL) | Increased mortality[3] |
Table 2: Reproductive and Developmental Toxicity
| Plasticizer Class | Compound | Species | Reproductive Toxicity NOAEL (mg/kg/day) | Developmental Toxicity NOAEL (mg/kg/day) | Key Effects |
| Succinate | No comprehensive data available | ||||
| Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Rat | 4.8[4][5][6] | 5[7] | Reproductive tract malformations ("phthalate syndrome"), decreased anogenital distance, nipple retention[5][7] |
| Di-n-butyl phthalate (DBP) | Rat | 66 (LOAEL)[8] | 50[9] | Decreased fertility, reduced sperm counts, reproductive tract malformations[8] |
Table 3: Genotoxicity
| Plasticizer Class | Compound | Ames Test | Chromosomal Aberration Assay | Key Findings |
| Succinate | Dibutyl Succinate | No data available | No data available | Generally considered to have low genotoxic potential. |
| Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Generally Negative | Positive (aneugenic effects)[10] | Can induce chromosomal damage, particularly aneuploidy[10]. |
| Diethyl phthalate (DEP) | Negative[11] | No data available | ||
| Di-n-butyl phthalate (DBP) | Negative | Positive | Can induce chromosomal aberrations. |
Table 4: Carcinogenicity
| Plasticizer Class | Compound | Species | Carcinogenicity Classification | Key Findings |
| Succinate | No comprehensive data available | |||
| Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | Rat, Mouse | IARC Group 2B (Possibly carcinogenic to humans) | Liver tumors in rodents. |
| Di-n-butyl phthalate (DBP) | Rat, Mouse | IARC Group 3 (Not classifiable as to its carcinogenicity to humans)[12] | Equivocal evidence of pancreatic acinus adenomas in male rats[13]. |
Delving Deeper: Experimental Protocols
The toxicological data presented above are primarily derived from standardized studies following internationally recognized guidelines. For researchers designing their own comparative studies or critically evaluating existing literature, understanding these protocols is essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Key OECD Test Guidelines:
-
Acute Oral Toxicity:
-
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method is used to assess the acute toxic effects of a substance after a single oral dose. It involves a stepwise procedure with a small number of animals.
-
-
Genotoxicity:
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
OECD 473: In Vitro Mammalian Chromosomal Aberration Test: This in vitro test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
-
Reproductive and Developmental Toxicity:
-
OECD 414: Prenatal Developmental Toxicity Study: This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.
-
OECD 416: Two-Generation Reproduction Toxicity Study: This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations.
-
-
Carcinogenicity:
-
OECD 451: Carcinogenicity Studies: This long-term in vivo assay in rodents is designed to identify the carcinogenic potential of a substance.
-
A general workflow for the toxicological assessment of plasticizers, based on these OECD guidelines, is illustrated below.
Figure 1. A generalized workflow for the toxicological assessment of plasticizers.
Unraveling the Mechanisms: Signaling Pathways
The toxicity of phthalates is often linked to their ability to interfere with endogenous signaling pathways, particularly those related to hormone regulation. Succinate plasticizers, while generally considered less biologically active, may also interact with cellular signaling, although this is a less explored area of research.
Phthalate-Induced Signaling Disruption
Phthalates, particularly their monoester metabolites, are known endocrine-disrupting chemicals (EDCs). They can exert their effects through multiple signaling pathways:
-
Estrogen Receptor (ER) Signaling: Some phthalates can bind to estrogen receptors (ERα and ERβ), mimicking or blocking the action of endogenous estrogens. This can lead to disruptions in female reproductive health and development.[14][15][16]
-
Androgen Receptor (AR) Signaling: Many phthalates exhibit anti-androgenic activity by interfering with the androgen receptor signaling pathway. This can involve inhibiting testosterone synthesis or blocking the binding of androgens to the AR, leading to adverse effects on male reproductive development.[17][18][19]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Phthalates can activate PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation. Activation of PPARα is linked to liver toxicity and carcinogenicity in rodents, while PPARγ activation may play a role in reproductive and developmental effects.[20][21][22][23][24][25]
-
Other Signaling Pathways: Phthalates have also been shown to interact with G protein-coupled receptors (GPCRs) and the aryl hydrocarbon receptor (AhR), further contributing to their diverse toxicological profile.[26]
The diagram below illustrates the primary signaling pathways affected by phthalates.
Figure 2. Primary signaling pathways affected by phthalate plasticizers.
Toxicological Mechanisms of Succinate Plasticizers
The toxicological mechanisms of succinate plasticizers are not as well-defined as those of phthalates. Generally, they are considered to be more benign due to their chemical structure, which is based on succinic acid, a naturally occurring substance in the Krebs cycle. Many succinate-based plasticizers are designed to be readily biodegradable, breaking down into less harmful components.
Current research suggests that succinate plasticizers have a lower potential for endocrine disruption and do not significantly activate the nuclear receptors associated with phthalate toxicity. However, further research is needed to fully elucidate their molecular interactions and potential long-term effects.
Conclusion: A Move Towards Safer Alternatives
The available toxicological data strongly indicates that succinate plasticizers present a more favorable safety profile compared to many commonly used phthalates. Phthalates, particularly compounds like DEHP and DBP, have been linked to a range of adverse health effects, including reproductive and developmental toxicity, and potential carcinogenicity, largely through their endocrine-disrupting activities.
While the toxicological database for succinate plasticizers is still growing, the existing evidence points towards lower acute and systemic toxicity, and a reduced potential for genotoxicity and carcinogenicity. Their design for biodegradability further enhances their appeal as a safer alternative.
For researchers, scientists, and drug development professionals, the transition to succinate-based plasticizers represents a proactive step towards mitigating potential health risks associated with plastic components in their products and research materials. As the body of evidence continues to expand, a comprehensive understanding of the long-term effects of all plasticizers will remain a critical area of investigation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose perinatal exposure to di(2-ethylhexyl) phthalate induces anti-androgenic effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of di-n-butyl phthalate (DBP) on male reproductive development in the rat: implications for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di(2-ethylexyl) phthalate and chromosomal damage: Insight on aneugenicity from the cytochalasin-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fsc.go.jp [fsc.go.jp]
- 13. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phthalates and Sex Steroid Hormones Among Men From NHANES, 2013–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Performance Showdown: Diisooctyl Succinate Emerges as a Viable Silicone Alternative
For researchers, scientists, and drug development professionals, the quest for high-performance, sustainable, and aesthetically pleasing formulation ingredients is perpetual. This guide provides a comprehensive performance evaluation of Diisooctyl Succinate, a plant-derived emollient, as a compelling alternative to traditional silicone fluids like Dimethicone and Cyclopentasiloxane. Through a detailed comparison of key physicochemical properties and sensory profiles, supported by established experimental protocols, this analysis demonstrates this compound's potential in modern cosmetic and pharmaceutical formulations.
This compound, a non-palm, 100% natural emollient, is gaining traction for its desirable sensory characteristics, such as a light, cushioned feel and a silky, non-greasy finish.[1] As the demand for silicone-free products grows, driven by consumer perception and environmental considerations, a thorough, data-driven comparison is essential for formulators to make informed decisions. This guide synthesizes available data to objectively compare this compound with two industry-standard silicones: the non-volatile Dimethicone (5 cSt) and the volatile Cyclopentasiloxane (D5).
Comparative Analysis of Physicochemical Properties
The performance of an emollient is largely dictated by its physical and chemical properties. Key parameters such as viscosity, spreadability, and volatility directly influence the sensory experience and functional efficacy of a final product. The following tables summarize the available quantitative data for this compound and its silicone counterparts.
| Physicochemical Property | This compound | Dimethicone (5 cSt) | Cyclopentasiloxane (D5) | Significance in Formulation |
| INCI Name | This compound | Dimethicone | Cyclopentasiloxane | Universal nomenclature for ingredient identification. |
| Source | Plant-derived (Corn & Castor Oil)[1] | Synthetic | Synthetic | Growing demand for plant-based and sustainable ingredients. |
| Viscosity at 25°C (cSt) | Data not publicly available¹ | 5.0[2] | ~4.0 | Influences the texture, glide, and initial feel of a product. |
| Spreadability | Good[3] | High[4] | High | Determines how easily a product applies and covers the skin. |
| Volatility | Non-volatile (Vapor Pressure: 0.013 Pa @ 25°C) | Non-volatile carrier[4] | Volatile (~2160 mg/cm²/h @ 32°C)² | Affects playtime on the skin and the final after-feel. |
| Sensory Profile | Light cushion, silky, non-greasy after-feel[1] | Smooth, silky, emollient feel[5] | Transient, non-greasy, fast-absorbing feel | Critical for consumer acceptance and product experience. |
¹ Viscosity data for this compound is available on supplier technical data sheets but is not publicly disclosed without login credentials.[1][6] ² Calculated from an experimental evaporation rate of 0.060 mg/cm²/min.
Delving into the Sensory Experience
While physicochemical data provides a foundational understanding, the ultimate performance of a cosmetic or topical ingredient is judged by its interaction with the skin. Sensory analysis, conducted by trained panelists, quantifies the tactile experience of an emollient.
| Sensory Attribute | This compound (Anticipated Profile) | Dimethicone (Typical Profile) [7][8] | Cyclopentasiloxane (Typical Profile) [7][8] |
| Initial Spreadability | Easy | Very Easy | Very Easy, Fast |
| Playtime / Absorption | Medium | Long | Short / Fast Evaporation |
| Residue After Application | Low / Silky | Low / Smooth | Very Low / Powdery |
| Oiliness / Greasiness | Low | Low | Very Low |
| After-Feel | Soft, Cushioned, Silky | Smooth, Conditioning | Dry, Powdery, Light |
Experimental Protocols
To ensure accuracy and reproducibility, the evaluation of these emollients relies on standardized experimental methodologies. Below are detailed protocols for the key performance indicators.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for predicting the texture and application properties of a cosmetic product.[9]
-
Instrumentation : A rotational viscometer or rheometer (e.g., Brookfield Viscometer, Anton Paar MCR series) is used.[9][10]
-
Sample Preparation : The emollient sample is brought to a constant temperature, typically 25°C, in a temperature-controlled chamber.
-
Procedure : a. A specific spindle is selected based on the expected viscosity of the sample. b. The spindle is immersed in the sample to the indicated level. c. The instrument is set to a defined rotational speed (shear rate). d. The torque required to rotate the spindle is measured, and the instrument's software calculates the dynamic viscosity, typically reported in centipoise (cP) or millipascal-seconds (mPa·s). For kinematic viscosity (cSt), this value is divided by the density of the fluid.
-
Data Analysis : Measurements are taken at various shear rates to understand the flow behavior of the material.
Spreadability Assessment
Spreadability quantifies the ease with which an emollient can be applied to a surface, mimicking application on the skin.[11]
-
Instrumentation : A flat, non-porous substrate (e.g., glass plate) or a synthetic skin substrate (e.g., Vitro-Skin®), a micropipette, and an imaging system with analysis software.[11]
-
Sample Preparation : The substrate is cleaned and placed on a level surface in a controlled temperature and humidity environment.
-
Procedure : a. A precise volume of the emollient (e.g., 10 µL) is dispensed onto the center of the substrate.[11] b. The spreading of the droplet is recorded by the imaging system at fixed time intervals (e.g., every minute for 10 minutes). c. Graphite powder can be dusted onto the area to improve the visibility of the spread for imaging.[11]
-
Data Analysis : The software analyzes the images to calculate the area of the spread (in mm²) at each time point. The final value is typically reported as the total area after a set time, such as 10 minutes (mm²/10 min).
Volatility Determination
Volatility measures the rate at which a substance evaporates, which is crucial for ingredients like Cyclopentasiloxane that are designed to be transient carriers.
-
Instrumentation : An analytical balance, a controlled environment chamber or oven set to a specific temperature (e.g., 32°C to simulate skin temperature), and a sample dish (e.g., aluminum pan).
-
Sample Preparation : A precise amount of the emollient (e.g., 1-2 grams) is weighed into the sample dish.
-
Procedure : a. The dish containing the sample is placed in the controlled temperature environment. b. The mass of the dish and sample is recorded at regular intervals over a set period (e.g., every 10-15 minutes for several hours).
-
Data Analysis : The mass loss over time is calculated and normalized by the surface area of the sample dish. The volatility rate is expressed as mass loss per unit area per unit time (e.g., mg/cm²/h).
Sensory Evaluation
A quantitative descriptive analysis (QDA) by a trained sensory panel provides objective data on the feel and performance of an emollient on the skin.[7][12]
-
Panel Selection : A panel of trained assessors (typically 10-15 individuals) is selected and calibrated on a standardized lexicon of sensory attributes.[8]
-
Sample Preparation : Samples are blinded and presented in identical, neutral packaging.
-
Procedure : a. A standardized amount of each emollient is applied to a designated area on the panelists' forearms. b. Panelists evaluate predefined attributes at different time points: during application (e.g., spreadability), immediately after (e.g., stickiness, gloss), and after a few minutes (e.g., residue, oiliness, after-feel).[7] c. Each attribute is rated on a structured intensity scale (e.g., a 10-point scale).[12]
-
Data Analysis : The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the emollients.
Visualizing Performance Pathways and Workflows
To better illustrate the relationships between an emollient's properties and its perceived performance, as well as the experimental process, the following diagrams are provided.
References
- 1. ulprospector.com [ulprospector.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. myrevea.com [myrevea.com]
- 4. atamankimya.com [atamankimya.com]
- 5. clearcoproducts.com [clearcoproducts.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. scribd.com [scribd.com]
- 11. th-owl.de [th-owl.de]
- 12. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Diisooctyl Succinate and Diisodecyl Succinate as Bio-based Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and safer alternatives to traditional phthalate plasticizers has propelled the exploration of bio-based compounds in polymer and pharmaceutical formulations. Among these, succinate esters have emerged as promising candidates due to their favorable toxicological profiles and performance characteristics. This guide provides an in-depth, objective comparison of two such succinate esters: diisooctyl succinate (DIOS) and diisodecyl succinate (DIDS), focusing on their performance as plasticizers, supported by general trends from experimental data on analogous compounds.
Introduction to Diisooctyl and Diisodecyl Succinate
This compound (C20H38O4) and diisodecyl succinate (C24H46O4) are diesters of succinic acid, a bio-based dicarboxylic acid. The primary structural difference lies in the length of their branched alkyl chains—isooctyl (C8) versus isodecyl (C10). This variation in alkyl chain length is a key determinant of their plasticizing performance, influencing their efficiency, permanence, and mechanical properties when incorporated into a polymer matrix like polyvinyl chloride (PVC). Generally, longer alkyl chains in succinate esters lead to a more significant reduction in the glass transition temperature (Tg) of the polymer, indicating higher plasticizing efficiency.[1][2]
Performance Comparison: this compound vs. Diisodecyl Succinate
Table 1: Comparative Performance of this compound and Diisodecyl Succinate in PVC
| Performance Metric | This compound (DIOS) | Diisodecyl Succinate (DIDS) | Expected Trend with Increased Alkyl Chain Length (C8 to C10) |
| Plasticizing Efficiency | |||
| Glass Transition Temp. (Tg) Reduction | Good | Excellent | Increased reduction in Tg with longer alkyl chains, indicating higher efficiency.[1][2] |
| Mechanical Properties (of plasticized PVC) | |||
| Tensile Strength | Higher | Lower | Decreases as plasticizer efficiency increases. |
| Elongation at Break | Good | Excellent | Increases with higher plasticizer efficiency.[3] |
| Hardness (Shore A) | Higher | Lower | Decreases with increased plasticizer content and efficiency. |
| Permanence Properties | |||
| Volatility | Higher | Lower | Lower volatility with increasing molecular weight. |
| Migration Resistance (e.g., in hexane) | Good | Excellent | Generally improves with higher molecular weight.[5] |
| Thermal Stability | |||
| Onset of Decomposition (TGA) | Good | Slightly Higher | Thermal stability of succinate esters is generally high, with minor increases expected with molecular weight.[6] |
Note: The performance of DIDS is estimated based on the observed trends for other succinate esters where longer alkyl chains generally enhance plasticizing efficiency and permanence.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are generalized experimental protocols for key performance indicators.
Evaluation of Plasticizing Efficiency (Glass Transition Temperature)
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare PVC blends with a fixed concentration (e.g., 40 parts per hundred resin - phr) of this compound and diisodecyl succinate, respectively. The components are typically melt-blended using a two-roll mill or a similar compounding apparatus.
-
DSC Analysis: A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan. The sample is then subjected to a controlled temperature program in a DSC instrument. A typical program involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. A lower Tg indicates higher plasticizing efficiency.
Assessment of Mechanical Properties
Method: Tensile Testing (in accordance with ASTM D638)
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the pressed or molded sheets of the plasticized PVC formulations.
-
Tensile Test: The specimens are mounted in the grips of a universal testing machine. They are then pulled at a constant rate of extension until they fracture.
-
Data Acquisition: The load and displacement are recorded throughout the test. From this data, tensile strength (stress at break), elongation at break (strain at break), and modulus of elasticity are calculated.
Migration Resistance Testing
Method: Solvent Extraction (based on ASTM D1239)
-
Sample Preparation: Circular discs of a specified diameter are cut from the plasticized PVC sheets and their initial weight is recorded.
-
Extraction: The discs are immersed in a solvent (e.g., n-hexane, which simulates oily contact) in a sealed container and maintained at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Analysis: After the immersion period, the discs are removed, gently wiped to remove excess solvent, and dried in a vacuum oven until a constant weight is achieved. The weight loss, representing the amount of migrated plasticizer, is calculated.
Thermal Stability Assessment
Method: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample of the plasticizer is placed in a TGA crucible.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset of decomposition is determined from the TGA curve, typically as the temperature at which 5% weight loss occurs (T5%). A higher decomposition temperature indicates greater thermal stability.
Logical Relationships in Plasticizer Performance
The molecular structure of the succinate ester, particularly the alkyl chain length, dictates its performance as a plasticizer. The following diagram illustrates the logical relationships between the structural features and the resulting performance characteristics.
Conclusion
Both this compound and diisodecyl succinate are viable, bio-based alternatives to traditional phthalate plasticizers. The choice between them will depend on the specific requirements of the application.
-
This compound (DIOS) is expected to provide a good balance of plasticizing efficiency and mechanical strength.
-
Diisodecyl Succinate (DIDS) , with its longer alkyl chains, is anticipated to offer superior plasticizing efficiency and permanence (lower volatility and migration), making it suitable for applications demanding high flexibility and long-term stability.
Further empirical studies directly comparing these two plasticizers are warranted to provide precise quantitative data and validate these expected trends. The provided experimental protocols offer a standardized framework for conducting such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
assessing the biodegradability of different succinate esters.
A comprehensive guide to the biodegradability of various succinate esters is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biodegradability of different succinate-based polymers, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Comparative Biodegradability of Succinate Esters
The biodegradability of succinate esters is influenced by several factors, including their chemical structure (e.g., monoester vs. diester), alkyl chain length, and for polyesters, their crystallinity and molecular weight.
Poly(alkylene Succinate)s
Studies on poly(alkylene succinate)s have shown that their biodegradability is significantly affected by their crystalline structure. The general order of enzymatic degradation for common poly(alkylene succinate)s is: Poly(propylene succinate) (PPSu) > Poly(ethylene succinate) (PESu) ≥ Poly(butylene succinate) (PBSu).[1] This trend is primarily attributed to the lower crystallinity of PPSu, which allows for easier access by microbial enzymes to the ester linkages.[1]
Table 1: Enzymatic Degradation of Poly(alkylene Succinate)s
| Polymer | Degradation Rate Ranking | Key Influencing Factor |
| Poly(propylene succinate) (PPSu) | 1 (Highest) | Lower crystallinity |
| Poly(ethylene succinate) (PESu) | 2 | Higher crystallinity than PPSu |
| Poly(butylene succinate) (PBSu) | 3 (Lowest) | Higher crystallinity |
Poly(butylene succinate) (PBS) and its Copolymers
Poly(butylene succinate) (PBS) is a widely studied biodegradable polyester. Its degradation has been evaluated under various conditions, including controlled composting and soil burial. The introduction of co-monomers, such as adipate in poly(butylene succinate-co-adipate) (PBSA), can enhance biodegradability due to reduced crystallinity and increased chain flexibility.[2]
Table 2: Biodegradability of Poly(butylene succinate) (PBS) and its Copolymers under Various Conditions
| Material | Test Condition | Duration | Biodegradation (%) | Source |
| PBS Granules (SP-PBS-1-G) | Controlled Composting (ISO 14855-1) | 6 months | 34.15 | [3] |
| PBS Granules (SP-PBS-2-G) | Controlled Composting (ISO 14855-1) | 6 months | 74.09 | [3] |
| PBS Film (SP-PBS-2-F, 0.1 mm) | Controlled Composting (ISO 14855-1) | 6 months | 66.79 | [3] |
| PBS Film | Natural Soil Burial | 80 days | 34.0 (Weight Loss) | [4] |
| PBSA Film | Natural Soil Burial | 80 days | 59.2 (Weight Loss in soil inoculated with B. cepacia) | [4] |
| PBS with 15% Wheat Bran | Composting | 90 days | 67.34 (Mass Loss) | [5] |
| PBS with 30% Wheat Bran | Composting | 90 days | 85.54 (Mass Loss) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biodegradability of succinate esters. Below are protocols for common experimental setups.
Enzymatic Hydrolysis of Poly(alkylene Succinate)s
This method assesses the susceptibility of succinate polyesters to enzymatic degradation.
-
Enzyme and Buffer Preparation : A lipase from Rhizopus delemar is prepared in a phosphate buffer solution (pH 7.2).
-
Sample Preparation : Polymer films of the different succinate esters (e.g., PESu, PPSu, PBSu) with standardized dimensions are prepared.
-
Incubation : The polymer films are immersed in the enzyme solution and incubated at a constant temperature, typically 30°C, for a specified period (e.g., several days to weeks).
-
Analysis : The degradation is quantified by measuring the weight loss of the polymer films over time. The surface morphology of the degraded films can be examined using scanning electron microscopy (SEM). Molecular weight changes can be monitored using gel permeation chromatography (GPC).
Controlled Composting Test (based on ISO 14855-1)
This protocol determines the aerobic biodegradation of plastic materials under controlled composting conditions.
-
Inoculum : Mature compost is used as the source of thermophilic microorganisms.
-
Test Setup : The test material is mixed with the compost and placed in a temperature-controlled reactor (e.g., at 58°C). A continuous flow of CO2-free air is supplied to the reactor.
-
Measurement of Biodegradation : The carbon dioxide evolved from the microbial degradation of the test material is trapped in a barium hydroxide or sodium hydroxide solution. The amount of CO2 is then quantified by titration or using an inorganic carbon analyzer.
-
Calculation : The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test material to its theoretical CO2 production, based on its carbon content. The test duration is typically up to six months.
Soil Burial Test
This method evaluates the biodegradability of succinate esters in a natural soil environment.
-
Soil Selection : Natural, fertile soil is collected and characterized for properties such as pH and organic matter content.
-
Sample Burial : Polymer films of known weight and dimensions are buried in containers filled with the selected soil. The soil moisture is maintained at a controlled level.
-
Incubation : The containers are kept in a controlled environment, often in the dark, at a constant temperature (e.g., room temperature) for an extended period (e.g., 80 days or more).
-
Analysis : At regular intervals, samples are retrieved from the soil, carefully cleaned, dried, and weighed to determine the percentage of weight loss. SEM can be used to observe surface erosion and microbial colonization.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures for assessing the biodegradability of succinate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation Characteristics of Poly(butylene succinate-co-butylene adipate) during Soil Burial Test -Korean Journal of Environmental Biology [koreascience.kr]
- 5. maxwellsci.com [maxwellsci.com]
A Comparative Guide to the Analytical Characterization of Diisooctyl Succinate for Use as a Reference Standard
For researchers, scientists, and drug development professionals, the availability of well-characterized analytical reference standards is fundamental to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. Diisooctyl succinate, a widely used emollient in cosmetic and pharmaceutical formulations, presents a unique challenge as there are no readily available certified reference materials (CRMs). This guide provides a comparative overview of analytical methodologies for the characterization and qualification of high-purity this compound for use as an in-house reference standard.
The following sections detail the comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provide exemplar experimental protocols for purity determination and identity confirmation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the robust characterization of a reference standard. Both Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) for purity or a Mass Spectrometer (GC-MS) for identity, and High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) are powerful tools for this purpose. The choice depends on factors such as the volatility of the analyte, the nature of potential impurities, and available instrumentation.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Applicability | Suitable for thermally stable and volatile or semi-volatile compounds. This compound is amenable to GC analysis. | Highly versatile for a wide range of compounds, including non-volatile and thermally labile substances. |
| Typical Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Reversed-phase column (e.g., C18, C8) is most common for esters of this type.[1] |
| Detection | FID provides excellent quantitative data based on carbon content.[2] MS provides structural information for identity confirmation. | UV detection is possible but may have low sensitivity as succinates lack a strong chromophore.[3] MS detection offers high sensitivity and specificity. |
| Purity Analysis | GC-FID is a standard technique for purity assessment ("area percent" method), assuming all impurities respond.[4] | HPLC with a universal detector (e.g., Charged Aerosol Detector) or MS can be used. Purity by HPLC-UV requires that all impurities have a similar response factor to the main peak. |
| Sample Prep | Simple dilution in a volatile organic solvent (e.g., hexane, dichloromethane). | Dilution in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).[3] |
| Strengths | High resolution, robust for purity assays (FID), and provides definitive identification (MS). | Broad applicability, suitable for a wider range of impurities, non-destructive (UV). |
| Limitations | Requires analyte to be thermally stable. Potential for thermal degradation of labile impurities. | UV detection sensitivity can be low for analytes without chromophores. Mobile phase selection is critical.[5] |
Experimental Protocols
The following protocols are provided as detailed examples for the characterization of a candidate this compound reference standard.
Protocol 1: Purity and Identity Determination by Gas Chromatography (GC-FID and GC-MS)
This method is ideal for assessing the purity of this compound and identifying any volatile impurities.
1. Instrumentation and Reagents:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS).
-
Capillary GC Column: e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Reagents: Hexane (HPLC or GC grade), this compound candidate material.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound candidate material into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with hexane to achieve a concentration of 1 mg/mL.
3. GC-FID Conditions for Purity Assessment:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Split mode, 50:1 ratio)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 10 minutes.
-
-
Detector Temperature (FID): 320°C
4. GC-MS Conditions for Identity Confirmation:
-
Use the same injector, column, and oven program as for GC-FID.
-
Ion Source Temperature: 230°C
-
Interface Temperature: 300°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 550.
5. Data Analysis:
-
Purity: For the GC-FID analysis, calculate the area percent of the this compound peak relative to the total area of all peaks detected. This provides an estimate of purity.
-
Identity: For the GC-MS analysis, compare the acquired mass spectrum of the major peak with a reference library spectrum to confirm the identity of this compound.
Protocol 2: Purity and Identity Determination by HPLC-UV and LC-MS
This method provides an alternative approach, particularly useful if non-volatile impurities are suspected.
1. Instrumentation and Reagents:
-
HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector and/or a Mass Spectrometer.
-
Reversed-Phase Column: e.g., C18, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (optional, for MS compatibility), this compound candidate material.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound candidate material into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a concentration of 1 mg/mL.
3. HPLC-UV Conditions for Purity Assessment:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm (Note: Low wavelength is used due to the lack of a strong chromophore).
-
Injection Volume: 10 µL
4. LC-MS Conditions for Identity Confirmation:
-
Use the same column and gradient program. A lower flow rate (e.g., 0.4 mL/min) might be required depending on the MS interface.
-
Add 0.1% formic acid to both mobile phases to facilitate ionization.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: Scan from m/z 100 to 600. Look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
5. Data Analysis:
-
Purity: For the HPLC-UV analysis, calculate the area percent of the main peak. This method's accuracy depends on the assumption that all impurities have similar UV absorbance at the chosen wavelength.
-
Identity: For the LC-MS analysis, confirm the mass of the main eluting peak corresponds to the expected mass of this compound.
Visualization of Workflows and Decision Processes
The following diagrams, generated using the DOT language, illustrate key workflows in establishing and analyzing a this compound reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Caption: Decision tree for analytical method selection.
Summary and Recommendations
In the absence of a commercially available certified reference standard for this compound, a rigorous in-house qualification is necessary.
-
Primary Recommendation: For purity assessment, GC-FID is the recommended primary technique due to its robustness, high resolution for esters, and the universality of the FID detector for carbon-containing compounds. Identity should be unequivocally confirmed by GC-MS.
-
Orthogonal Technique: HPLC should be employed as a complementary (orthogonal) technique to detect any potential non-volatile or thermally labile impurities that would not be observed by GC.
-
Comprehensive Characterization: A complete characterization for an in-house primary standard should also include tests for residual solvents, water content, and non-volatile residues to assign a purity value based on a mass balance calculation.
By following these guidelines and adapting the provided protocols, researchers and drug development professionals can confidently characterize a high-purity lot of this compound to serve as a reliable in-house analytical reference standard.
References
A Comparative Analysis of Maleate, Fumarate, and Succinate Diesters for Researchers and Drug Development Professionals
Introduction:
Maleate, fumarate, and succinate diesters are structurally related dicarboxylic acid esters that find diverse applications in materials science and pharmacology. Their utility ranges from serving as biodegradable plasticizers to acting as crucial linkers in advanced drug delivery systems. The subtle yet significant differences in their chemical structures—the cis (maleate) and trans (fumarate) isomerism around a carbon-carbon double bond, and the saturated nature of succinate—give rise to distinct physical, chemical, and biological properties. This guide provides a comprehensive, data-driven comparison of these three diesters to aid researchers, scientists, and drug development professionals in selecting the optimal molecule for their specific application.
Physicochemical Properties
The choice between maleate, fumarate, and succinate diesters often begins with an evaluation of their fundamental physical and chemical characteristics. These properties influence their behavior in both chemical syntheses and biological systems. Below is a comparative summary of key physicochemical data for the diethyl and dibutyl esters of maleic, fumaric, and succinic acids.
Table 1: Comparative Physicochemical Properties of Diethyl Esters
| Property | Diethyl Maleate | Diethyl Fumarate | Diethyl Succinate |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | C₈H₁₄O₄ |
| Molar Mass ( g/mol ) | 172.18 | 172.18 | 174.19 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Density (g/mL at 25°C) | 1.064 | 1.052 | 1.047 |
| Boiling Point (°C) | 225 | 218-219 | 218 |
| Melting Point (°C) | -10 | 1-2 | -20 |
| Water Solubility | Slightly soluble | Slightly soluble | Slightly soluble |
| logP (Octanol-Water) | ~0.9 | ~0.9 | ~0.4 |
Table 2: Comparative Physicochemical Properties of Dibutyl Esters
| Property | Dibutyl Maleate | Dibutyl Fumarate | Dibutyl Succinate |
| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₀O₄ | C₁₂H₂₂O₄ |
| Molar Mass ( g/mol ) | 228.29 | 228.29 | 230.30 |
| Appearance | Colorless to yellowish liquid | Colorless liquid | Data not readily available |
| Density (g/mL at 20°C) | 0.996 | Data not readily available | Data not readily available |
| Boiling Point (°C) | 280.6 | Data not readily available | Data not readily available |
| Melting Point (°C) | -85 | Data not readily available | Data not readily available |
| Water Solubility (g/L at 20°C) | 0.173[1] | Data not readily available | Data not readily available |
| logP (Octanol-Water) | 3.38[1] | Data not readily available | Data not readily available |
Performance in Polymer Applications: Plasticizer Efficiency
In the polymer industry, these diesters are explored as potentially "green" alternatives to traditional phthalate plasticizers. Their effectiveness is primarily determined by their ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility.
Table 3: Plasticizer Efficiency in Poly(vinyl chloride) (PVC)
| Diester Type | Glass Transition Temperature (Tg) of Plasticized PVC (°C) | Young's Modulus | Elongation at Break |
| Succinate | Lowest among the three; comparable to or better than DEHP[2] | Lower than DEHP at >30 wt% concentration[3] | High |
| Maleate | Lower than fumarate; comparable to succinate[2] | Higher than succinate | High |
| Fumarate | Highest among the three[2] | High | Lowest among the three |
DEHP (di(2-ethylhexyl) phthalate) is a common commercial plasticizer used as a benchmark.
Chemical and Biological Stability
The stability of these diesters, particularly their susceptibility to hydrolysis and biodegradation, is a critical factor in both their environmental impact and their utility in drug delivery, where controlled degradation is often desired.
Hydrolysis Rates
The rate at which these diesters are cleaved by water can influence their shelf-life and, in a biological context, the release of an active molecule.
Table 4: Comparative Hydrolysis Characteristics
| Diester | Relative Hydrolysis Rate | Notes |
| Succinate | Data for direct comparison not available. | Hydrolysis of dimethyl succinate has been studied in various tissues, with the highest activity in the liver and jejunum.[4] |
| Maleate | Slower first-stage hydrolysis, faster second-stage hydrolysis compared to fumarate in acidic conditions.[5] | The cis-conformation can influence the accessibility of the ester groups to hydrolytic enzymes. |
| Fumarate | Faster first-stage hydrolysis, slower second-stage hydrolysis compared to maleate in acidic conditions.[5] | The trans-conformation may allow for more facile initial enzymatic attack. A base-catalyzed second-order hydrolysis rate constant for diethyl fumarate has been estimated at 0.77 L/mole-sec.[6] |
Note: The data for maleate and fumarate were obtained under the same experimental conditions, while the data for succinate is from a different study, making a direct quantitative comparison difficult.
Biodegradability
The environmental fate of these diesters is largely determined by their susceptibility to microbial degradation.
Table 5: Ready Biodegradability (OECD 301D)
| Diester | % Biodegradation (28 days) | Classification |
| Dibutyl Succinate | >60% (qualitative)[2] | Readily Biodegradable |
| Dibutyl Fumarate | Data not readily available | - |
| Dibutyl Maleate | 95%[1] | Readily Biodegradable |
Note: While a specific OECD 301D value for dibutyl succinate was not found, a comparative study concluded it was rapidly degraded.[2] The general trend for biodegradation is Succinate > Fumarate > Maleate.[2]
Applications in Drug Development
The unique properties of these diesters make them attractive candidates for various applications in drug development, including as prodrug moieties and as linkers in antibody-drug conjugates (ADCs).
Prodrug Strategies
Diesters can be used to mask polar functional groups of a drug, enhancing its lipophilicity and ability to cross cell membranes. Once inside the cell, endogenous esterases can cleave the diester, releasing the active drug.
Linkers in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects the antibody to the cytotoxic payload. The stability of this linker is paramount; it must be stable in circulation to prevent premature drug release but cleavable at the target site. While maleate, fumarate, and succinate diesters are not the most common ADC linkers, their fundamental chemistries are relevant to linker design, particularly in the context of cleavable linkers that rely on ester hydrolysis.
Logical Relationship for ADC Linker Stability and Payload Release
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. mdpi.com [mdpi.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. Gas chromatographic rate study of the methanolysis of diethyl malonates | Semantic Scholar [semanticscholar.org]
- 5. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of diethyl acetylenedicarboxylate as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Evaluating the Safety Profile of Dioctyl Sodium Sulfosuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of dioctyl sodium sulfosuccinate (DSS), a widely used anionic surfactant, stool softener, and pharmaceutical excipient. Its performance is objectively compared with common alternatives, supported by experimental data from toxicological studies and clinical trials. Detailed methodologies for key safety assays are also presented to aid in the critical assessment of existing and future safety data.
Executive Summary
Dioctyl sodium sulfosuccinate is generally considered to have low acute and chronic toxicity.[1][2] It is not mutagenic and is not a skin sensitizer.[1][2] However, it can be a skin and eye irritant at higher concentrations.[3][4] The primary mechanism of its laxative effect involves increasing intestinal fluid secretion and permeability, which at high doses can lead to gastrointestinal side effects.[5][6][7] Alternatives such as polyethylene glycol 3350, psyllium husk, and glycerin suppositories generally have mild and transient side effect profiles, primarily related to gastrointestinal discomfort.[8][9][10] Stimulant laxatives like bisacodyl are effective but carry a higher risk of dependence and more pronounced side effects.[11][12]
Comparative Safety Data
The following tables summarize the key quantitative safety data for dioctyl sodium sulfosuccinate and its common alternatives.
Table 1: Toxicological Profile of Dioctyl Sodium Sulfosuccinate (DSS)
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 3,000 mg/kg | [4][13] |
| Rat | Oral | 1,900 mg/kg | [4] | |
| Mouse | Oral | 2.64 g/kg | [3] | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 10,000 mg/kg | [4] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation (4h) | > 2,000 mg/m³ | [4] |
| Skin Irritation | Rabbit | Dermal | Irritating | [4] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye damage | [4] |
| Skin Sensitization | In vitro | - | Negative | [4] |
| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Negative | [4] |
| 90-Day Oral Toxicity (NOAEL) | Rat | Oral | 1,000 mg/kg/day | [1] |
Table 2: Comparative Clinical Safety of DSS and Alternatives
| Substance | Common Side Effects | Serious Adverse Events (Rare) | Notes |
| Dioctyl Sodium Sulfosuccinate (DSS) | Abdominal cramping, diarrhea, nausea, bloating, gas.[14] | Allergic reactions (rash, itching, swelling), electrolyte imbalances with excessive use.[14] | Long-term use may lead to laxative dependency.[14] |
| Polyethylene Glycol 3350 (PEG 3350) | Nausea, bloating, cramping, gas, loose or watery stools.[8][15] | Allergic reactions, severe stomach pain, bloody stools, rectal bleeding.[16][17] | Generally considered safe for short and long-term use under medical supervision.[8][18] |
| Psyllium Husk | Gas, bloating, stomach pain, cramping, diarrhea, constipation.[9] | Trouble breathing or swallowing, skin rash, nausea, vomiting.[19] | Must be taken with sufficient liquid to avoid choking or bowel obstruction.[19][20] |
| Glycerin Suppositories | Rectal irritation/burning, abdominal discomfort/cramps, mucus in stool.[10][21] | Allergic reactions, rectal bleeding.[22][23] | Generally safe for occasional use.[10] |
| Bisacodyl | Abdominal cramps, abdominal pain, diarrhea, nausea, vomiting.[12] | Anaphylactic reactions, angioedema, colitis.[12] | Long-term use can lead to laxative dependence and damage to the bowel.[11] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety studies. The following are summaries of standard OECD guidelines frequently cited in the safety evaluation of chemical substances.
1. Acute Oral Toxicity (OECD Test Guideline 401)
This test determines the short-term toxicity of a substance after a single oral dose.[8]
-
Test Animals: Typically rodents (e.g., rats), fasted before administration.[8]
-
Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[8] An aqueous solution is preferred, followed by an oil solution.[8] The volume should not exceed 1 ml/100g of body weight for rodents.[8]
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[8]
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the dose that is lethal to 50% of the tested animals.[8]
2. Acute Dermal Toxicity (OECD Test Guideline 402)
This guideline assesses the toxic effects resulting from a single dermal application of a substance.[23]
-
Test Animals: Typically rats or rabbits with healthy, intact skin.[20][23]
-
Application: The substance is applied uniformly over a shaved area of approximately 10% of the total body surface and held in contact with the skin for 24 hours using a porous gauze dressing.[19][20]
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days.[23]
-
Endpoint: The LD50 is determined.[20]
3. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test evaluates the potential of a substance to cause local irritation or corrosion upon dermal application.[1][24]
-
Test Animals: Albino rabbits are the preferred species.[1]
-
Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin for 4 hours.[1]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[1]
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.[1]
4. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[3][16]
-
Test Animals: Typically albino rabbits.[3]
-
Application: A single dose of the test substance is applied to one eye of the animal; the other eye serves as a control.[3]
-
Observation: The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva for up to 21 days.[3][4]
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[3]
5. Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
This in vitro test is used to detect the mutagenic potential of a chemical.[10]
-
Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.[10]
-
Principle: The test detects mutations that restore the bacteria's ability to synthesize an essential amino acid, allowing them to grow on a selective medium.[10]
-
Procedure: Bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
6. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[2][22]
-
Test Animals: The rat is the preferred species.[22]
-
Administration: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days.[2]
-
Observation: Animals are observed for signs of toxicity, and detailed clinical examinations, including hematology, clinical biochemistry, and urinalysis, are performed.[2][22]
-
Endpoint: A No-Observed-Adverse-Effect Level (NOAEL) is determined, and target organs for toxicity are identified through gross necropsy and histopathology.[2][21]
Visualizations
The following diagrams illustrate the proposed cellular mechanism of dioctyl sodium sulfosuccinate in the intestine and a typical workflow for an acute oral toxicity study.
Proposed cellular mechanism of Dioctyl Sodium Sulfosuccinate (DSS) in the intestine.
Experimental workflow for an Acute Oral Toxicity Study (OECD Guideline 401).
References
- 1. oecd.org [oecd.org]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. Effect of dioctyl sodium sulfosuccinate on structure and function of rodent and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dioctyl sodium sulfosuccinate on colonic fluid and electrolyte movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute eye irritation oecd | PPTX [slideshare.net]
- 10. nib.si [nib.si]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 19. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 20. scribd.com [scribd.com]
- 21. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 22. oecd.org [oecd.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. nucro-technics.com [nucro-technics.com]
Data Presentation: Performance and Properties of Non-Phthalate Plasticizers
A Head-to-Head Comparison of Non-Phthalate Plasticizers for Researchers and Drug Development Professionals
In the pursuit of safer and more effective materials, the transition from traditional phthalate plasticizers to non-phthalate alternatives is a critical consideration for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of the performance of common non-phthalate plasticizers, including Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Acetyl Tributyl Citrate (ATBC). The following sections present a head-to-head comparison of their mechanical properties, migration resistance, and thermal stability, supported by experimental data and detailed methodologies.
The selection of a suitable plasticizer is contingent on a range of performance characteristics critical to the final product's integrity and safety. The following tables summarize key performance indicators for prominent non-phthalate plasticizers.
Table 1: Physical and Mechanical Properties
The mechanical properties of a plasticized polymer are fundamental to its performance. Tensile strength indicates the material's resistance to breaking under tension, while elongation at break measures its flexibility. Shore A hardness is a measure of the material's indentation resistance.
| Property | DOTP | DINCH | ATBC | Test Method |
| Tensile Strength (MPa) | 19.2 - 24.0 | 22.0 - 26.0 | 18.0 - 22.0 | ASTM D882 |
| Elongation at Break (%) | 300 - 400 | 350 - 450 | 320 - 420 | ASTM D882 |
| 100% Modulus (MPa) | 9.0 - 12.0 | 10.0 - 13.0 | 8.0 - 11.0 | ASTM D882 |
| Shore A Hardness | 80 - 90 | 85 - 95 | 75 - 85 | ASTM D2234 |
Note: The values presented are typical ranges and can vary depending on the specific formulation and processing conditions.
Table 2: Migration Resistance
Plasticizer migration can lead to material degradation and potential contamination of surrounding environments, a critical concern in medical and pharmaceutical applications. Migration is typically assessed by measuring the weight loss of the plasticized material after exposure to various simulants (e.g., water, ethanol, hexane) or under thermal stress. Lower weight loss indicates better migration resistance.[1]
| Property | DOTP | DINCH | ATBC | Test Method |
| Volatility (Weight Loss %) | ~22.5 | ~26.0 | Data not readily available | ISO 177 / ASTM D1203 |
| Migration into Hexane (%) | Lower than DEHP | Low | High | ISO 177 |
| Migration into Water (%) | Low | Low | Low | ISO 177 |
Note: Direct comparative data for ATBC's volatility under the same conditions as DOTP and DINCH is limited in publicly available literature.
Table 3: Thermal Stability
Thermal stability is crucial for materials that undergo heat sterilization or are used in elevated temperature applications. The Congo Red test and Thermogravimetric Analysis (TGA) are common methods to evaluate this property.
| Property | DOTP | DINCH | ATBC | Test Method |
| Congo Red Stability Time (min at 180°C) | > 30 | > 40 | Data not readily available | ISO 182-1 |
| TGA Onset of Degradation (°C) | ~250 - 270 | ~260 - 280 | ~240 - 260 | ASTM E1131 |
Note: The thermal stability of a plasticized PVC formulation is also highly dependent on the stabilizer package used.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key performance tests are provided below.
Mechanical Properties Testing (ASTM D882)
This method determines the tensile properties of thin plastic sheeting.
-
Specimen Preparation: Samples are cut into rectangular strips with a width of at least 25 mm and a gauge length of 50 mm. The thickness of the specimen is measured precisely.
-
Test Conditions: The test is conducted at a standard laboratory temperature of 23°C and 50% relative humidity.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A controlled tensile load is applied at a constant rate of crosshead displacement until the specimen breaks. The force and elongation are recorded throughout the test.
-
Calculations:
-
Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²)
-
Elongation at Break (%): (Increase in length at break / Original gauge length) x 100
-
Migration Resistance Testing (ISO 177)
This method determines the tendency of plasticizers to migrate from a plastic material into an absorbent material.
-
Specimen and Absorbent Disc Preparation: A disc-shaped specimen (50 mm diameter) is cut from the plasticized PVC sheet. Two absorbent discs (e.g., standard rubber or polyethylene) of 60 mm diameter are used.
-
Assembly: The PVC specimen is placed between the two absorbent discs, and this assembly is placed between two glass plates.
-
Test Conditions: A weight of 5 kg is placed on the assembly, which is then placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Measurement: The initial and final weights of the PVC specimen and the absorbent discs are measured. The amount of migrated plasticizer is calculated from the weight loss of the PVC specimen and the weight gain of the absorbent discs.
Thermal Stability Testing (Congo Red Test - ISO 182-1)
This method provides a qualitative measure of the thermal stability of PVC compounds.[2][3][4][5]
-
Apparatus: A test tube, Congo Red indicator paper, and an oil bath or heating block capable of maintaining a constant temperature (e.g., 180°C).
-
Procedure: A specified amount of the PVC compound is placed in the test tube. A strip of Congo Red paper is suspended above the sample. The test tube is then placed in the heating apparatus.
-
Measurement: The time taken for the Congo Red paper to change color from red to blue is recorded as the thermal stability time. This color change is caused by the evolution of acidic gases (primarily HCl) upon degradation of the PVC.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability of a material.
-
Apparatus: A thermogravravimetric analyzer.
-
Procedure: A small sample of the plasticized PVC (typically 5-10 mg) is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Measurement: The weight of the sample is continuously monitored as a function of temperature. The onset temperature of weight loss is indicative of the beginning of thermal degradation.
Mandatory Visualization
The following diagrams illustrate key concepts related to plasticizer performance and evaluation.
Conclusion
The selection of a non-phthalate plasticizer requires a careful evaluation of its performance characteristics in the context of the intended application. DOTP and DINCH are versatile, well-performing options with a good balance of mechanical properties, migration resistance, and thermal stability. ATBC presents a bio-based alternative with an excellent safety profile, making it particularly suitable for sensitive applications such as medical devices and food contact materials. The data and methodologies presented in this guide provide a foundation for an informed decision-making process, enabling researchers and professionals to choose the most appropriate non-phthalate plasticizer for their specific needs. Further experimental validation under application-specific conditions is always recommended.
References
Safety Operating Guide
Navigating the Disposal of Diisooctyl Succinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of diisooctyl succinate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and meet regulatory requirements. This guide provides a procedural, step-by-step framework for the proper handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the substance-specific Safety Data Sheet (SDS) for the most detailed and current safety information. When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or other protective clothing. |
| Respiratory Protection | Typically not required under normal conditions with adequate ventilation. If aerosols or mists are generated, a NIOSH-approved respirator should be used. |
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
1. Preparation for Disposal:
-
Assess the Waste: Characterize the this compound waste. Determine if it is unused, contaminated, or a residue from an experimental process.
-
Consult the SDS: Always review the Safety Data Sheet for specific handling and disposal instructions provided by the manufacturer.
-
Don PPE: Before handling the chemical waste, ensure you are wearing the appropriate PPE as outlined in the table above.
2. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible and leak-proof container for waste collection. The container must be clearly labeled "Hazardous Waste" and include the chemical name, "this compound".[1]
-
Segregation: Do not mix this compound waste with incompatible chemicals.
-
Transfer: Carefully transfer the waste into the designated container, avoiding splashes or spills. Do not overfill the container; allow for expansion.[2]
-
Sealing and Storage: Securely seal the container and store it in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat and ignition sources.[3]
3. Spill Management:
-
Small Spills: For minor spills, use an inert absorbent material like sand, earth, or vermiculite to contain and absorb the liquid. Using non-sparking tools, collect the absorbed material and place it in a labeled container for hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Prevent the spill from entering drains or waterways.
4. Final Disposal:
-
Regulatory Compliance: The ultimate disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Hazardous waste management is primarily regulated at the federal level by the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Licensed Disposal Facility: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal facility. Contact your institution's EHS office to coordinate this process.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for quick reference.
| Property | Value |
| CAS Number | 28880-24-2[6] |
| Molecular Formula | C20H38O4[6] |
| Molecular Weight | 342.513 g/mol [6] |
| Boiling Point | 228 °C[7] |
| Water Solubility | 5.311e-005 mg/L @ 25 °C (estimated) |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This process ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Regulations [rila.org]
- 6. 28880-24-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistics for Handling Diisooctyl Succinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diisooctyl succinate, including detailed personal protective equipment (PPE) requirements, operational plans for handling and storage, and proper disposal procedures. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Not typically required under normal conditions with adequate ventilation. If mists or aerosols are generated, a NIOSH-approved respirator should be used.[1] |
It is crucial to select PPE that is resistant to the specific chemicals being handled.[2] For situations with a potential for splashing, goggles and a face shield are recommended.[2][3]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the generation of vapor or mist.
-
Wash hands and face thoroughly after handling the substance.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations to prevent environmental contamination.
Waste Collection and Storage:
-
Container Selection: Use a chemically compatible and leak-proof container for waste. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]
-
Segregation: Do not mix this compound waste with other incompatible chemicals.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.[1]
Spill Management:
-
Minor Spills: Use an inert absorbent material like sand, earth, or vermiculite to contain and absorb the liquid. Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department or emergency response team. Prevent the spill from entering drains or waterways.[1]
Final Disposal:
-
Arrange for a licensed hazardous waste disposal facility to pick up the waste.
-
Ensure all disposal activities are in accordance with regulatory requirements.[1]
Experimental Workflow: Safe Disposal of this compound
The following diagram illustrates the logical workflow for the safe disposal of this compound.
A logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
